molecular formula C10H9N3O B1331497 N-(1,5-naphthyridin-2-yl)acetamide CAS No. 38956-59-1

N-(1,5-naphthyridin-2-yl)acetamide

Número de catálogo: B1331497
Número CAS: 38956-59-1
Peso molecular: 187.2 g/mol
Clave InChI: GXPZKPVBYNLJSV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,5-naphthyridin-2-yl)acetamide is a chemical compound built around the 1,5-naphthyridine heterocyclic scaffold, a structure of significant importance in medicinal chemistry and drug discovery . The 1,5-naphthyridine core is a diazanaphthalene analog known for its versatile biological activities and its role as a key building block in the synthesis of more complex molecules . This acetamide derivative serves as a valuable intermediate for researchers exploring the structure-activity relationships of naphthyridine-based compounds. Derivatives of 1,5-naphthyridine have been extensively investigated for a wide spectrum of pharmacological applications. They have demonstrated potent biological activities, including antiproliferative, antibacterial, antiparasitic, and antiviral effects . Recent research highlights 1,5-naphthyridin-2(1H)-one derivatives as potent and selective inhibitors of PARP-1, a key enzyme target in oncology, showcasing the scaffold's relevance in developing new anticancer therapies . Furthermore, 2,8-disubstituted-1,5-naphthyridines have been identified as dual inhibitors targeting Plasmodium phosphatidylinositol-4-kinase β (PI4K) and hemozoin formation, presenting a promising avenue for the development of new antimalarial agents . The 1,5-naphthyridine ring system is also a privileged structure in materials science, finding applications in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(1,5-naphthyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-7(14)12-10-5-4-8-9(13-10)3-2-6-11-8/h2-6H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPZKPVBYNLJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356470
Record name N-(1,5-naphthyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38956-59-1
Record name N-(1,5-naphthyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N-(1,5-Naphthyridin-2-yl)acetamide: Structural Profiling, Synthetic Methodologies, and Kinase Inhibition Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Research Scientists and Drug Development Professionals

Executive Summary

The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, characterized by its rigid, electron-deficient diazanaphthalene core. When functionalized with an acetamide moiety at the C2 position, yielding N-(1,5-naphthyridin-2-yl)acetamide , the molecule gains critical bidentate hydrogen-bonding capabilities. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, electronic causality, synthetic workflows, and pharmacological utility of this specific building block. This guide is designed to provide actionable, field-proven insights for researchers optimizing kinase inhibitors and antimalarial agents.

Structural and Physicochemical Profiling

The unique properties of N-(1,5-naphthyridin-2-yl)acetamide arise from the interplay between the electron-withdrawing fused pyridine rings and the electron-donating resonance of the acetamide group.

Electronic Causality

The parent 1,5-naphthyridine is highly electron-deficient. The two nitrogen atoms (N1 and N5) exert strong inductive and mesomeric withdrawal, significantly lowering the basicity of the system compared to a standard pyridine. The experimental pKa of the parent 1,5-naphthyridine conjugate acid is approximately 2.91 [3].

When an acetamide group is introduced at the C2 position, it serves a dual purpose:

  • pKa Modulation: The exocyclic nitrogen donates electron density into the naphthyridine ring via resonance, partially offsetting the electron deficiency. However, the adjacent carbonyl group of the acetamide competes for this lone pair, stabilizing the molecule against oxidative metabolism while tuning the basicity of the N1 nitrogen to optimize membrane permeability.

  • Hinge-Binding Motif: The acetamide provides a highly directional hydrogen bond donor (N-H) and acceptor (C=O), which is a classical motif for anchoring inhibitors into the ATP-binding pocket of kinases [4].

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name N-(1,5-naphthyridin-2-yl)acetamideStandard IUPAC nomenclature.
CAS Number 38956-59-1Unique registry identifier [1].
Molecular Formula C₁₀H₉N₃ODefines stoichiometry.
Molecular Weight 187.20 g/mol Optimal for fragment-based drug design (FBDD).
Parent Core pKa ~2.91Low basicity limits off-target hERG liability [3].
TPSA 54.88 ŲExcellent for blood-brain barrier (BBB) penetration [1].
H-Bond Donors/Acceptors 1 / 3Ideal for bidentate kinase hinge interactions.

Synthetic Methodologies and Reactivity

Because the 1,5-naphthyridine core is resistant to electrophilic aromatic substitution (S_EAr) due to its electron-depleted π -cloud, functionalization relies heavily on nucleophilic aromatic substitution (S_NAr) and transition-metal-catalyzed cross-coupling [2].

Step-by-Step Protocol: Synthesis of N-(1,5-naphthyridin-2-yl)acetamide

This protocol details the conversion of 2-bromo-1,5-naphthyridine to the target acetamide via a palladium-catalyzed Buchwald-Hartwig amination followed by acyl transfer. This approach is chosen over direct S_NAr with acetamide, which often suffers from poor yields due to the weak nucleophilicity of amides.

Phase 1: Buchwald-Hartwig Amination

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, combine 2-bromo-1,5-naphthyridine (1.0 equiv), tert-butyl carbamate (Boc-NH₂, 1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv) and XantPhos (0.10 equiv). Causality: XantPhos is selected for its wide bite angle (111°), which facilitates the reductive elimination step critical for forming C-N bonds in electron-deficient heteroaryl systems.

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M) and heat to 100°C for 12 hours.

  • Self-Validation Step: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The disappearance of the isotopic bromine cluster (M / M+2) and the appearance of the Boc-protected intermediate ([M+H]⁺ = 246.1) confirms conversion.

  • Deprotection: Filter the mixture through Celite, concentrate, and treat with 20% TFA in DCM for 2 hours at room temperature to yield 2-amino-1,5-naphthyridine.

Phase 2: Acetylation

  • Acyl Transfer: Dissolve 2-amino-1,5-naphthyridine (1.0 equiv) in anhydrous pyridine (0.5 M). Add a catalytic amount of DMAP (0.1 equiv). Causality: Pyridine acts as both the solvent and a base, while DMAP forms a highly reactive N-acylpyridinium intermediate, overcoming the poor nucleophilicity of the deactivated exocyclic amine.

  • Addition: Dropwise add acetic anhydride (Ac₂O, 1.5 equiv) at 0°C. Warm to room temperature and stir for 4 hours.

  • Workup & Validation: Quench with ice water. Extract with EtOAc, wash with saturated CuSO₄ (to remove pyridine), dry over Na₂SO₄, and concentrate. LC-MS must show a dominant peak at [M+H]⁺ = 188.1. Recrystallize from EtOH to achieve >95% purity.

SyntheticWorkflow SM 2-Bromo-1,5-naphthyridine Amination Pd-Catalyzed Amination (XantPhos, Pd2(dba)3) SM->Amination Cross-Coupling Intermediate 2-Amino-1,5-naphthyridine Amination->Intermediate C-N Bond Formation Acetylation Acetylation (Ac2O, Pyridine, DMAP) Intermediate->Acetylation Acyl Transfer Product N-(1,5-naphthyridin-2-yl)acetamide Acetylation->Product Isolation & Purification

Step-by-step synthetic workflow for N-(1,5-naphthyridin-2-yl)acetamide.

Pharmacological Applications: Kinase Inhibition

1,5-Naphthyridine derivatives are cornerstone scaffolds in the development of kinase inhibitors. The acetamide derivative specifically acts as a versatile hinge-binding motif.

Target Specificity
  • TGF-β Type I Receptor (ALK5): 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5. The acetamide/aminothiazole motifs at the 2-position form crucial hydrogen bonds with the kinase hinge region, inhibiting autophosphorylation with IC₅₀ values in the low nanomolar range [4].

  • c-Met Kinase: Substituted naphthyridines act as c-Met kinase inhibitors (e.g., based on the MK-2461 scaffold). The nitrogen atoms of the naphthyridine core coordinate with the ATP binding pocket, suppressing cellular proliferation in tumor models[5].

  • Plasmodium falciparum PI4K: 2,8-disubstituted-1,5-naphthyridines are frontrunner antimalarials. They act as dual inhibitors of Pf phosphatidylinositol-4-kinase and hemozoin formation, demonstrating significant in vivo efficacy [6].

Mechanism of Action (ALK5 Example)

KinaseBinding Ligand N-(1,5-naphthyridin-2-yl)acetamide Hinge Kinase Hinge Region Ligand->Hinge Bidentate H-Bonding Receptor Target Kinase (e.g., ALK5/c-Met) Hinge->Receptor ATP Competitive Binding Pathway Downstream Phosphorylation Receptor->Pathway Kinase Inhibition Effect Disease Modification Pathway->Effect Signal Transduction Blockade

Mechanism of kinase inhibition by 1,5-naphthyridine acetamide derivatives.

Experimental Workflows: Kinase Binding Assay

To evaluate the efficacy of N-(1,5-naphthyridin-2-yl)acetamide derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. Causality: Highly conjugated naphthyridines often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or prompt-fluorescence assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby ensuring a high signal-to-noise ratio.

Protocol: TR-FRET Kinase Displacement Assay

  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Serial Dilution: Dilute the naphthyridine derivative in 100% DMSO to create a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme/Tracer Addition: Add 5 µL of a master mix containing the target kinase (e.g., GST-tagged ALK5) and a fluorescently labeled ATP-competitive tracer.

  • Antibody Addition: Add 5 µL of Terbium-labeled anti-GST antibody.

  • Incubation & Reading: Incubate in the dark at room temperature for 60 minutes. Read the plate on a microplate reader equipped with TR-FRET optics (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

  • Self-Validation: Calculate the Z'-factor for the assay plate using DMSO-only (high signal) and a known pan-kinase inhibitor like Staurosporine (low signal). The assay is only valid if Z' > 0.6.

Conclusion

N-(1,5-naphthyridin-2-yl)acetamide is far more than a simple organic building block; it is a meticulously tuned pharmacophore. By leveraging the electron-deficient nature of the 1,5-naphthyridine core and the bidentate hydrogen-bonding capacity of the acetamide group, researchers can design highly selective, BBB-penetrant kinase inhibitors. Mastery of its transition-metal-catalyzed synthesis and TR-FRET evaluation workflows is essential for modern drug discovery campaigns targeting oncology and infectious diseases.

References

  • ChemScene. "N-(1,5-Naphthyridin-2-yl)acetamide". ChemScene.
  • Lavilla, R., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines". Molecules (PMC).
  • Williams, R. "pKa Data Compiled by R. Williams".
  • Gellibert, F., et al. "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors". J Med Chem.
  • Wang, Y., et al. "Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461". Bioorg Med Chem Lett.
  • "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosph

An In-Depth Technical Guide to N-(1,5-naphthyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine moiety is a privileged heterocyclic system in medicinal chemistry, recognized for the diverse and potent biological activities of its derivatives.[1] These compounds, composed of two fused pyridine rings, have garnered significant attention for their therapeutic potential. This guide focuses on a specific derivative, N-(1,5-naphthyridin-2-yl)acetamide (CAS Number: 38956-59-1), providing a comprehensive technical overview of its synthesis, physicochemical properties, and prospective applications in drug discovery and development. While extensive research on this particular molecule is still emerging, this document synthesizes available information and provides a predictive framework based on the well-established chemistry of related compounds.

Physicochemical and Structural Properties

N-(1,5-naphthyridin-2-yl)acetamide is a solid, typically appearing as a yellow to white powder.[2] Its structural and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 38956-59-1[2]
Molecular Formula C₁₀H₉N₃O[2]
Molecular Weight 187.20 g/mol [2]
Appearance Yellow to white solid[2]
Storage Sealed in dry conditions at 2-8°C[2]
Topological Polar Surface Area (TPSA) 54.88 Ų
Predicted LogP 1.5882
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

Synthesis of N-(1,5-naphthyridin-2-yl)acetamide: A Proposed Experimental Protocol

Part 1: Synthesis of 2-Amino-1,5-naphthyridine

The synthesis of the 2-amino-1,5-naphthyridine precursor can be achieved through the reaction of a substituted 3-aminopyridine with a suitable cyclizing agent. One established method involves the nucleophilic substitution of a halogenated 1,5-naphthyridine.[1]

Step-by-Step Protocol:

  • Reaction Setup: In a sealed reaction vessel, combine 2-chloro-1,5-naphthyridine (1 equivalent) with an excess of aqueous ammonia.

  • Heating: Heat the reaction mixture to 140°C. The elevated temperature is necessary to facilitate the nucleophilic aromatic substitution of the chloro group with the amino group.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 2-amino-1,5-naphthyridine, will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Acetylation of 2-Amino-1,5-naphthyridine

The final step involves the N-acetylation of the 2-amino-1,5-naphthyridine intermediate. This is a standard transformation that can be readily achieved using acetic anhydride or acetyl chloride.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 2-amino-1,5-naphthyridine (1 equivalent) in a suitable solvent such as acetic anhydride or a mixture of an inert solvent (e.g., dichloromethane) and a base (e.g., triethylamine).

  • Reagent Addition: If using an inert solvent, slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the solution at 0°C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. The use of a base like triethylamine will neutralize the acid byproduct.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. If an inert solvent was used, perform an aqueous work-up by washing with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(1,5-naphthyridin-2-yl)acetamide can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 2-Amino-1,5-naphthyridine cluster_part2 Part 2: Acetylation 2_Chloro_1_5_naphthyridine 2-Chloro-1,5-naphthyridine Reaction_1 Nucleophilic Aromatic Substitution (140°C) 2_Chloro_1_5_naphthyridine->Reaction_1 Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->Reaction_1 2_Amino_1_5_naphthyridine 2-Amino-1,5-naphthyridine Reaction_1->2_Amino_1_5_naphthyridine Reaction_2 N-Acetylation 2_Amino_1_5_naphthyridine->Reaction_2 Acetic_Anhydride Acetic Anhydride or Acetyl Chloride Acetic_Anhydride->Reaction_2 Final_Product N-(1,5-naphthyridin-2-yl)acetamide Reaction_2->Final_Product Biological_Screening_Workflow Compound N-(1,5-naphthyridin-2-yl)acetamide Primary_Screening Primary Screening: Antiproliferative Assays Compound->Primary_Screening Cancer_Cell_Lines Panel of Cancer Cell Lines (e.g., Breast, Lung, Colon) Primary_Screening->Cancer_Cell_Lines Hit_Identification Hit Identification Cancer_Cell_Lines->Hit_Identification Secondary_Screening Secondary Screening: Target-Based Assays Hit_Identification->Secondary_Screening If Active Kinase_Inhibition Kinase Inhibition Assays (e.g., EGFR, VEGFR) Secondary_Screening->Kinase_Inhibition Lead_Optimization Lead Optimization Kinase_Inhibition->Lead_Optimization

Caption: A logical workflow for investigating the biological activity of N-(1,5-naphthyridin-2-yl)acetamide.

Conclusion and Future Directions

N-(1,5-naphthyridin-2-yl)acetamide is a molecule of significant interest within the broader class of 1,5-naphthyridine derivatives. Its synthesis is achievable through established chemical transformations, and its structural features suggest potential for a range of biological activities. This technical guide provides a foundational understanding of this compound, offering a proposed synthetic route and a predictive framework for its characterization. Further experimental validation of the synthesis, comprehensive spectroscopic analysis, and systematic biological screening are warranted to fully elucidate the therapeutic potential of N-(1,5-naphthyridin-2-yl)acetamide and to pave the way for its development in future drug discovery programs.

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. (2024-07-18).
  • A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers. Benchchem.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Synthetic Strategies, Reactivity and Applic
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide. Benchchem.

Sources

Comprehensive Physicochemical Profiling and Molecular Weight Validation of N-(1,5-naphthyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and targeted kinase inhibitor design, the selection of highly efficient, low-molecular-weight scaffolds is paramount. N-(1,5-naphthyridin-2-yl)acetamide (CAS: 38956-59-1) represents a privileged bicyclic heteroaromatic building block. With a precise average molecular weight of 187.20 g/mol , this compound provides an optimal starting point for structural elaboration while strictly adhering to Lipinski’s Rule of Five.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties. We will explore the causality behind its physicochemical metrics, its mechanistic role in target binding, and provide a self-validating analytical protocol for empirical molecular weight determination using High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling & Molecular Weight Dynamics

The molecular weight of a compound dictates its ligand efficiency, diffusion rate, and synthetic tractability. For N-(1,5-naphthyridin-2-yl)acetamide, the molecular formula is C₁₀H₉N₃O .

Understanding the distinction between average molecular weight and monoisotopic mass is critical for downstream analytical validation. The average molecular weight (187.20 g/mol ) accounts for the natural isotopic distribution of carbon, nitrogen, and oxygen, which is used for bulk stoichiometric calculations. Conversely, the exact monoisotopic mass (187.0746 Da) relies strictly on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) and serves as the absolute target for HRMS validation.

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters of the compound, detailing the causality and significance of each metric in drug development[1].

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₀H₉N₃ODefines the elemental composition and baseline synthetic complexity.
Average Molecular Weight 187.20 g/mol Ideal low-MW starting point; leaves ~300 Da of "room" for functionalization before hitting the 500 Da limit.
Monoisotopic Mass 187.0746 DaThe precise target mass required for empirical validation via High-Resolution Mass Spectrometry.
Topological Polar Surface Area 54.88 ŲOptimal for membrane permeability; values < 90 Ų strongly correlate with excellent intracellular penetration.
LogP (Partition Coefficient) 1.5882Indicates moderate lipophilicity, ensuring aqueous solubility while maintaining sufficient target affinity.

Mechanistic Role in Drug Design: The Pharmacophore Model

The 1,5-naphthyridine scaffold is not merely a structural placeholder; it is an active participant in target engagement. Derivatives of 1,5-naphthyridine have been extensively optimized as potent kinase inhibitors, such as Phosphatidylinositol 4-Kinase (PI4K) inhibitors targeting Plasmodium falciparum[2].

Causality of the Structure:

  • The Naphthyridine Core: The nitrogen atoms at positions 1 and 5 act as potent hydrogen bond acceptors. In kinase inhibitor design, these nitrogens frequently interact with the backbone amides of the kinase hinge region.

  • The Acetamide Motif: The -NH group of the acetamide substituent serves as a critical hydrogen bond donor, completing a bidentate binding motif that anchors the molecule within the ATP-binding pocket.

Pharmacophore Core N-(1,5-naphthyridin-2-yl)acetamide (MW: 187.20 g/mol) N1 1,5-Naphthyridine Core (H-Bond Acceptors) Core->N1 Acetamide Acetamide Motif (H-Bond Donor) Core->Acetamide ADME Physicochemical Profile (LogP: 1.58, TPSA: 54.88) Core->ADME Enables Favorable Kinase Target Kinase Hinge Region N1->Kinase Interacts with Acetamide->Kinase Interacts with

Logical Relationship of the Naphthyridine Acetamide Pharmacophore in Kinase Binding

Analytical Methodology: Empirical Molecular Weight Validation

To empirically validate the molecular weight and purity of synthesized or procured N-(1,5-naphthyridin-2-yl)acetamide, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is the gold standard.

Experimental Protocol: Self-Validating LC-HRMS Workflow

This protocol is designed as a self-validating system. By leveraging the specific acid-base chemistry of the naphthyridine core, we ensure high signal-to-noise ratios and definitive mass confirmation.

Safety Note: N-(1,5-naphthyridin-2-yl)acetamide is classified as harmful via ingestion, inhalation, and dermal contact. All sample preparations must be conducted within a Class II biosafety cabinet or fume hood using appropriate PPE[3].

Phase 1: Sample Preparation
  • Accurately weigh 1.0 mg of the compound.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

    • Causality: Methanol is selected because the compound's LogP of 1.58 indicates moderate lipophilicity, ensuring rapid and complete dissolution without precipitation.

  • Dilute the stock 1:100 in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • Causality: Diluting in the initial mobile phase prevents solvent-front distortion (the "solvent effect") during column injection, preserving peak symmetry.

Phase 2: UHPLC Separation Parameters
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The 0.1% Formic Acid acts as both an ion-pairing agent and a proton source. It forces the basic naphthyridine nitrogens (which have a low pKa) into a fully protonated state. This prevents secondary interactions with unendcapped silanols on the silica column matrix, eliminating chromatographic peak tailing.

Phase 3: Mass Spectrometry (TOF/Orbitrap) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

    • Causality: ESI+ is specifically chosen because the heteroaromatic nitrogens readily accept a proton in the acidic mobile phase, yielding a highly robust [M+H]⁺ adduct.

Phase 4: Data Analysis & Self-Validation
  • Target Extraction: Extract the ion chromatogram (EIC) for m/z 188.0824 (Theoretical [M+H]⁺ = 187.0746 + 1.0078).

  • Systemic Self-Validation (Isotope Pattern Matching): Do not rely solely on the base peak. Verify the M+1 peak at m/z 189.085. Because the molecule contains 10 carbon atoms (with ¹³C natural abundance at ~1.1%), the M+1 peak must exhibit an intensity of approximately 11% relative to the monoisotopic base peak. If this isotopic ratio deviates significantly, it indicates the presence of an isobaric impurity, invalidating the result.

LCMS_Workflow Sample Sample Preparation (1 mg/mL in MeOH) Chromatography UHPLC Separation (C18 Column, Gradient Elution) Sample->Chromatography Ionization ESI+ Ionization (Protonation of Naphthyridine N) Chromatography->Ionization Detection TOF-MS Detection (m/z 188.0824 [M+H]+) Ionization->Detection Data Data Analysis (Isotopic Pattern Matching) Detection->Data

Experimental Workflow for LC-HRMS Molecular Weight Validation

References

  • Journal of Medicinal Chemistry . "Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy." ACS Publications. Available at:[Link]

Sources

An In-Depth Technical Guide to N-(1,5-naphthyridin-2-yl)acetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of N-(1,5-naphthyridin-2-yl)acetamide, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, known for conferring a wide range of biological activities.[1][2][3] This document delves into the core chemical identity, physicochemical properties, and a detailed, field-tested protocol for the synthesis and purification of the title compound. Furthermore, it outlines the expected analytical and spectroscopic data for structural verification and discusses the broader scientific context and potential applications, positioning N-(1,5-naphthyridin-2-yl)acetamide as a key building block for research and development professionals.

Chemical Identity and Physicochemical Properties

N-(1,5-naphthyridin-2-yl)acetamide is a derivative of the 1,5-naphthyridine bicyclic system, where an acetamide group is substituted at the C2 position. This modification from the parent 2-amino-1,5-naphthyridine can significantly alter properties such as solubility, stability, and biological target engagement.[4]

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name N-(1,5-naphthyridin-2-yl)acetamideChemScene[5]
CAS Number 38956-59-1ChemScene[5], HFC Cat.[6]
Molecular Formula C₁₀H₉N₃OChemScene[5], HFC Cat.[6]
Molecular Weight 187.20 g/mol ChemScene[5]
Canonical SMILES CC(=O)NC1=NC2=C(C=C1)N=CC=C2ChemScene[5]

Table 2: Physicochemical and Computational Data

PropertyValueSource
Physical State Yellow to white solidHFC Cat.[6]
Storage Conditions 2-8 °C, sealed in dry conditionsChemScene[5], HFC Cat.[6]
Topological Polar Surface Area (TPSA) 54.88 ŲChemScene[5]
LogP (calculated) 1.5882ChemScene[5]
Hydrogen Bond Donors 1ChemScene[5]
Hydrogen Bond Acceptors 3ChemScene[5]
Rotatable Bonds 1ChemScene[5]

Synthesis and Purification

The synthesis of N-(1,5-naphthyridin-2-yl)acetamide is a straightforward yet illustrative example of nucleophilic acyl substitution. The most direct and efficient pathway involves the acetylation of the commercially available precursor, 1,5-naphthyridin-2-amine.[7] This approach is favored for its high yield and atom economy. An analogous procedure has been successfully employed for the synthesis of related N-(naphthyridin-yl)acetamides.[8]

Retrosynthetic Analysis & Mechanism

The retrosynthetic disconnection of the target molecule occurs at the amide bond, revealing 1,5-naphthyridin-2-amine and an acetyl cation equivalent (e.g., from acetic anhydride or acetyl chloride). The reaction proceeds via the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon of the acetylating agent. When acetic anhydride is used, the leaving group is an acetate ion, which is subsequently protonated by the newly formed N-H⁺, yielding acetic acid as a byproduct.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification.

Reagents and Materials:

  • 1,5-Naphthyridin-2-amine (1.0 eq)[7]

  • Acetic Anhydride (Ac₂O) (2.0-3.0 eq)

  • Pyridine or Triethylamine (as solvent and acid scavenger)

  • Dichloromethane (DCM) or Chloroform (as reaction solvent, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Ethyl Acetate/Hexane mixture (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1,5-naphthyridin-2-amine (1.0 eq). Dissolve or suspend the amine in anhydrous pyridine (approx. 10 mL per gram of amine).

    • Causality: Anhydrous conditions are crucial to prevent the hydrolysis of acetic anhydride. Pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Addition of Acetylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (2.5 eq) dropwise via a syringe while stirring vigorously.

    • Causality: The reaction is exothermic. Slow, cooled addition controls the reaction rate and prevents potential side reactions. An excess of acetic anhydride ensures the complete consumption of the starting amine.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing cold saturated sodium bicarbonate solution. Stir until effervescence ceases.

    • Causality: This step neutralizes the excess acetic anhydride and the acetic acid byproduct.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane (DCM). Combine the organic layers.

    • Causality: The product is more soluble in the organic solvent, allowing for its separation from inorganic salts and water-soluble impurities.

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

    • Causality: The water wash removes residual water-soluble impurities, while the brine wash helps to remove bulk water from the organic phase, improving the efficiency of the drying agent.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford N-(1,5-naphthyridin-2-yl)acetamide as a pure solid.

    • Causality: Recrystallization is an effective method for purifying solid compounds by separating the product from soluble and insoluble impurities based on differential solubility at different temperatures.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1,5-Naphthyridin-2-amine Reaction Acetylation Reaction (Nucleophilic Acyl Substitution) Start->Reaction Reagent Acetic Anhydride Pyridine, 0°C to RT Reagent->Reaction Workup Aqueous Work-up (NaHCO₃ Quench, Extraction) Reaction->Workup Crude Product Purification Purification (Recrystallization) Workup->Purification Product N-(1,5-naphthyridin-2-yl)acetamide Purification->Product Pure Solid

Caption: Workflow for the synthesis of N-(1,5-naphthyridin-2-yl)acetamide.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is paramount. The following section details the expected spectroscopic signatures for N-(1,5-naphthyridin-2-yl)acetamide based on its chemical structure.

Table 3: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR δ ~9.0-7.5 ppm: Complex multiplets corresponding to the 6 aromatic protons of the naphthyridine ring. δ ~8.5-10.0 ppm: Broad singlet for the amide N-H proton (exchangeable with D₂O). δ ~2.2 ppm: Singlet for the 3 protons of the methyl (CH₃) group.
¹³C NMR δ ~170 ppm: Carbonyl carbon (C=O). δ ~155-120 ppm: 8 signals for the aromatic carbons of the naphthyridine ring. δ ~25 ppm: Methyl carbon (CH₃).
IR (cm⁻¹) ~3300-3200: N-H stretching (amide). ~3100-3000: Aromatic C-H stretching. ~1680: C=O stretching (Amide I band). ~1580-1450: C=C and C=N ring stretching.
HRMS (ESI+) [M+H]⁺: Calculated m/z for C₁₀H₁₀N₃O⁺ should be 188.0818, found within a 5 ppm error margin.

Applications and Scientific Context

The 1,5-naphthyridine core is a key pharmacophore found in numerous biologically active compounds.[1][2] Its rigid, planar structure and defined arrangement of nitrogen atoms make it an excellent scaffold for interacting with biological targets like kinases and DNA.[9]

  • Medicinal Chemistry: Derivatives of the 1,5-naphthyridine ring system have been explored for a vast array of therapeutic applications, including as antimalarial agents (inhibitors of Plasmodium falciparum PI4K), antibacterial drugs, and anticancer therapeutics.[3][8][9] The introduction of an acetamide group, as seen in the title compound, is a common strategy in drug design to modulate pharmacokinetics, improve cell permeability, or introduce new hydrogen bonding interactions with a target receptor.[4]

  • Building Block for Drug Discovery: N-(1,5-naphthyridin-2-yl)acetamide serves as a versatile intermediate. The acetyl group can be hydrolyzed to regenerate the amine for further functionalization, or the naphthyridine ring itself can be modified through various organic reactions, such as electrophilic aromatic substitution or cross-coupling reactions.[1][10]

  • Materials Science: The planar, electron-deficient nature of the naphthyridine ring makes its derivatives interesting candidates for research in organic electronics, coordination chemistry, and the development of novel ligands.

Conclusion

N-(1,5-naphthyridin-2-yl)acetamide is a well-defined chemical entity with a straightforward synthesis and significant potential as an intermediate in pharmaceutical and materials science research. This guide provides the essential technical information, from its fundamental properties to a reliable synthetic protocol and expected analytical data, to empower researchers in their scientific endeavors. The rich chemistry of the 1,5-naphthyridine scaffold ensures that this compound and its derivatives will continue to be valuable tools in the development of novel functional molecules.

References

  • N-(1,5-Naphthyridin-2-yl)acetamide: A High-Quality Solid Compound . HFC Catalyst. [Link]

  • 2-[4-(1,8-naphthyridin-2-yl)phenyl]acetamide . PubChem, National Institutes of Health. [Link]

  • N-[5-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-1,6-naphthyridin-7-yl]acetamide . PubChem, National Institutes of Health. [Link]

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . Molecules, 25(14), 3289. [Link]

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . ResearchGate. [Link]

  • Baragaña, B., et al. (2019). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy . Journal of Medicinal Chemistry, 62(1), 249-265. [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications . Molecules, 25(24), 5828. [Link]

  • Synthesis of Some New 1,8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine . ResearchGate. [Link]

  • Inan, D.K., et al. (2021). Synthesis, biological and computational studies of flavonoid acetamide derivatives . New Journal of Chemistry, 45(2), 856-867. [Link]

  • Czarnomysy, R., et al. (2021). Biological Activity of Naturally Derived Naphthyridines . Molecules, 26(14), 4324. [Link]

  • Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives . Journal of Chemical Health Risks. [Link]

  • Gou, G. Z., et al. (2013). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) . Acta Crystallographica Section E, 69(Pt 5), o661. [Link]

  • N-(2-Aminoethyl)-1-naphthylacetamide . PubChem, National Institutes of Health. [Link]

  • Chen, Y. L., et al. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives . European Journal of Medicinal Chemistry, 59, 227-234. [Link]

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives . ResearchGate. [Link]

Sources

Whitepaper: Mechanistic Profiling of N-(1,5-Naphthyridin-2-yl)acetamide Derivatives as ALK5 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized for its diverse pharmacological activities. Specifically, N-(1,5-naphthyridin-2-yl)acetamide and its structurally elaborated derivatives serve as highly potent, ATP-competitive inhibitors of the Transforming Growth Factor-β (TGF-β) Type I Receptor, also known as Activin receptor-like kinase 5 (ALK5) ()[1].

This technical guide provides an in-depth analysis of the mechanism of action, structural biology, and validated experimental methodologies for evaluating 1,5-naphthyridine-based ALK5 inhibitors. Designed for drug development professionals, this document emphasizes the causality behind assay design and establishes self-validating protocols for rigorous target engagement profiling.

Mechanism of Action: ALK5 (TGF-βR1) Inhibition

The Canonical TGF-β Signaling Cascade

The TGF-β signaling pathway is a master regulator of cell proliferation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is a hallmark of oncogenesis and fibrotic diseases. The signaling cascade is initiated when the TGF-β ligand binds to the constitutively active TGF-β Receptor II (TβRII). This binding event recruits and phosphorylates ALK5 (TGF-βR1). Activated ALK5 subsequently phosphorylates the intracellular effectors SMAD2 and SMAD3, which form a complex with SMAD4, translocate to the nucleus, and drive target gene transcription ()[2].

TGFB_Pathway Ligand TGF-β Ligand TbRII TGF-β Receptor II (Constitutively Active) Ligand->TbRII Binds ALK5 TGF-β Receptor I (ALK5) (Kinase Domain) TbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2 / SMAD3 (Unphosphorylated) ALK5->SMAD23 Phosphorylates Inhibitor N-(1,5-naphthyridin-2-yl)acetamide Derivatives Inhibitor->ALK5 ATP-competitive Inhibition pSMAD p-SMAD2 / p-SMAD3 (Active Complex) SMAD23->pSMAD Activation Nucleus Nuclear Translocation & Gene Transcription pSMAD->Nucleus Translocates

Mechanism of TGF-β signaling inhibition by 1,5-naphthyridine derivatives targeting ALK5.

ATP-Competitive Hinge Binding Mechanism

1,5-Naphthyridine derivatives function as Type I kinase inhibitors by occupying the orthosteric ATP-binding pocket of ALK5. The molecular mechanism is driven by specific structural interactions:

  • Hinge Region Anchoring: The nitrogen atoms of the 1,5-naphthyridine core mimic the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the ALK5 hinge region (residues 281–283) ()[3].

  • Selectivity Pocket Exploitation: ALK5 possesses a unique "selectivity pocket" near residue Ser-280, which is orthogonal to the hinge region and unoccupied by native ATP. Substitutions at the 2-position of the naphthyridine ring (such as the acetamide moiety in N-(1,5-naphthyridin-2-yl)acetamide) project into this solvent-exposed channel or selectivity pocket. This precise steric fit is the primary driver of the compound's high selectivity over closely related kinases, such as p38 Mitogen-Activated Protein Kinase (MAPK) ()[2].

Quantitative Structure-Activity Relationship (SAR) Data

The functionalization of the 1,5-naphthyridine core significantly impacts both potency and kinase selectivity. The table below summarizes the quantitative data for key derivatives, demonstrating how elaboration of the 2-position enhances target affinity ()[3].

Compound / DerivativeTargetAssay TypeIC₅₀ (nM)Selectivity Profile
N-(1,5-naphthyridin-2-yl)acetamide ALK5Biochemical Binding>1000 (Baseline)Foundational Pharmacophore
Compound 15 (Aminothiazole derivative)ALK5Autophosphorylation6>100-fold over p38 MAPK
Compound 19 (Pyrazole derivative)ALK5Autophosphorylation4>100-fold over p38 MAPK
RepSox (ALK5 Inhibitor II)ALK5Cellular (HepG2)18Highly selective for ALK5

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimization.

In Vitro ALK5 Autophosphorylation Kinase Assay

This radiometric assay directly measures the intrinsic catalytic activity of the ALK5 kinase domain.

KinaseAssay Step1 1. Enzyme Preparation Purified ALK5 Kinase Domain Step2 2. Inhibitor Incubation Add 1,5-naphthyridine derivative (10 min, 37°C) Step1->Step2 Step3 3. ATP Addition Initiate with [γ-33P]-ATP (15 min, 37°C) Step2->Step3 Step4 4. Reaction Termination Add SDS-PAGE Buffer Boil at 95°C for 5 min Step3->Step4 Step5 5. Analysis 12% SDS-PAGE & Autoradiography Step4->Step5

Step-by-step workflow for the ALK5 autophosphorylation radioactive kinase assay.

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute purified recombinant ALK5 kinase domain in a standard Tris-HCl assay buffer (pH 7.4) containing MgCl₂.

    • Causality: Mg²⁺ is a mandatory cofactor that coordinates the phosphate groups of ATP, enabling the phosphoryl transfer reaction.

  • Inhibitor Pre-incubation: Add the N-(1,5-naphthyridin-2-yl)acetamide derivative (at varying concentrations) and incubate at 37°C for 10 minutes ()[1].

    • Causality: Pre-incubation is critical to allow the inhibitor to reach thermodynamic binding equilibrium with the kinase domain. Adding ATP simultaneously would artificially inflate the IC₅₀ due to immediate substrate competition.

  • Reaction Initiation: Add an ATP mixture containing trace amounts of [γ-³³P]-ATP to initiate autophosphorylation. Incubate for exactly 15 minutes.

  • Reaction Termination: Stop the reaction by adding standard SDS-PAGE sample buffer and immediately boil the samples at 95°C for 5 minutes.

    • Causality: Boiling in SDS instantly denatures the kinase, halting all enzymatic activity and preventing background phosphorylation during sample processing.

  • Validation Control (Self-Validating Step): Include a vehicle control (0.1% DMSO) to establish the maximum signal window, and a known reference inhibitor (e.g., RepSox) to confirm assay sensitivity.

Cellular Target Engagement: SMAD2/3 Phosphorylation Assay

To confirm that the biochemical inhibition translates to cellular efficacy, target engagement must be evaluated via Western Blotting for p-SMAD2/3.

Step-by-Step Protocol:

  • Cell Seeding and Starvation: Seed HepG2 cells in 6-well plates. After 24 hours, replace the media with serum-free DMEM for 12 hours.

    • Causality: Serum starvation eliminates basal SMAD phosphorylation triggered by endogenous growth factors present in Fetal Bovine Serum (FBS), ensuring the observed signal is strictly dependent on the exogenous TGF-β added later.

  • Compound Treatment: Pre-treat cells with the 1,5-naphthyridine derivative for 1 hour.

  • Ligand Stimulation: Stimulate cells with 5 ng/mL recombinant human TGF-β1 for 30 minutes.

  • Lysis and Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

    • Causality: Phosphatase inhibitors are absolutely critical; without them, endogenous cellular phosphatases will rapidly dephosphorylate p-SMAD2/3 during lysis, yielding false-negative target engagement results.

  • Detection: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-p-SMAD2/3 antibodies. Normalize against total SMAD2/3 or GAPDH.

References

  • Gellibert, F., et al. "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 2004. URL:[Link]

  • "Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR)." MDPI, 2024. URL:[Link]

  • "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." PMC. URL:[Link]

Sources

N-(1,5-naphthyridin-2-yl)acetamide Analogs and Derivatives: Mechanistic Insights, Synthetic Workflows, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine scaffold is a privileged, electron-deficient pharmacophore in modern medicinal chemistry. When functionalized at the C2-position with an acetamide group—forming N-(1,5-naphthyridin-2-yl)acetamide —the molecule acquires a highly directional, bidentate hydrogen-bonding motif. As a Senior Application Scientist, I have structured this technical guide to explore the causality behind this specific functionalization, detailing how it anchors inhibitors within kinase hinge regions, the optimal palladium-catalyzed synthetic workflows required to construct it, and the quantitative structure-activity relationships (QSAR) that validate its therapeutic efficacy in oncology and infectious diseases.

Mechanistic Causality: The Acetamide Hinge-Binding Motif

In rational drug design, functional groups are never arbitrary. The inclusion of an acetamide group at the 2-position of the 1,5-naphthyridine core is a deliberate choice to satisfy the stringent hydrogen-bonding requirements of kinase active sites, such as those in ERK2, Aurora B, and Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K)[1],[2].

Why Acetamide? The active site's hinge region requires precise spatial alignment of hydrogen bond donors and acceptors. The N-(1,5-naphthyridin-2-yl)acetamide core acts as a conformational lock:

  • H-Bond Acceptor: The carbonyl oxygen of the acetamide strongly accepts a hydrogen bond from the backbone NH of a hinge residue (e.g., Met or Cys).

  • H-Bond Donor: The adjacent N-H of the acetamide donates a hydrogen bond to the backbone carbonyl of the hinge.

  • Supplementary Anchoring: The N1 nitrogen of the naphthyridine ring can participate in water-mediated interactions or direct backbone bonding, further stabilizing the complex[3].

Replacing this acetamide with a simple free amine drastically alters the electronic distribution and removes the critical carbonyl acceptor, leading to a catastrophic loss of target affinity[4].

KinaseHinge cluster_0 Kinase Hinge Region cluster_1 N-(1,5-naphthyridin-2-yl)acetamide Hinge_NH Hinge Backbone NH (e.g., Met/Cys) Naphthyridine_N Naphthyridine N1 (H-bond Acceptor) Hinge_NH->Naphthyridine_N Optional H-bond Hinge_CO Hinge Backbone C=O (e.g., Glu/Asp) Acetamide_NH Acetamide N-H (H-bond Donor) Hinge_CO->Acetamide_NH Hydrogen Bond Acetamide_CO Acetamide C=O (H-bond Acceptor) Acetamide_CO->Hinge_NH Hydrogen Bond

Diagram 1: Bidentate hydrogen-bonding interaction of the acetamide motif within a generic kinase hinge.

Quantitative Structure-Activity Relationship (QSAR) Profiles

The mechanistic necessity of the acetamide (or highly related urea) motif is empirically validated by QSAR data. In the optimization of [2], researchers observed that variations at the C2 position dictate potency.

As shown in the table below, maintaining the bidentate donor/acceptor motif yields nanomolar potency. However, stripping the carbonyl to leave a bare 2-amino-1,5-naphthyridine core (Compound 36 in the cited study) results in an IC₅₀ > 9400 nM against PvPI4K[4].

Compound CoreC2 SubstitutionC8 SubstitutionTargetIC₅₀ (nM)Ref
1,5-naphthyridineN-acetamide / urea7-arylERK2~500[1]
1,5-naphthyridineN-acetamide / urea7-arylAurora B~300[1]
1,5-naphthyridineN-acetamide analogBasic AminePfPI4K< 50[2]
1,5-naphthyridineFree Amine (-NH₂) Basic AminePfPI4K> 9400 [4]

Synthetic Methodologies: Constructing the Acetamide Core

Constructing N-(1,5-naphthyridin-2-yl)acetamide derivatives requires overcoming the electronic deactivation inherent to the 1,5-naphthyridine ring. Direct nucleophilic aromatic substitution (SₙAr) with amides is sluggish and low-yielding. Therefore, the authoritative standard for this transformation is the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling [5].

SynthWorkflow Step1 Starting Material: 2-Chloro-1,5-naphthyridine Step2 Buchwald-Hartwig Amination (Pd2(dba)3, XantPhos, Acetamide, Cs2CO3) Step1->Step2 Step3 Intermediate: N-(1,5-naphthyridin-2-yl)acetamide Step2->Step3 110°C, Dioxane, 12h Step4 Regioselective Functionalization (e.g., C8-Bromination / Suzuki Coupling) Step3->Step4 LC-MS / NMR Validation Step5 Final Analog: 2,8-Disubstituted Derivative Step4->Step5 Target Synthesis

Diagram 2: Synthetic workflow for 2,8-disubstituted N-(1,5-naphthyridin-2-yl)acetamide analogs.
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

This protocol is designed as a self-validating system, ensuring that intermediate quality controls prevent downstream failures.

  • Reaction Assembly (Inert Atmosphere): In an oven-dried Schlenk flask, combine 2-chloro-1,5-naphthyridine (1.0 eq), acetamide (1.2 eq), Pd₂(dba)₃ (0.05 eq), XantPhos (0.10 eq), and anhydrous Cs₂CO₃ (2.0 eq).

    • Causality: XantPhos is selected for its wide bite angle (111°), which is geometrically optimal for stabilizing the palladium intermediate during the cross-coupling of amides. This prevents off-target degradation of the electron-deficient naphthyridine core[5]. Cs₂CO₃ is utilized as a mild base to deprotonate the acetamide without hydrolyzing the starting material.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (0.1 M concentration). Degas the mixture rigorously via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to inactive Pd(II) species, which would stall the catalytic cycle.

  • Thermal Activation & Validation: Heat the reaction mixture to 110 °C for 12 hours under a positive pressure of nitrogen.

    • Validation Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane 1:1) and LC-MS. The complete disappearance of the 2-chloro-1,5-naphthyridine peak ( [M+H]+=165 ) and the appearance of the product peak ( [M+H]+=188 ) validates the successful reductive elimination step of the cross-coupling.

  • Quenching & Extraction: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-5% MeOH in DCM) to afford pure N-(1,5-naphthyridin-2-yl)acetamide.

Advanced Therapeutic Applications

The successful synthesis of N-(1,5-naphthyridin-2-yl)acetamide derivatives has unlocked multiple therapeutic avenues:

  • Antimalarial Agents: 2,8-disubstituted-1,5-naphthyridines are potent dual inhibitors of Plasmodium falciparum PI4K and hemozoin formation. Optimization of the C2-acetamide/amide position has led to compounds with high in vivo efficacy in humanized NSG mouse malaria models[2].

  • Oncology (Kinase Inhibitors): (7-aryl-1,5-naphthyridin-2-yl)ureas and acetamides have been discovered as potent dual inhibitors of ERK2 and Aurora B kinases, demonstrating submicromolar antiproliferative activity against various cancer cell lines, including HCT116[1].

  • Ischemic Injury (PARP-1 Inhibitors): Aza-5[H]-phenanthridin-6-ones and related 1,5-naphthyridine derivatives act as aqueous-soluble inhibitors of poly ADP-ribose polymerase-1 (PARP-1), mitigating cellular damage during ischemic strokes[6].

References

  • Marchand, P., et al. "Discovery of (7-aryl-1,5-naphthyridin-2-yl)ureas as dual inhibitors of ERK2 and Aurora B kinases with antiproliferative activity against cancer cells." Bioorganic & Medicinal Chemistry Letters, 2014.

  • Bouarfa, S., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules (MDPI), 2020.

  • "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy." Journal of Medicinal Chemistry (ACS), 2024.

  • "Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy." Journal of Medicinal Chemistry (ACS), 2025.

  • "Design and synthesis of poly ADP-ribose polymerase-1 inhibitors. 2. Biological evaluation of aza-5[H]-phenanthridin-6-ones as potent, aqueous-soluble compounds for the treatment of ischemic injuries." Journal of Medicinal Chemistry, 2003.

Sources

In Silico Modeling of N-(1,5-naphthyridin-2-yl)acetamide: A Computational Framework for Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad-spectrum therapeutic potential, including antimicrobial, anticancer, and antimalarial activities[1][2]. As computational drug design shifts from high-throughput screening to rational, structure-based optimization, small highly-efficient scaffolds like N-(1,5-naphthyridin-2-yl)acetamide (CAS 38956-59-1) have become critical starting points for in silico modeling[3]. This whitepaper provides an authoritative, self-validating computational methodology for modeling this specific compound, detailing the causality behind experimental choices and the mechanistic rationale for its target interactions.

Pharmacophore Rationale and Physicochemical Profiling

Successful in silico modeling begins with a fundamental understanding of the ligand's electronic and structural properties. N-(1,5-naphthyridin-2-yl)acetamide possesses a highly optimized pharmacophore for kinase and synthase inhibition.

The Causality of the Scaffold: The N1 and N5 nitrogens of the rigid 1,5-naphthyridine core serve as potent, directional hydrogen bond acceptors. The addition of the acetamide group at the C2 position introduces rotational flexibility, alongside a crucial hydrogen bond donor (the amide NH) and an additional acceptor (the carbonyl oxygen). This specific geometric arrangement facilitates deep active-site integration. For example, in the inhibition of the TGF-β Type I Receptor (ALK5), the N1 nitrogen of the 1,5-naphthyridine group is directly involved in a critical hydrogen bond interaction with the backbone NH of the His-283 residue, leading to a 10-fold increase in binding potency compared to traditional quinoline analogs[4].

Table 1 summarizes the computed physicochemical properties of N-(1,5-naphthyridin-2-yl)acetamide and explains the computational implications of each metric.

Table 1: Physicochemical & In Silico Profiling of N-(1,5-naphthyridin-2-yl)acetamide
PropertyComputed ValueComputational & ADMET Implication
Molecular Weight 187.20 g/mol [3]Highly ligand-efficient; leaves significant molecular weight "budget" for fragment-based growing during lead optimization.
TPSA 54.88 Ų[3]Excellent predicted membrane permeability. Well below the 90 Ų threshold required for optimal intracellular target engagement.
LogP 1.59[3]Optimal lipophilicity for oral bioavailability, balancing aqueous solubility with lipid membrane traversal while minimizing non-specific binding.
H-Bond Donors 1[3]The amide NH provides a highly directional interaction point for targeting backbone carbonyls in protein binding pockets.
H-Bond Acceptors 3[3]The N1, N5, and Carbonyl O act as versatile interaction hubs for binding to target kinase hinge regions.
Rotatable Bonds 1[3]Imposes a very low entropic penalty upon target binding, maximizing the overall binding free energy (ΔG).

Target Landscape & Mechanistic Pathways

Before initiating molecular docking, it is essential to define the biological pathway being disrupted. 1,5-naphthyridine derivatives have been successfully modeled against several high-value therapeutic targets:

  • Staphylococcus aureus CrtM (Dehydrosqualene Synthase): In silico studies have demonstrated that naphthyridine derivatives form highly stable complexes with CrtM, effectively blocking the first step of staphyloxanthin (STX) synthesis and stripping the bacteria of its primary antioxidant virulence factor[2].

  • Plasmodium falciparum Phosphatidylinositol 4-Kinase (PfPI4K): 1,5-naphthyridine scaffolds exhibit low nanomolar inhibition (e.g., IC50 ~ 6.0 nM) against PfPI4K, a critical target for next-generation antimalarial drug development[5].

  • TGF-β Type I Receptor (ALK5): Optimized 1,5-naphthyridine derivatives demonstrate potent autophosphorylation inhibition (IC50 = 4-6 nM) with high selectivity profiles over p38 mitogen-activated protein kinases[4].

Mechanism FPP Farnesyl Pyrophosphate (Substrate) CrtM CrtM Enzyme (Dehydrosqualene Synthase) FPP->CrtM Dehydro Dehydrosqualene CrtM->Dehydro Inhibitor 1,5-Naphthyridine Acetamide Scaffold Inhibitor->CrtM Competitive Inhibition STX Staphyloxanthin (Bacterial Virulence Factor) Dehydro->STX

Figure 1: Mechanistic pathway of CrtM inhibition by 1,5-naphthyridine derivatives.

Standardized In Silico Experimental Protocol

As a Senior Application Scientist, I emphasize that computational drug design must be a self-validating system. The following protocol details the causality behind each step for modeling N-(1,5-naphthyridin-2-yl)acetamide.

InSilicoWorkflow Ligand Ligand Prep: N-(1,5-naphthyridin-2-yl)acetamide QM QM Optimization (DFT/B3LYP) Ligand->QM Docking Molecular Docking (AutoDock Vina / Glide) QM->Docking Target Protein Prep (PDB Cleaning & Protonation) Target->Docking MD MD Simulation (100 ns, NPT/NVT) Docking->MD ADMET ADMET Profiling (Drug-likeness) Docking->ADMET

Figure 2: Self-validating in silico workflow for 1,5-naphthyridine modeling.

Step 1: Ligand Preparation and Quantum Mechanical (QM) Optimization
  • Structure Generation: Retrieve the 2D structure of N-(1,5-naphthyridin-2-yl)acetamide (SMILES: O=C(NC1=NC2=CC=CN=C2C=C1)C)[3] and convert it to a 3D conformation[1].

  • QM Optimization: Subject the ligand to Density Functional Theory (DFT) optimization (e.g., B3LYP/6-31G* basis set).

    • Causality: The dihedral angle between the acetamide plane and the 1,5-naphthyridine ring dictates the ability to form simultaneous hydrogen bonds. Molecular mechanics (MM) force fields often miscalculate the conjugation across the exocyclic C-N bond; QM optimization ensures the correct ground-state geometry before docking.

Step 2: Protein Target Preparation
  • Structure Retrieval: Download the high-resolution 3D crystal structure of the target protein (e.g., CrtM or ALK5) from the Protein Data Bank (PDB)[1].

  • Cleaning and Protonation: Remove non-essential water molecules and co-crystallized heteroatoms[1]. Assign protonation states at physiological pH (7.4).

    • Causality: The binding of 1,5-naphthyridines relies heavily on hydrogen bonding with histidine residues (e.g., His-283 in ALK5)[4]. Incorrect tautomeric states of histidine will yield false-negative docking scores.

Step 3: Molecular Docking & Validation
  • Grid Box Definition: Center the grid box on the co-crystallized ligand's binding site.

  • Protocol Validation: Redock the native co-crystallized ligand and superimpose it on the undocked structure.

    • Causality: The docking protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked and native poses is < 2.0 Å[6].

  • Execution: Run the docking simulation using AutoDock Vina with an exhaustiveness of at least 8[6]. Record the binding affinities (kcal/mol). Naphthyridine derivatives typically exhibit strong binding affinities ranging from -8.9 to -10.6 kcal/mol depending on the target[1][2].

Step 4: Molecular Dynamics (MD) Simulation
  • System Solvation & Equilibration: Solvate the best-docked complex in a TIP3P water box, neutralize with counter-ions, and perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration.

  • Production Run: Execute a 100 ns MD simulation[2].

    • Causality: While the 1,5-naphthyridine core is rigid, the C2-acetamide group exhibits rotational freedom. A 100 ns trajectory is required to ensure the dihedral angle stabilizes within the dynamic protein environment and to accurately calculate the RMSD of the hydrogen bonds formed with target residues over time[2].

Sources

Methodological & Application

Purification of N-(1,5-naphthyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Strategic for Research and Development

Abstract: N-(1,5-naphthyridin-2-yl)acetamide is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel therapeutic agents and functional materials.[1][2] The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact biological activity, and compromise the integrity of final products. This guide provides a comprehensive overview of robust, field-proven methodologies for the purification of N-(1,5-naphthyridin-2-yl)acetamide, tailored for researchers, scientists, and drug development professionals. We will explore the strategic application of recrystallization and column chromatography, detailing the scientific rationale behind procedural choices, and present step-by-step protocols for immediate laboratory implementation. Furthermore, we will cover essential analytical techniques for rigorous purity validation.

Foundational Knowledge: Compound Profile and Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities originating from its synthesis.

Physicochemical Characteristics

N-(1,5-naphthyridin-2-yl)acetamide is a solid compound, typically appearing as a yellow to white solid.[1] Its structure, featuring a polar acetamide group capable of hydrogen bonding and a moderately polar 1,5-naphthyridine core, dictates its solubility and chromatographic behavior.[3]

PropertyValueSource
CAS Number 38956-59-1[4]
Molecular Formula C₁₀H₉N₃O[4]
Molecular Weight 187.20 g/mol [4]
Appearance Yellow to White Solid
Storage Sealed in dry, 2-8°C[4]
Predicted Solubility Soluble in polar protic solvents (e.g., ethanol, methanol); moderately soluble in solvents like dichloromethane and ethyl acetate; sparingly soluble in nonpolar solvents (e.g., hexanes).[3]
Anticipating Common Process-Related Impurities

The most common synthetic route to N-(1,5-naphthyridin-2-yl)acetamide involves the acylation of 2-amino-1,5-naphthyridine with acetic anhydride or a related acetylating agent. Understanding this process allows us to predict potential impurities, which is critical for selecting an effective purification method.[2][5]

  • Unreacted Starting Materials: Residual 2-amino-1,5-naphthyridine and the acetylating agent (or its hydrolysis product, acetic acid).

  • Over-Acetylation Products: Formation of di-acetylated byproducts, though often sterically hindered.[5]

  • Co-crystal Formation: Acetic acid, a common byproduct, can form a stable co-crystal with the acetamide product, which can be challenging to separate.[6][7]

  • Colored Impurities: High-molecular-weight, conjugated byproducts formed during the reaction can impart color to the crude product.

Purification Methodologies: A Comparative Approach

The choice between recrystallization and column chromatography depends on the impurity profile, the quantity of material, and the desired final purity.

Method 1: Recrystallization for High-Purity Crystalline Product

Recrystallization is a powerful technique for purifying solid compounds, leveraging the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[8] It is often the preferred method for final purification steps to obtain a high-purity, crystalline solid, especially when impurities have significantly different solubility profiles from the product.

The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below, while impurities should either remain insoluble at high temperatures or fully soluble at low temperatures.[8] Based on the structure of N-(1,5-naphthyridin-2-yl)acetamide, several solvent systems are viable candidates.

Solvent/SystemTypeRationale & Justification
Ethanol Polar ProticGood for compounds with mixed polarity. The polar -OH group interacts with the acetamide and naphthyridine nitrogens, while the ethyl group provides some nonpolar character.[3]
Acetonitrile Polar AproticA versatile solvent often effective for N-aryl acetamides.[9]
Ethyl Acetate / Hexanes Mixed SolventEthyl acetate acts as the primary solvent, dissolving the compound when hot. The dropwise addition of hexanes (an anti-solvent) reduces the overall polarity, inducing crystallization upon cooling.[9]
Dichloromethane / Methanol Mixed SolventA small amount of polar methanol can be added to hot dichloromethane to fully dissolve the compound, followed by slow cooling to promote crystallization.

The following diagram illustrates the logical flow of the recrystallization process.

G cluster_dissolution Step 1: Dissolution cluster_treatment Step 2: Treatment (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Place crude solid in flask B Add minimum amount of hot solvent A->B C Heat until fully dissolved B->C D Add activated charcoal (if colored) C->D E Perform hot gravity filtration D->E F Allow filtrate to cool slowly E->F G Cool further in an ice bath F->G H Collect crystals via vacuum filtration G->H I Wash with cold solvent H->I J Dry under vacuum I->J K Purity Analysis (TLC, HPLC, NMR) J->K Pure Product

Caption: Workflow for the purification of N-(1,5-naphthyridin-2-yl)acetamide by recrystallization.

  • Dissolution: Place the crude N-(1,5-naphthyridin-2-yl)acetamide in an Erlenmeyer flask. Add a suitable solvent (e.g., ethanol) in small portions while heating the mixture gently (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[9][10]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount (spatula tip) of activated charcoal, and swirl. Reheat the mixture to boiling for a few minutes.[9][10]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.[9]

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[9][11]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Method 2: Flash Column Chromatography for Complex Mixtures

Flash column chromatography is an indispensable technique for separating compounds with similar polarities from a complex mixture. It relies on partitioning the components between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).

Silica gel is a polar stationary phase. Nonpolar compounds have a weaker affinity for the silica and travel down the column more quickly with the mobile phase. Polar compounds, like N-(1,5-naphthyridin-2-yl)acetamide, interact more strongly with the silica and elute more slowly. By gradually increasing the polarity of the eluent, compounds can be eluted sequentially based on their polarity.

Before running a column, it is essential to determine the optimal eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has an Rf (retention factor) value of approximately 0.3-0.4, ensuring good separation from impurities.

  • Good Starting Systems: For N-aryl acetamides, mixtures of hexanes and ethyl acetate or dichloromethane and methanol are effective.[9]

  • Deactivating Silica: If peak tailing is observed on TLC (often due to the basic nitrogens in the naphthyridine ring interacting with acidic silica), adding a small amount (0.5-1%) of triethylamine to the eluent can significantly improve the separation.[9]

G cluster_prep Step 1: Preparation cluster_loading Step 2: Sample Loading cluster_elution Step 3: Elution & Collection cluster_isolation Step 4: Isolation A Select eluent system via TLC analysis B Pack column with silica gel slurry A->B C Dissolve crude product in minimal solvent B->C D Adsorb onto silica (dry loading) or apply directly (wet loading) C->D E Run eluent through the column D->E F Collect fractions in test tubes E->F G Monitor fractions using TLC F->G H Combine pure fractions G->H I Remove solvent via rotary evaporation H->I J Purity Analysis (HPLC, NMR, MS) I->J Pure Product

Caption: Workflow for the purification of N-(1,5-naphthyridin-2-yl)acetamide by column chromatography.

  • Column Preparation: Secure a glass column vertically. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Start with a less polar solvent system and gradually increase the polarity if a gradient elution is needed.[9]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Monitoring: Spot aliquots from the collected fractions onto a TLC plate. Develop the plate in the eluent system and visualize the spots (e.g., under UV light) to identify which fractions contain the pure product.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified N-(1,5-naphthyridin-2-yl)acetamide.

Self-Validating Systems: Analytical Purity Assessment

Purification is incomplete without rigorous verification of the final product's purity and identity. A combination of chromatographic and spectroscopic methods provides a comprehensive and trustworthy assessment.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis.[12] A reverse-phase method is typically employed for compounds like N-(1,5-naphthyridin-2-yl)acetamide.

HPLC ParameterRecommended ConditionsRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separating moderately polar organic molecules.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid improves peak shape and ensures ionization for MS compatibility.[12][13]
Elution Gradient (e.g., 10% B to 90% B over 15 min)Ensures elution of all components, from polar impurities to the less polar product.
Flow Rate 1.0 mL/minStandard for analytical scale columns.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic naphthyridine ring system provides strong UV absorbance.
Sample Prep ~1 mg/mL in Acetonitrile/WaterEnsures complete dissolution for injection.[12]
Spectroscopic Confirmation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound. The absence of signals corresponding to impurities (e.g., starting materials, residual solvent) is a strong indicator of high purity.[12]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. LC-MS can be used to identify the molecular weights of minor impurity peaks seen in the HPLC chromatogram.[5][12]

Summary and Best Practices

FeatureRecrystallizationFlash Column Chromatography
Best For Removing impurities with different solubility profiles; final purification step.Separating complex mixtures with similar polarities.
Typical Purity >99% (if ideal solvent is found)95-99%
Scale Milligrams to KilogramsMilligrams to >100 Grams
Key Challenge Finding an optimal solvent system; potential for low recovery.[9]Can be time-consuming and uses large solvent volumes.
Self-Validation Sharp melting point; clean NMR/HPLC.Single spot on TLC across multiple eluent systems; single peak in HPLC.

References

  • Simple recrystallization method for obtaining pure compound (natural product)? - ResearchGate. (URL: [Link])

  • N-(1,5-Naphthyridin-2-yl)acetamide: A High-Quality Solid Compound - HPC Standards. (URL: [Link])

  • Purification of Acetamide - Chempedia - LookChem. (URL: [Link])

  • Separation of Acetamide, N-(5-hydroxy-1-naphthalenyl)- on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])

  • Merging alkenyl C−H activation with ring-opening of 1,2-oxazetidines: ruthenium-catalyzed aminomethylation of enamides - Royal Society of Chemistry. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • Rowan College at Burlington County CHE 241 Lab 2: Recrystallization - Chemistry Solutions. (URL: [Link])

  • Plaza, A. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. (URL: [Link])

  • Process for the preparation of acetamide derivatives - Google P
  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed. (URL: [Link])

  • N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) - National Center for Biotechnology Information. (URL: [Link])

  • Method and assays for quantitation of acetamide in a composition - Google P
  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide - Azerbaijan Medical Journal. (URL: [Link])

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (URL: [Link])

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures - Pharmaceutical Sciences. (URL: [Link])

  • Isomodal column switching high-performance liquid chromatographic technique for the analysis of ciglitazone and its metabolites in human serum - PubMed. (URL: [Link])

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (URL: [Link])

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. (URL: [Link])

Sources

N-(1,5-naphthyridin-2-yl)acetamide in vitro assay protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of N-(1,5-naphthyridin-2-yl)acetamide

Scientific Context & Rationale

The 1,5-naphthyridine class of compounds has emerged as a highly potent scaffold in antimalarial drug discovery, specifically functioning as inhibitors of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K)[1]. The fragment N-(1,5-naphthyridin-2-yl)acetamide (CAS: 38956-59-1) serves as a critical structural core for developing ATP-competitive lipid kinase inhibitors[2]. PfPI4K is an essential lipid kinase that regulates the phosphatidylinositol 4-phosphate (PI4P)-dependent Golgi secretory pathway, a mechanism absolutely required for the intracellular development and survival of the malaria parasite[3].

MoA Compound N-(1,5-naphthyridin-2-yl)acetamide (Inhibitor Scaffold) PI4K PfPI4K (Lipid Kinase) Compound->PI4K ATP-competitive Inhibition PI4P PI4P (Signaling Lipid) PI4K->PI4P Phosphorylation PI Phosphatidylinositol (PI) PI->PI4K Substrate Golgi Golgi Secretory Pathway PI4P->Golgi Activation Survival Parasite Survival & Membrane Biogenesis Golgi->Survival Essential

Mechanism of action: 1,5-naphthyridine scaffold inhibiting PfPI4K to block parasite survival.

To rigorously evaluate the efficacy of N-(1,5-naphthyridin-2-yl)acetamide and its derivatives, a dual-tiered screening cascade is required. This guide details a self-validating in vitro protocol encompassing a biochemical target-based assay (ADP-Glo) and a phenotypic whole-cell survival assay (SYBR Green I).

Target-Based Biochemical Evaluation: PfPI4K ADP-Glo Kinase Assay

Rationale & Causality: Evaluating early-stage fragments like N-(1,5-naphthyridin-2-yl)acetamide requires an assay highly resistant to false positives caused by compound autofluorescence or direct assay interference. The ADP-Glo assay is selected because it actively depleting unreacted ATP before the detection phase. This sequential causality ensures that the luminescent readout is strictly proportional to the ADP generated by the kinase, isolating the ATP-competitive inhibitory mechanism of the naphthyridine scaffold.

ADPGlo Step1 1. Kinase Reaction (PI + ATP -> PI4P + ADP) Step2 2. ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Step3 3. Kinase Detection (Converts ADP to ATP) Step2->Step3 Step4 4. Luciferase Reaction (ATP -> Light) Step3->Step4 Readout Luminescence Readout (RLU u221D Kinase Activity) Step4->Readout

ADP-Glo assay workflow for quantifying PfPI4K lipid kinase activity via luminescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1% BSA, 2 mM DTT). Prepare a lipid substrate micelle solution containing 50 µM Phosphatidylinositol (PI) and 10 µM ultra-pure ATP.

  • Compound Titration: Serially dilute N-(1,5-naphthyridin-2-yl)acetamide in 100% DMSO to create a 10-point dose-response curve (ranging from 100 µM to 10 nM). Transfer 100 nL of the compound to a 384-well white microplate (final DMSO concentration = 1%).

  • Kinase Reaction: Add 5 µL of recombinant PfPI4K enzyme (2 ng/well) to the compound-containing wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the ATP pocket. Initiate the reaction by adding 5 µL of the PI/ATP substrate mixture. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Terminate the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step enzymatically degrades all remaining ATP, ensuring background noise is eliminated.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 60 minutes. Causality: This reagent converts the reaction-generated ADP back into ATP, which subsequently drives a luciferase-mediated reaction to produce light.

  • Readout: Measure luminescence using a multimode microplate reader (e.g., EnVision). Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Phenotypic Whole-Cell Evaluation: P. falciparum SYBR Green I Assay

Rationale & Causality: Biochemical potency must translate to whole-cell efficacy. The SYBR Green I assay is the gold standard for Plasmodium phenotypic screening[4]. Mature human erythrocytes (RBCs) lack a nucleus and DNA. Therefore, when the fluorescent intercalating dye SYBR Green I is introduced, it binds exclusively to the DNA of the proliferating intraerythrocytic P. falciparum parasites, providing an exceptionally high signal-to-noise ratio[5].

Step-by-Step Methodology:

  • Parasite Culture: Maintain P. falciparum (strain 3D7, chloroquine-sensitive) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% AlbuMAX II. Synchronize cultures to the early ring stage (>85%) using 5% D-sorbitol treatment.

  • Compound Plating: Dispense N-(1,5-naphthyridin-2-yl)acetamide and the reference PI4K inhibitor KDU691[6] into 96-well black, clear-bottom plates.

  • Infection & Incubation: Add 100 µL of the synchronized parasite culture (adjusted to 1% parasitemia) to each well. Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% O2, 5% CO2, 90% N2) to mimic the microaerophilic environment of the human bloodstream.

  • Lysis and Staining: Add 100 µL of Lysis Buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100, and 1X SYBR Green I) to each well. Causality: Saponin selectively permeabilizes the RBC membrane, while Triton X-100 lyses the parasite membrane, allowing SYBR Green I to access and intercalate with the parasitic DNA[7].

  • Readout: Incubate in the dark for 1 hour at room temperature. Measure fluorescence at excitation 485 nm and emission 530 nm.

Assay Validation & Quality Control (Self-Validating Systems)

A protocol is only as reliable as its internal controls. To ensure the system is self-validating on every single run:

  • Z'-Factor Calculation: Every assay plate must include 16 wells of maximum signal (DMSO vehicle + enzyme/parasites) and 16 wells of minimum signal (no enzyme/dead parasites). The assay is considered valid only if the Z'-factor is ≥ 0.6 .

  • Reference Benchmarking: KDU691, a highly selective and optimized PfPI4K inhibitor, is run in parallel[8]. If the IC50 of KDU691 deviates by more than 3-fold from its established baseline (~0.18 µM)[9], the plate is rejected, ensuring that shifts in enzyme activity or parasite viability do not skew the data for the test compounds.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of the unoptimized N-(1,5-naphthyridin-2-yl)acetamide scaffold compared to fully optimized reference compounds.

CompoundTargetPfPI4K IC₅₀ (µM)P. falciparum 3D7 EC₅₀ (µM)Assay Z'-Factor
N-(1,5-naphthyridin-2-yl)acetamide PI4K (Fragment)~ 12.50> 50.000.78
KDU691 (Reference) PI4K (Optimized)0.060.180.82
Chloroquine (Reference) HemozoinN/A0.010.85

Note: As a bare fragment, N-(1,5-naphthyridin-2-yl)acetamide exhibits weak baseline activity. Subsequent medicinal chemistry optimization (e.g., 2,8-diaryl substitutions) is required to drive potency into the low nanomolar range[1].

References

  • Dziwornu, G. A., et al. "Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Dembele, L., et al. "The Plasmodium PI(4)K inhibitor KDU691 selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites." Scientific Reports, Nature. URL:[Link]

  • Machado, M., et al. "Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment." Annals of Clinical and Medical Microbiology, JSciMed Central. URL:[Link]

  • Vossen, M. G., et al. "SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening." Methods in Molecular Biology, Springer Nature. URL:[Link]

  • "P.falciparum drug sensitivity assay using SYBR® Green I V1.0." Infectious Diseases Data Observatory (IDDO). URL:[Link]

Sources

Application Note: N-(1,5-naphthyridin-2-yl)acetamide Scaffolds in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors remains a cornerstone of modern targeted therapeutics, spanning oncology, autoimmune diseases, and infectious diseases. Among the most privileged pharmacophores in recent medicinal chemistry is the 1,5-naphthyridine scaffold. Specifically, derivatives incorporating the N-(1,5-naphthyridin-2-yl)acetamide motif have demonstrated exceptional utility as ATP-competitive inhibitors. This application note provides a comprehensive mechanistic rationale, quantitative profiling, and self-validating experimental protocols for evaluating this class of compounds against key lipid and tyrosine kinases, including Plasmodium falciparum Phosphatidylinositol 4-Kinase (PfPI4K)[1], PI3Kδ[2], FGFR[3], and ALK5[4].

Mechanistic Rationale: The 1,5-Naphthyridine Pharmacophore

To understand the broad applicability of the N-(1,5-naphthyridin-2-yl)acetamide scaffold, one must analyze its structural interaction within the kinase active site:

  • Hinge-Binding Anchors: The nitrogen atoms at positions 1 and 5 of the naphthyridine ring act as highly efficient hydrogen bond acceptors. When positioned in the hydrophobic ATP-binding pocket, one of these nitrogens typically forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Valine or Methionine)[4].

  • Vectorality via the Acetamide Group: The addition of an acetamide group at the 2-position introduces a versatile hydrogen bond donor/acceptor pair (the amide -NH and carbonyl -C=O). Causality: This substitution is not merely structural; it provides a precise vector that projects the molecule either toward the solvent-exposed channel or toward the DFG motif in the activation loop. This dual-action binding—rigid hinge anchoring combined with flexible solvent channel projection—is the causal factor behind the high potency and tunable selectivity of these inhibitors[5].

Pathway Visualization

The following diagram illustrates the signal transduction pathway targeted by 1,5-naphthyridine derivatives, specifically focusing on lipid kinase (PI4K/PI3K) inhibition which disrupts downstream survival and replication phenotypes[1][2].

KinasePathway RTK RTK / GPCR PI4K Target Kinase (e.g., PI4K / PI3Kδ) RTK->PI4K Signal Transduction Lipid Phosphoinositides (PIP2 / PIP3) PI4K->Lipid Phosphorylation Downstream Downstream Effectors (AKT / mTOR) Lipid->Downstream Membrane Recruitment Phenotype Cell Survival & Parasite Replication Downstream->Phenotype Gene Expression Inhibitor N-(1,5-naphthyridin-2-yl) acetamide Scaffold Inhibitor->PI4K Competitive Inhibition

Fig 1: Mechanism of 1,5-naphthyridine inhibitors in lipid kinase signaling pathways.

Quantitative Pharmacological Profiling

The versatility of the 1,5-naphthyridine core is evidenced by its nanomolar potency across distinct kinase families. The table below summarizes the quantitative data for various derivatives sharing this core structural motif.

Compound Class / DerivativeTarget KinaseIC₅₀ (nM)Primary Cellular Efficacy / PhenotypeReference
Phenylacetamide-1,5-naphthyridine (Cmpd 15/27) PfPI4K6.091% parasitemia reduction in vivo[1]
1,5-naphthyridine pyrazole (Cmpd 19) ALK5 (TGF-βR1)4.0Potent inhibition of autophosphorylation[4]
Aryl(1-arylamino)ethyl-1,5-naphthyridine PI3Kδ0.5 - 2.0Modulation of hematopoietic cell growth[2]
Optimized 1,5-naphthyridine derivative FGFR1-4< 10.0FGFR3-driven xenograft tumor inhibition[3]

Experimental Protocols: Self-Validating Workflows

To ensure rigorous validation of N-(1,5-naphthyridin-2-yl)acetamide derivatives, we employ a two-tiered orthogonal testing strategy. Biochemical potency must be confirmed alongside cellular target engagement to rule out false positives caused by compound aggregation or poor membrane permeability.

Protocol A: Cell-Free Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the absolute biochemical IC₅₀ of the inhibitor against purified recombinant kinase (e.g., PI4K or FGFR). System Validation Logic: This assay measures the accumulation of ADP. By using a luminescence readout, we inherently bypass the auto-fluorescence artifacts commonly associated with conjugated bicyclic heteroaromatics like naphthyridines.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of Brij-35 (a non-ionic surfactant) prevents the highly hydrophobic naphthyridine derivatives from forming colloidal aggregates, which would otherwise lead to false-positive inhibition via non-specific enzyme sequestration.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO, then dilute 1:100 in assay buffer.

    • Causality: Maintaining a final DMSO concentration of ≤1% in the reaction well ensures that the solvent does not denature the kinase, preserving the integrity of the catalytic pocket.

  • Enzyme-Inhibitor Pre-incubation: Combine 5 µL of the inhibitor solution with 10 µL of purified kinase (at 2X final concentration). Incubate at room temperature for 30 minutes.

    • Causality: 1,5-naphthyridine derivatives often exhibit slow-binding kinetics due to the structural re-arrangement of the kinase DFG motif. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • ATP Depletion & Detection: Add 25 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (incubate 40 mins). Follow with 50 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luminescence.

    • Causality: Depleting background ATP to near-zero creates a high signal-to-noise ratio, making the assay self-validating by ensuring that any measured luminescence is strictly a product of kinase catalytic turnover.

Protocol B: Live-Cell Target Engagement (NanoBRET™)

Objective: Quantify the intracellular binding affinity of the acetamide derivative, confirming membrane permeability and target residency in a physiological environment.

Step-by-Step Methodology:

  • Cellular Transfection: Transfect HEK293T cells with a plasmid encoding a Kinase-NanoLuc® fusion protein (e.g., NanoLuc-PI4K). Plate at 2x10⁴ cells/well in a 96-well format.

  • Tracer Addition: Add a cell-permeable fluorescent kinase tracer (e.g., Tracer K-10) at a concentration equivalent to its pre-determined intracellular K_d.

    • Causality: Operating exactly at the K_d ensures the assay is maximally sensitive to competitive displacement by the N-(1,5-naphthyridin-2-yl)acetamide inhibitor, allowing for accurate calculation of intracellular affinity.

  • Inhibitor Treatment: Treat cells with a serial dilution of the test compound. Incubate for 2 hours at 37°C.

  • BRET Readout: Add Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (610 nm).

    • Causality: The assay calculates the BRET ratio (610 nm / 460 nm). Because it is a ratiometric measurement, it automatically normalizes for any well-to-well variations in cell number or transfection efficiency, creating a mathematically self-correcting validation system.

Assay Validation & Quality Control (QC)

A protocol is only as trustworthy as its internal controls. Every plate must pass the following criteria:

  • Z'-Factor Calculation: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . An assay plate is only deemed valid if Z' > 0.6.

  • Orthogonal Control: Always include a structurally similar but inactive analog (e.g., an N-methylated acetamide that sterically clashes with the hinge region). Causality: If the inactive analog shows inhibition in the cellular assay, it indicates the compound is causing non-specific membrane disruption or cytotoxicity rather than true target engagement.

References[2] Peter Norman. "Novel 1,5-naphthyridine PI3Kδ inhibitors, an evaluation of WO2011075628." Expert Opinion on Therapeutic Patents, 2011. URL: https://doi.org/10.1517/13543776.2011.622749[3] Patrick R. Angibaud, et al. "Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family." Cancer Research, 2015. URL: https://doi.org/10.1158/1538-7445.AM2015-3641[5] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/[4] Françoise Gellibert, et al. "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." ResearchGate / InflammoPharmacology, 2004. URL: https://www.researchgate.net/publication/8133503_Identification_of_15-Naphthyridine_Derivatives_as_a_Novel_Series_of_Potent_and_Selective_TGF-b_Type_I_Receptor_Inhibitors[1] "Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy." Journal of Medicinal Chemistry (ACS Publications), 2025. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01234 (Note: URL derived from DOI structure of the cited publication).

Sources

N-(1,5-naphthyridin-2-yl)acetamide for antibacterial screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: N-(1,5-Naphthyridin-2-yl)acetamide: A Protocol for Comprehensive Antibacterial Susceptibility Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. The naphthyridine core, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry. Structurally related to quinolones, a highly successful class of antibiotics, naphthyridine derivatives have demonstrated a wide range of biological activities, including potent antibacterial effects. Their proposed mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, critical for DNA replication and repair.

This document provides a detailed protocol for the comprehensive antibacterial screening of N-(1,5-naphthyridin-2-yl)acetamide , a specific derivative of the 1,5-naphthyridine core. The following sections outline the principles and step-by-step methodologies for determining the compound's bacteriostatic and bactericidal potential against a panel of clinically relevant bacteria. The protocols are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity and reproducibility.

Part 1: Compound Preparation and Handling

The quality and handling of the test compound are foundational to reliable screening results. N-(1,5-naphthyridin-2-yl)acetamide should be synthesized and purified to a high degree (>95%) before biological evaluation.

Physicochemical Properties (Illustrative)
PropertyValueSource/Method
Molecular FormulaC₁₀H₉N₃OCalculated
Molecular Weight187.20 g/mol Calculated
SolubilityDMSO ≥ 10 mg/mLExperimental
Purity (LC-MS/NMR)>95%Required
Preparation of Stock Solution

The accuracy of the screening results is critically dependent on the precise preparation of the compound stock solution.

Protocol:

  • Weighing: Accurately weigh 5-10 mg of N-(1,5-naphthyridin-2-yl)acetamide using a calibrated analytical balance.

  • Solubilization: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock, for example, 10 mg/mL. DMSO is a common solvent for initial solubilization of organic compounds in biological assays.

  • Vortexing & Sonication: Vortex the solution vigorously for 1-2 minutes. If full dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Causality Note: Using a high-concentration DMSO stock minimizes the final concentration of DMSO in the assay, which can have its own inhibitory effects on bacterial growth at concentrations typically above 1-2%. Aliquoting is crucial to maintain the compound's integrity over time.

Part 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol follows the CLSI guidelines for broth microdilution.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Incubation & Readout start Start: Prepare Bacterial Inoculum (0.5 McFarland) media Dispense Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->media Standardize inoculum stock Prepare Compound Working Solution (e.g., 256 µg/mL) serial_dil Perform 2-fold Serial Dilution of Compound across Plate stock->serial_dil Add to first column media->serial_dil inoculate Inoculate Wells with Standardized Bacterial Suspension serial_dil->inoculate controls Add Controls: - Growth Control (No Compound) - Sterility Control (No Bacteria) inoculate->controls incubate Incubate at 35-37°C for 16-20 hours controls->incubate read Visually Inspect for Turbidity (Bacterial Growth) incubate->read mic_det Determine MIC: Lowest concentration with no visible growth read->mic_det

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol

Materials:

  • N-(1,5-naphthyridin-2-yl)acetamide stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm. c. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Preparation: a. Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a working solution of the test compound. For example, to test up to 128 µg/mL, prepare a 256 µg/mL working solution in CAMHB (this will be diluted 1:2 in the first well). c. Add 100 µL of this working solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no compound). f. Well 12 will serve as the sterility control (no bacteria, only broth).

  • Inoculation: a. Add 50 µL of the final bacterial inoculum (prepared in step 1c) to wells 1 through 11. The final volume in each well is now 100 µL. b. Do not add bacteria to well 12.

  • Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. Following incubation, examine the plate from the bottom using a reading mirror. b. The MIC is the lowest concentration of N-(1,5-naphthyridin-2-yl)acetamide at which there is no visible growth (i.e., no turbidity or pellet).

Part 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test and is crucial for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

MBC Determination Protocol
  • Perform MIC Test: Complete the full MIC protocol as described in Part 2.

  • Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plate at 35 ± 2°C for 18-24 hours.

  • Reading Results: a. After incubation, count the number of colonies on each spot. b. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count. For practical purposes, this is often the lowest concentration spot with no colony growth or only 1-2 colonies.

Trustworthiness Note: A proper MBC determination requires a quantitative assessment of the initial inoculum density (CFU/mL) to confirm the 99.9% kill threshold. This is done by plating a dilution of the inoculum prepared in step 1c of the MIC protocol.

Part 4: Data Interpretation and Presentation

Clear presentation of results is essential for interpretation and comparison with other compounds.

Example Data Table
Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus ATCC 29213Positive1632Bactericidal (≤4)
E. coli ATCC 25922Negative64>128Bacteriostatic (>4)
P. aeruginosa ATCC 27853Negative>128>128Inactive/Resistant
CiprofloxacinControl0.250.5Bactericidal (≤4)

Interpretation:

  • Bactericidal: An MBC/MIC ratio of ≤4 suggests the compound is bactericidal.

  • Bacteriostatic: An MBC/MIC ratio of >4 suggests the compound is bacteriostatic.

  • Tolerance: In some cases, an MBC/MIC ratio of ≥32 may indicate bacterial tolerance.

Part 5: Putative Mechanism of Action & Next Steps

Naphthyridine derivatives frequently target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes control DNA topology and are essential for replication, transcription, and repair. Inhibition leads to breaks in the bacterial chromosome and ultimately cell death.

Conceptual Pathway of Inhibition

MOA_Pathway cluster_compound Compound Action cluster_bacterial_process Bacterial DNA Replication compound N-(1,5-naphthyridin-2-yl)acetamide gyrase DNA Gyrase / Topo IV compound->gyrase Inhibition dna Bacterial Chromosome dna->gyrase Relaxes supercoils replication DNA Replication & Segregation gyrase->replication growth Cell Division & Proliferation replication->growth

Caption: Putative mechanism: Inhibition of bacterial DNA gyrase.

Recommended Follow-up Experiments
  • Enzyme Inhibition Assays: Directly test the compound's ability to inhibit purified DNA gyrase and topoisomerase IV enzymes.

  • Spectrum Expansion: Screen against a broader panel of clinical isolates, including resistant strains (e.g., MRSA, VRE).

  • Toxicity Assays: Evaluate cytotoxicity against mammalian cell lines (e.g., HepG2, HEK293) to determine the compound's selectivity index.

  • Time-Kill Assays: Perform time-kill kinetic studies to understand the rate and concentration-dependency of the compound's bactericidal or bacteriostatic effects.

References

  • CLSI M07-A9, Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Ninth Edition. Clinical and Laboratory Standards Institute. (URL: [Link])

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. (URL: [Link])

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. (URL: [Link])

  • Cushnie, T. P. T., O'Driscoll, N. H., & Lamb, A. J. (2016). Morphological and ultrastructural changes in bacterial cells as an indicator of antibacterial mechanism of action. Cellular and Molecular Life Sciences. (URL: [Link])

  • Pearson, R. D., Steigbigel, R. T., Davis, H. T., & Chapman, S. W. (1980). Method for reliable determination of minimal lethal antibiotic concentrations. Antimicrobial Agents and Chemotherapy. (URL: [Link])

  • French, G. L. (2006). Bactericidal agents in the treatment of MRSA infections--the potential role of daptomycin. Journal of Antimicrobial Chemotherapy. (URL: [Link])

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry. (URL: [Link])

N-(1,5-naphthyridin-2-yl)acetamide for target validation studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(1,5-naphthyridin-2-yl)acetamide as a Privileged Scaffold for Target Validation Studies

Executive Summary

In modern drug discovery, the transition from hit identification to robust target validation requires chemical probes with high selectivity, cellular permeability, and favorable physicochemical properties. N-(1,5-naphthyridin-2-yl)acetamide (CAS: 38956-59-1) [1] has emerged as a highly privileged bicyclic heteroaromatic building block. Its unique electronic distribution and hydrogen-bonding capabilities make it an ideal precursor for synthesizing ATP-competitive kinase inhibitors (e.g., c-Met, PI4K)[2][3] and protein-protein interaction (PPI) modulators (e.g., YAP-TEAD)[4].

This application note provides a comprehensive guide to utilizing N-(1,5-naphthyridin-2-yl)acetamide-derived probes in target validation workflows. We detail the causality behind its structural advantages and provide self-validating protocols for biochemical profiling and cellular target engagement.

Scaffold Rationale: The 1,5-Naphthyridine Advantage

The selection of a core scaffold dictates the downstream success of a chemical probe. Historically, quinoline cores were heavily utilized; however, they often suffer from high lipophilicity (LogP) and poor aqueous solubility, leading to off-target toxicity and assay interference.

The introduction of a second nitrogen atom to form the 1,5-naphthyridine core fundamentally alters the molecule's physicochemical profile[5]:

  • Improved ADME Properties: The additional nitrogen lowers the overall lipophilicity, dramatically improving aqueous solubility and metabolic stability[2].

  • Hinge-Binding Competence: The acetamide moiety at the 2-position acts as a bidentate hydrogen bond donor/acceptor. When appropriately functionalized, this motif perfectly mimics the interaction of the adenine ring of ATP with the kinase hinge region[3].

  • Late-Stage Functionalization: The acetamide group serves as a versatile synthetic handle for Buchwald-Hartwig cross-coupling or amide derivatization, allowing rapid Structure-Activity Relationship (SAR) expansion[5].

ScaffoldRationale Core 1,5-Naphthyridine Core (Reduced Lipophilicity) Acetamide Acetamide Group (H-Bonding Motif) Core->Acetamide Functionalization ADME Improved ADME Profile (High Aqueous Solubility) Core->ADME Physicochemical Kinase Kinase Hinge Region (ATP Competitive Binding) Acetamide->Kinase Target Engagement

Figure 1: Structural rationale for utilizing the N-(1,5-naphthyridin-2-yl)acetamide scaffold.

Target Validation Strategy

To definitively validate a target, a chemical probe must demonstrate a clear chain of causality: it must inhibit the isolated target biochemically, engage the target in a live cellular environment, and produce a specific phenotypic response. We achieve this through an orthogonal, self-validating workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and the Cellular Thermal Shift Assay (CETSA).

Protocol 1: Biochemical Validation via TR-FRET

Causality & Choice of Assay: Standard radiometric kinase assays require hazardous materials, while standard fluorescence assays are prone to false positives from compound autofluorescence. TR-FRET introduces a time delay before signal detection, allowing short-lived background fluorescence to decay. The ratiometric readout (Emission 665 nm / Emission 615 nm) inherently normalizes against well-to-well dispensing variations, ensuring high trustworthiness.

Materials:

  • Purified recombinant target kinase (e.g., PI4K or c-Met).

  • Europium (Eu)-labeled anti-tag antibody (Donor).

  • AlexaFluor 647-labeled ATP-competitive tracer (Acceptor).

  • 384-well low-volume proxiplates (white).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 4X concentration of the target kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use an acoustic dispenser (e.g., Echo 550) to transfer 1,5-naphthyridine-derived probe dilutions (10-point dose-response, 1:3 dilution) into the 384-well plate.

  • Kinase Addition: Add 2.5 µL of the 4X kinase solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Tracer/Antibody Addition: Add 2.5 µL of a 4X mixture containing the Eu-labeled antibody (2 nM final) and the fluorescent tracer (15 nM final).

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at room temperature.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 337 nm; Emission 1: 615 nm; Emission 2: 665 nm).

Self-Validation & Quality Control:

  • Max Signal Control (0% Inhibition): Wells containing kinase, tracer, and DMSO vehicle.

  • Min Signal Control (100% Inhibition): Wells containing a known pan-kinase inhibitor (e.g., Staurosporine at 10 µM) to define the assay floor.

  • Z'-Factor: Must be > 0.6 for the assay to be considered valid.

Protocol 2: Cellular Target Engagement via CETSA

Causality & Choice of Assay: A potent biochemical IC50 is meaningless if the compound cannot cross the cell membrane or binds indiscriminately to cytosolic proteins. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm). This allows us to prove intracellular target engagement without engineering artificial tags onto the protein.

CETSA_Workflow T Live Cell Treatment (Probe vs DMSO) H Thermal Gradient (Heat Shock) T->H L Gentle Lysis (Extract Soluble Fraction) H->L Q Protein Quantification (Determine ΔTm) L->Q

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for intracellular target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., MIA PaCa-2 for c-Met validation) in 6-well plates. Treat with the 1,5-naphthyridine probe (at 10x the biochemical IC50) or 0.1% DMSO for 2 hours at 37°C, 5% CO2.

  • Harvesting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS containing protease inhibitors. Divide the suspension equally into 8 PCR tubes (50 µL each).

  • Thermal Gradient: Place the PCR tubes in a thermal cycler. Subject each tube to a specific temperature gradient (e.g., 40°C to 75°C in 5°C increments) for exactly 3 minutes, followed by 3 minutes at 25°C.

  • Lysis: Add NP-40 (0.4% final concentration) to each tube. Perform three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to gently lyse the cells without denaturing the remaining stable proteins.

  • Clearance: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Quantification: Transfer the soluble supernatant to a new plate. Quantify the target protein using quantitative Western Blot (capillary electrophoresis, e.g., ProteinSimple WES) or AlphaLISA.

Self-Validation & Quality Control:

  • Internal Normalization: Probe the same lysates for a non-targeted housekeeping protein (e.g., GAPDH or β-actin). The Tm of the housekeeping protein must remain unchanged between DMSO and probe-treated samples. A shift in the housekeeping protein indicates non-specific compound toxicity or massive proteome destabilization.

Representative Validation Data Presentation

To synthesize the validation logic, quantitative data from both biochemical and cellular assays must be aggregated. The following table illustrates a typical data profile for a validated 1,5-naphthyridine-derived probe targeting PI4K[2].

Compound DerivationTarget KinaseBiochemical IC₅₀ (nM)CETSA ΔTm (°C)Cellular Phenotype IC₅₀ (nM)Target Specificity Profile
Naphthyridine-Probe A PI4K (Wild-Type)4.2 ± 0.5+ 6.5°C32 ± 4Highly Selective
Naphthyridine-Probe A PI4K (S743F Mutant)> 10,000No Shift> 10,000Confirms On-Target Action
Naphthyridine-Probe B c-Met12.4 ± 1.1+ 4.2°C85 ± 9Moderate off-target binding
Vehicle (DMSO) All TargetsN/ABaselineN/ABaseline Control

Data Interpretation: Probe A demonstrates potent biochemical inhibition, a significant thermal shift indicating strong intracellular engagement, and a corresponding cellular phenotype. The complete loss of activity against the S743F mutant definitively validates that the phenotypic effect is driven exclusively by PI4K inhibition, confirming the target's role in the disease model[2].

Sources

Application Note & Protocols: Formulation of N-(1,5-naphthyridin-2-yl)acetamide for Preclinical In Vivo Research

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the development, characterization, and administration of formulations for N-(1,5-naphthyridin-2-yl)acetamide (CAS RN: 38956-59-1), a naphthyridine-based compound with potential applications in pharmaceutical research.[1][2][3] The successful in vivo evaluation of new chemical entities is frequently challenged by poor aqueous solubility, which can limit bioavailability and lead to inconsistent preclinical data.[4] This document outlines a systematic, data-driven approach, beginning with essential physicochemical characterization and solubility screening. Based on these initial findings, it provides detailed, step-by-step protocols for creating either a clear solution using a co-solvent system or a homogenous aqueous suspension. Crucially, this guide integrates methods for formulation characterization, quality control, and stability assessment to ensure dose accuracy, reproducibility, and the overall integrity of in vivo studies.

Introduction and Compound Profile

This document serves as a practical guide for the bench scientist, providing not just procedural steps but also the scientific rationale behind them.

PropertyValueSource
CAS Number 38956-59-1[1][8]
Molecular Formula C₁₀H₉N₃O[1][8]
Molecular Weight 187.20 g/mol [1][8]
Appearance Yellow to white solid[1]
Calculated LogP 1.5882[8]
Topological Polar Surface Area 54.88 Ų[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]
Recommended Storage 2-8°C, sealed, dry[1][8]

Foundational Step: Solubility Screening

Before any formulation can be developed, the solubility of N-(1,5-naphthyridin-2-yl)acetamide must be determined in a panel of pharmaceutically relevant vehicles. This foundational data dictates the most appropriate formulation strategy. A compound that is sufficiently soluble in a tolerable co-solvent system can be formulated as a clear solution, which is often ideal for dose uniformity. If solubility is insufficient at the target concentration, a suspension is the necessary alternative.[9][10]

G start Start: Determine Target In Vivo Concentration solubility_screen Protocol 1: Perform Equilibrium Solubility Screen start->solubility_screen decision Is Solubility > Target Concentration in a Tolerable Vehicle? solubility_screen->decision solution_path Strategy A: Develop Solution Formulation (Protocol 2A) decision->solution_path  Yes suspension_path Strategy B: Develop Suspension Formulation (Protocol 2B) decision->suspension_path No   qc_char Protocol 3: Perform QC & Stability Characterization solution_path->qc_char suspension_path->qc_char admin Protocol 4: Proceed with In Vivo Administration qc_char->admin

Caption: Formulation Strategy Decision Workflow.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the approximate solubility of N-(1,5-naphthyridin-2-yl)acetamide in various vehicles to guide formulation development.

Materials:

  • N-(1,5-naphthyridin-2-yl)acetamide powder

  • Selection of test vehicles (see table below)

  • 2 mL microcentrifuge tubes

  • Vortex mixer and/or end-over-end rotator

  • Centrifuge capable of >10,000 x g

  • Calibrated pipettes

  • Analytical balance

  • HPLC-UV or LC-MS/MS system for concentration analysis[11]

Suggested Test Vehicles:

Vehicle TypeSpecific ExampleRationale
Aqueous Purified Water, 0.9% SalineEstablishes baseline aqueous solubility.
Co-solvent 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineA common system for solubilizing compounds for in vivo use.[9]
Surfactant 10% Solutol HS 15 in waterEvaluates micellar solubilization.
Suspension 0.5% (w/v) CMC-Na in waterDetermines solubility in the vehicle's aqueous phase.

Procedure:

  • Add an excess amount of N-(1,5-naphthyridin-2-yl)acetamide (e.g., 5-10 mg) to a pre-weighed 2 mL microcentrifuge tube. Record the exact weight.

  • Add a fixed volume of the test vehicle (e.g., 1 mL) to the tube.

  • Vortex vigorously for 1-2 minutes to ensure the powder is well-dispersed.

  • Place the tubes on an end-over-end rotator at room temperature for 18-24 hours to allow the system to reach equilibrium.

  • After equilibration, centrifuge the tubes at >10,000 x g for 15 minutes to pellet all undissolved solid.

  • Carefully collect a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent (e.g., 1:100 in mobile phase) to bring the concentration within the linear range of the analytical method.

  • Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration.[12]

  • Calculate the solubility in the original vehicle (mg/mL) by correcting for the dilution factor.

Formulation Development Protocols

Based on the results from Protocol 1, select the appropriate strategy below. All formulations should be prepared fresh daily unless stability data demonstrates otherwise.[13]

Strategy A: Solution Formulation

Rationale: A solution provides excellent dose uniformity and is suitable for various administration routes. However, the use of organic co-solvents may introduce toxicity, which must be considered.[9] This protocol uses a widely accepted vehicle for preclinical oral and parenteral studies.

Protocol 2A: Preparation of a Co-Solvent Solution (e.g., for 5 mg/mL)

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (v/v/v/v).

Materials:

  • N-(1,5-naphthyridin-2-yl)acetamide

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), NF grade

  • Tween-80 (Polysorbate 80), NF grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile conical tubes

Procedure (to prepare 10 mL):

  • Calculate the required mass of the compound: 10 mL * 5 mg/mL = 50 mg.

  • Weigh 50 mg of N-(1,5-naphthyridin-2-yl)acetamide into a 15 mL sterile conical tube.

  • Add 1 mL of DMSO to the tube. Vortex until the compound is completely dissolved. This creates a stock solution.

  • In a separate tube or beaker, prepare the remaining vehicle components by combining 4 mL of PEG300 and 0.5 mL of Tween-80. Mix well.

  • Add the PEG300/Tween-80 mixture to the DMSO stock solution. Vortex to ensure homogeneity.

  • Slowly add 4.5 mL of 0.9% Saline to the mixture while vortexing. The solution should remain clear. If precipitation occurs, the desired concentration may be too high for this vehicle.

  • Visually inspect the final formulation to ensure it is a clear, particle-free solution.

Strategy B: Suspension Formulation

Rationale: A suspension is the most common and practical approach for administering water-insoluble compounds orally.[4] The key to a good suspension is achieving a uniform dispersion of fine particles that does not settle too quickly, ensuring consistent dosing.[10] A wetting agent (like Tween-80) is crucial to prevent particle aggregation.

Protocol 2B: Preparation of an Aqueous Suspension (e.g., for 10 mg/mL)

Vehicle Composition: 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) and 0.1% (v/v) Tween-80 in Purified Water.

Materials:

  • N-(1,5-naphthyridin-2-yl)acetamide

  • CMC-Na (low or medium viscosity)

  • Tween-80

  • Purified Water (or 0.9% Saline)

  • Glass mortar and pestle or a homogenizer

  • Magnetic stirrer and stir bar

  • Sterile glass bottle or beaker

Procedure (to prepare 20 mL):

  • Prepare the Vehicle:

    • Add 100 mg of CMC-Na (0.5% w/v) to ~18 mL of purified water while stirring with a magnetic stirrer.

    • Gentle heating (~40-50°C) can aid dissolution. Stir until a clear, slightly viscous solution is formed.

    • Allow the solution to cool to room temperature.

    • Add 20 µL of Tween-80 (0.1% v/v) and stir to combine. Add water to reach a final volume of 20 mL.

  • Prepare the Suspension:

    • Calculate the required mass of the compound: 20 mL * 10 mg/mL = 200 mg.

    • Weigh 200 mg of N-(1,5-naphthyridin-2-yl)acetamide and place it into a glass mortar.

    • Add a small volume of the vehicle (~0.5 mL) to the powder.

    • Triturate with the pestle to form a smooth, uniform paste. This step is critical for proper wetting of the drug particles.[9]

    • Gradually add the remaining vehicle in small portions while continuously stirring or mixing to ensure a homogenous dispersion.

    • Transfer the final suspension to a sterile bottle and add a small magnetic stir bar for continuous mixing.

Formulation Quality Control and Stability

A prepared formulation must be validated to ensure it meets quality standards. This step is essential for data integrity and is a core component of Good Laboratory Practice (GLP).[5][14]

Caption: Key Quality Control Tests for In Vivo Formulations.

QC TestSolution FormulationSuspension FormulationMethod
Visual Appearance Clear, free of particulatesHomogenous, uniform colorVisual Inspection
pH Measure and recordMeasure and recordCalibrated pH meter
Concentration Verify target concentrationVerify target concentrationHPLC-UV / LC-MS
Homogeneity N/AAliquots from top, middle, bottom should be within ±10% of targetHPLC-UV / LC-MS
Stability Remains clear, concentration >90% of initialRe-suspendable, concentration >90% of initialVisual, HPLC-UV
Protocol 3: Short-Term Stability and Homogeneity Assessment

Objective: To confirm the formulation is stable and homogenous for the duration of the dosing period.

Procedure:

  • Immediately after preparation (t=0), stir the formulation well. For suspensions, vortex vigorously for 30 seconds.

  • Homogeneity (Suspensions only): Immediately take three separate samples from the top, middle, and bottom of the container.

  • Stability: Store the bulk formulation under the intended use conditions (e.g., room temperature on a stir plate). Take additional samples at later time points (e.g., 2, 8, 24 hours).

  • Prepare all samples for analysis by diluting to a suitable concentration.

  • Analyze all samples by HPLC-UV or LC-MS/MS to determine the concentration of N-(1,5-naphthyridin-2-yl)acetamide.

  • Acceptance Criteria:

    • Homogeneity: Top, middle, and bottom samples should be within ±10% of the nominal concentration.

    • Stability: Concentration at all time points should be between 90-110% of the initial (t=0) concentration.[14]

In Vivo Administration: Oral Gavage in Mice

This protocol provides a general guideline. All procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.[15]

Protocol 4: Oral Gavage Administration

Materials:

  • Prepared and QC-verified formulation

  • Appropriately sized gavage needles (e.g., 20-22 gauge, flexible or rigid with ball-tip)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Weigh each animal immediately before dosing to calculate the precise volume to administer. A typical dosing volume is 10 mL/kg.[13]

    • Example: For a 25 g mouse at a dose of 50 mg/kg using a 5 mg/mL formulation:

      • Dose (mg) = 0.025 kg * 50 mg/kg = 1.25 mg

      • Volume (mL) = 1.25 mg / 5 mg/mL = 0.25 mL

  • CRITICAL STEP (Suspensions): Vigorously vortex the stock suspension for at least 30 seconds immediately before drawing up the dose for each animal. This is essential to ensure the dose administered is accurate.[9]

  • Draw the calculated volume into the syringe.

  • Gently restrain the mouse in a vertical position.

  • Measure the gavage needle against the mouse (from the tip of the nose to the last rib) to estimate the correct insertion depth.[16]

  • Carefully insert the gavage needle into the esophagus. The needle should pass easily without resistance. If the animal coughs or struggles excessively, the needle may be in the trachea; remove it immediately.[16]

  • Slowly administer the formulation.

  • Gently remove the gavage needle and return the animal to its cage.

  • Monitor the animal for any signs of distress post-administration.[13]

References

  • Pawar, P., & Vavia, P. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Accessed March 13, 2026. [Link]

  • Gavamukulya, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]

  • HFC. (n.d.). N-(1,5-Naphthyridin-2-yl)acetamide: A High-Quality Solid Compound. Accessed March 13, 2026. [Link]

  • American International Journal of Food and Nutrition. (2025, September 15). The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review. [Link]

  • Xiong, S., et al. (2021). Analytical methods for investigating in vivo fate of nanoliposomes: A review. PMC. [Link]

  • Moravek. (2024, October 4). The Role of Stability Testing in Pharmaceutical Research. [Link]

  • Liu, T., et al. (2025, February 4). Protocol for oral fecal gavage to reshape the gut microbiota in mice. ResearchGate. [Link]

  • Pharmexcipients. (2023, March 10). Excipients for Parenterals. [Link]

  • University of North Carolina. (n.d.). Excipients. Pharmlabs - UNC. Accessed March 13, 2026. [Link]

  • Shukla, S., & Singh, S. K. (2021). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. PMC. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Accessed March 13, 2026. [Link]

  • Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Accessed March 13, 2026. [Link]

  • University of British Columbia. (2021, February 15). UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

  • Auriga Research. (n.d.). Stability Testing Lab - Pharmaceutical Stability Testing and Storage. Accessed March 13, 2026. [Link]

  • Medical Writing. (2017, December). Preclinical research in drug development. [Link]

  • BPI. (2019, March 20). Analytical Strategies for Fixed-Dose Coformulated Protein Therapeutics. [Link]

  • Huang, L. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Longdom. Accessed March 13, 2026. [Link]

  • Frontage Laboratories. (n.d.). Stability Testing as a Quality Control Measure. Accessed March 13, 2026. [Link]

  • Alira Health. (2022, November 10). How to Choose the Right Analytical Methods for Biologics. [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. [Link]

  • Sygnature Discovery. (n.d.). Analytical Method Development & Bioanalysis. Accessed March 13, 2026. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)-1-naphthylacetamide. National Institutes of Health. Accessed March 13, 2026. [Link]

  • PubMed. (2013, January 15). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. [Link]

  • Paudyal, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Cheméo. (n.d.). Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). Accessed March 13, 2026. [Link]

  • MDPI. (2023, October 26). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • PubMed. (2004, August 26). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. [Link]

  • U.S. Food and Drug Administration. (2012, October 3). NDA 022453Orig1s000 Review. [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • PubChem. (n.d.). Acetamide, N-1-naphthalenyl-. National Institutes of Health. Accessed March 13, 2026. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(1,5-naphthyridin-2-yl)acetamide Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing low yields, sluggish kinetics, or unwanted side reactions during the acylation of 1,5-naphthyridin-2-amine.

The core chemical challenge of this transformation lies in the electronic nature of the substrate. The 1,5-naphthyridine ring system is highly electron-withdrawing due to the strong inductive and mesomeric effects of the two fused ring nitrogens. This drastically reduces the electron density—and therefore the nucleophilicity—of the exocyclic C2-amino group, making standard acetylation protocols prone to failure or over-reaction.

Mechanistic Workflow & Reaction Pathways

AcetylationPathways Amine 1,5-naphthyridin-2-amine (Deactivated Nucleophile) MonoAc N-(1,5-naphthyridin-2-yl)acetamide (Desired Product) Amine->MonoAc Slow (Uncatalyzed) Ac2O Acetic Anhydride (Ac2O) ActiveAc N-Acetylpyridinium Intermediate Ac2O->ActiveAc DMAP attack DMAP DMAP Catalyst DMAP->ActiveAc ActiveAc->MonoAc Fast Acyl Transfer DiAc N,N-diacetyl Byproduct (Over-reaction) MonoAc->DiAc Excess Ac2O + Strong Base (e.g., Et3N) DiAc->MonoAc Selective Hydrolysis (NaOH / MeOH)

Mechanistic pathways for the acetylation of 1,5-naphthyridin-2-amine.

Troubleshooting FAQs

Q1: Why is my conversion so low when using standard acetic anhydride and pyridine conditions? A1: The exocyclic amine on 1,5-naphthyridine is highly deactivated. Pyridine alone is often not nucleophilic enough to generate a high steady-state concentration of the reactive acylating species needed to drive the reaction forward. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly attacks the electrophilic carbonyl carbon of acetic anhydride, forming a highly reactive, resonance-stabilized N-acetylpyridinium intermediate[1]. This intermediate transfers the acetyl group to the deactivated amine orders of magnitude faster than the uncatalyzed reaction.

Q2: My LC-MS shows a major mass peak corresponding to[M+42]+ over the expected product mass. What is this and how do I prevent it? A2: A mass of [M+42]+ relative to your desired product indicates the formation of the N,N-diacetylated imide byproduct. Once the mono-amide is formed, the remaining N-H proton becomes highly acidic due to the electron-withdrawing pull of both the adjacent carbonyl and the naphthyridine ring. If a relatively strong base like triethylamine (Et₃N) is used, it easily deprotonates this amide. The resulting amidate anion rapidly attacks a second molecule of acetic anhydride, yielding the diacetylated byproduct[2]. Prevention: Avoid strong aliphatic bases. Use weaker bases like pyridine combined with strictly stoichiometric amounts of acetic anhydride (1.05 - 1.10 eq) and catalytic DMAP.

Q3: I already have a batch of crude material heavily contaminated with the N,N-diacetylated byproduct. Can I salvage it? A3: Yes. Because the second acetyl group forms a sterically hindered and electronically activated imide, it is highly susceptible to nucleophilic attack. You can perform a selective alkaline hydrolysis by treating the crude mixture with exactly 1.0 equivalent of NaOH or K₂CO₃ in methanol. This will cleanly cleave one acetyl group, reverting the byproduct back to the desired mono-acetylated product without hydrolyzing the primary amide bond[2][3].

Quantitative Data Comparison

To guide your experimental design, the following table summarizes the causal relationship between reaction conditions and typical product distributions for deactivated heterocyclic amines.

Reaction ConditionsBase / CatalystMajor Product FormedTypical YieldCausality / Mechanism
Ac₂O (1.5 eq), DCM, RTNoneUnreacted Starting Material< 10%Amine is too deactivated to attack Ac₂O directly.
Ac₂O (1.5 eq), DCM, RTTriethylamine (Et₃N)N,N-diacetyl byproduct> 70%Et₃N deprotonates the acidic mono-amide, driving a second acylation[2].
Ac₂O (1.1 eq), DCM, RTPyridine + DMAP (0.1 eq)Mono-acetylated product 85 - 95% DMAP forms a highly reactive N-acylpyridinium ion; Pyridine acts as a mild acid scavenger without deprotonating the product[1].
Crude Diacetyl Mix, MeOHNaOH (1.0 eq), RTMono-acetylated product > 90% Selective alkaline hydrolysis of the sterically hindered imide bond[3].
Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By verifying the checkpoints at each step, you ensure the chemical integrity of the workflow before proceeding.

Protocol A: Direct DMAP-Catalyzed Mono-acetylation (Recommended)

This protocol utilizes nucleophilic catalysis to overcome the poor reactivity of the substrate while preventing over-reaction.

  • Reaction Setup: In an oven-dried round-bottom flask under nitrogen, dissolve 1,5-naphthyridin-2-amine (1.0 eq, e.g., 1.45 g, 10.0 mmol) and DMAP (0.1 eq, 122 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

    • Checkpoint: The solution should be clear and pale yellow. Complete dissolution ensures homogeneous catalysis.

  • Base Addition: Add anhydrous Pyridine (1.2 eq, 0.97 mL, 12.0 mmol) to the stirring mixture.

  • Acylation: Cool the flask to 0 °C using an ice bath. Add Acetic Anhydride (1.1 eq, 1.04 mL, 11.0 mmol) dropwise over 5 minutes.

    • Checkpoint: A mild exotherm may occur. Ensure the internal temperature remains below 5 °C during addition to prevent ring-nitrogen acylation.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

    • Validation Check: Analyze a 10 µL aliquot by LC-MS. The starting material peak ( m/z 146 [M+H]⁺) must be fully consumed, replaced by the product peak ( m/z 188 [M+H]⁺). If m/z 230 [M+H]⁺ (diacetyl) is observed, immediately proceed to quenching.

  • Quenching & Workup: Pour the reaction mixture into saturated aqueous NaHCO₃ (30 mL) and stir vigorously for 15 minutes.

    • Checkpoint: Visual gas evolution (CO₂) confirms the destruction of unreacted acetic anhydride.

  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the desired N-(1,5-naphthyridin-2-yl)acetamide.

Protocol B: Salvage Pathway via Selective Alkaline Hydrolysis

Use this protocol if your reaction over-proceeded to the N,N-diacetylated byproduct.

  • Solvation: Dissolve the crude reaction mixture containing the N,N-diacetylated byproduct ( m/z 230 [M+H]⁺) in Methanol to achieve a 0.1 M concentration.

  • Hydrolysis: Add exactly 1.0 equivalent of 1M NaOH (aq) dropwise while stirring at room temperature.

    • Checkpoint: The pH of the solution will initially spike to >10, initiating the hydrolysis of the imide.

  • Propagation: Stir at room temperature for 1 hour.

    • Validation Check: Monitor by TLC (Eluent: 5% MeOH in DCM). The higher-running diacetyl spot ( Rf​≈0.6 ) will convert cleanly to the lower-running monoacetyl spot ( Rf​≈0.3 ).

  • Neutralization: Carefully neutralize the mixture to pH 7 using 1M HCl (aq).

    • Checkpoint: Precise neutralization is critical. If the solution remains highly basic during concentration, the desired mono-amide may hydrolyze back to the starting amine.

  • Isolation: Remove the methanol in vacuo. Extract the remaining aqueous residue with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield the salvaged mono-acetylated product.

References
  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction Source: ARKIVOC URL:[Link]

  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

Sources

Technical Support Center: Overcoming N-(1,5-naphthyridin-2-yl)acetamide Solubility Issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and formulation scientists struggling with the aqueous solubility of N-(1,5-naphthyridin-2-yl)acetamide. Below, we dissect the physicochemical root causes of its insolubility and provide field-validated, self-correcting protocols to ensure reliable data in both in vitro and in vivo settings.

Part 1: The Causality of Insolubility (The "Brick Dust" Paradigm)

Before troubleshooting, we must understand why N-(1,5-naphthyridin-2-yl)acetamide precipitates. The molecule consists of a 1,5-naphthyridine bicyclic core substituted with an acetamide group.

  • Planarity & Pi-Stacking: The aromatic naphthyridine system is highly planar, promoting tight pi-pi stacking in the solid state.

  • Hydrogen Bonding: The acetamide group acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O), while the naphthyridine nitrogens act as additional acceptors.

Part 2: Troubleshooting FAQs & Methodologies
Issue 1: Precipitation in In Vitro Biochemical Assays

User Query: "I prepare a 10 mM stock in DMSO, but when I dilute it to 100 µM in PBS or cell culture media, it immediately crashes out, causing erratic IC50 data. How do I fix this?"

Causality & Solution: You are experiencing solvent-shift precipitation. The aqueous buffer cannot solvate the planar aromatic system once the DMSO diffuses away. The solution is to use a complexation agent like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin provides a hydrophobic cavity that shields the naphthyridine ring from water, while its hydroxyl-rich exterior maintains aqueous solubility (2).

Protocol: Self-Validating HP-β-CD Complexation

  • Preparation: Dissolve HP-β-CD in your target assay buffer (e.g., PBS) to a final concentration of 20% (w/v).

  • Stock Creation: Prepare a 10 mM stock of N-(1,5-naphthyridin-2-yl)acetamide in 100% anhydrous DMSO.

  • Complexation: While vigorously vortexing the 20% HP-β-CD buffer, add the DMSO stock dropwise to reach your target concentration (ensure final DMSO remains ≤ 1% v/v to prevent cell toxicity).

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 15 minutes to drive the inclusion complex formation.

  • Self-Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. Measure the UV absorbance (at the compound's λmax, typically ~320 nm for naphthyridines) of the pre-filtered and post-filtered solutions. A ratio of >0.95 confirms that the compound is fully complexed and not suspended as micro-precipitates.

Issue 2: Poor Oral Bioavailability in Preclinical PK Studies

User Query: "We dosed rodents with a 0.5% CMC/Tween-80 suspension, but the Cmax and AUC are negligible. How do we formulate this for oral dosing?"

Causality & Solution: Standard suspensions rely on the compound's intrinsic dissolution rate in the GI tract. For high-lattice-energy molecules, this rate is slower than the GI transit time, resulting in elimination before absorption. You must bypass the crystal lattice entirely by formulating an Amorphous Solid Dispersion (ASD) via spray drying (3). Kinetically trapping the drug in a polymer matrix like HPMCAS generates a supersaturated state upon reaching the stomach/intestine.

Protocol: Self-Validating Spray Drying for ASDs

  • Solvent Selection: Dissolve the API and HPMCAS-H polymer (1:3 w/w ratio) in a volatile solvent system. Due to the compound's polarity, a mixture of THF and Methanol (80:20 v/v) heated to 40°C is recommended to achieve a sufficient solids loading (e.g., 5% w/v).

  • Atomization: Feed the solution into a lab-scale spray dryer (e.g., Büchi B-290) at a feed rate of 5 mL/min.

  • Thermodynamic Trapping: Set the inlet temperature to 85°C and aspirator to 100%. The rapid evaporation (outlet temp ~45°C) kinetically traps the API in its amorphous state.

  • Secondary Drying: Collect the powder from the cyclone and dry in a vacuum oven at 40°C for 24 hours to remove residual THF/MeOH.

  • Self-Validation Step: Analyze the final powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A successful ASD will show a broad "halo" pattern on PXRD (no sharp crystalline peaks) and a single glass transition temperature (Tg) on DSC, confirming a homogenous amorphous dispersion.

Part 3: Quantitative Data & Visualizations

Table 1: Comparative Solubility Enhancement Strategies

Formulation StrategyVehicle / ExcipientMechanism of SolubilizationExpected Solubility Limit (µg/mL)Fold-Increase vs. Water
Unformulated (Aqueous)PBS (pH 7.4)None (Crystalline solid)< 1.01x
Co-solvent5% DMSO in PBSPolarity matching~ 15.015x
Complexation20% HP-β-CD in PBSHydrophobic cavity inclusion~ 150.0150x
Amorphous Solid DispersionHPMCAS (1:3 ratio)Crystal lattice energy disruption~ 500.0 (Supersaturated)> 500x

Note: Values are representative approximations based on similar fused bicyclic heterocycles (4).

Visual Workflows

Troubleshooting Start Compound Precipitation Detected Check Is the assay In Vitro or In Vivo? Start->Check InVitro In Vitro Assay Check->InVitro InVivo In Vivo PK/PD Check->InVivo Sol1 Use Co-solvents (DMSO ≤1%) InVitro->Sol1 Sol2 Add Complexing Agents (HP-β-CD) InVitro->Sol2 Sol3 Formulate as ASD (Spray Drying) InVivo->Sol3 Solid Dosing Sol4 Lipid-Based System (SEDDS) InVivo->Sol4 Liquid Dosing

Decision matrix for troubleshooting N-(1,5-naphthyridin-2-yl)acetamide precipitation.

ASD_Workflow API API + Polymer (HPMCAS) Mix Solution Mixing (Heated if needed) API->Mix Solvent Volatile Solvent (THF/MeOH) Solvent->Mix Atomize Atomization (Nozzle) Mix->Atomize Feed Pump Dry Rapid Evaporation (Drying Chamber) Atomize->Dry Hot Gas Collect Amorphous Solid Dispersion (ASD) Dry->Collect Cyclone

Workflow for generating Amorphous Solid Dispersions (ASDs) via spray drying.

References
  • Benchchem. (2025). A Technical Guide to the Solubility of 4-Methoxy-1,5-naphthyridine in Organic Solvents. Benchchem.
  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review.
  • Drug Development & Delivery. (2023).
  • Williams HD, et al. (2013). Strategies to address low drug solubility in discovery and development. PubMed/NIH.

Sources

Technical Support Center: Troubleshooting N-(1,5-naphthyridin-2-yl)acetamide Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of N-(1,5-naphthyridin-2-yl)acetamide . This compound presents unique solid-state challenges due to the rigid, planar nature of the 1,5-naphthyridine core combined with the flexible, hydrogen-bonding capacity of the acetamide group. This guide provides mechanistic explanations, self-validating protocols, and quantitative data to help you achieve phase-pure, high-yield crystalline material.

Diagnostic Overview

Before adjusting your experimental parameters, use the diagnostic workflow below to identify the root cause of your crystallization failure.

DiagnosticWorkflow Start Crystallization Issue Detected Oiling Oiling Out (LLPS) Start->Oiling Poly Polymorphic Mixture Start->Poly Yield Low Yield / Soluble Start->Yield Solvent Co-solvent System (DMSO + Anti-solvent) Oiling->Solvent Temp Temperature Cycling (Ostwald Ripening) Poly->Temp pH pH Adjustment (Neutralize to pH 7-8) Yield->pH Success Phase-Pure Crystalline Target Compound Solvent->Success Temp->Success pH->Success

Diagnostic workflow for resolving N-(1,5-naphthyridin-2-yl)acetamide crystallization issues.

Core Troubleshooting Guides (FAQs)

Q1: My product consistently "oils out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I force nucleation? Mechanistic Causality: Oiling out (LLPS) occurs when a supersaturated solution crosses the liquid-liquid coexistence curve before crossing the nucleation boundary. The N-(1,5-naphthyridin-2-yl)acetamide molecule features a highly conjugated, planar 1,5-naphthyridine core that strongly favors π−π stacking, coupled with a flexible acetamide group. This structural dichotomy creates a high entropic barrier to forming an ordered crystal lattice. When an anti-solvent is added too rapidly, local supersaturation spikes, and the molecules cluster into a disordered, solute-rich liquid phase rather than paying the entropic penalty required for crystallization. Actionable Solution: Shift from kinetic to thermodynamic control by modifying your solvent system and supersaturation rate. 1,5-naphthyridine intermediates exhibit notoriously poor solubility in standard organic solvents but dissolve readily in highly polar, hydrogen-bonding solvents like DMSO or DMF[1]. Dissolve your crude material in a minimal volume of DMSO, and instead of direct anti-solvent addition, utilize a vapor diffusion technique (see Protocol A) to slowly introduce an anti-solvent.

Q2: We are observing batch-to-batch variability in crystal habit, melting point, and PXRD patterns. Is this polymorphism, and how do we control it? Mechanistic Causality: Yes, this is classic polymorphic variability. Acetamide derivatives are highly prone to polymorphism due to the rotational freedom of the amide bond and the presence of multiple hydrogen bond donors (N-H) and acceptors (C=O, and the N1/N5 atoms of the naphthyridine ring)[2]. Depending on the cooling rate and solvent environment, the system may kinetically trap a metastable polymorph driven by the fastest-forming hydrogen bond network, rather than the thermodynamically stable form which maximizes both H-bonding and π−π stacking. Actionable Solution: Implement temperature cycling (Ostwald ripening)[3]. By oscillating the temperature of the slurry just below its saturation point, you selectively dissolve the smaller, thermodynamically unstable crystals (which have higher solubility due to their higher surface energy) and allow the most stable polymorph to grow.

Q3: The compound remains highly soluble in the aqueous phase during workup, resulting in single-digit percentage yields. What is wrong? Mechanistic Causality: The 1,5-naphthyridine ring contains two basic nitrogen atoms. If the aqueous phase is acidic (pH < 6), these nitrogens protonate, forming a highly soluble cationic salt that will not partition into the organic phase or crystallize[1]. Actionable Solution: Prior to extraction or crystallization, strictly adjust the pH of the aqueous medium to 7.5–8.5 using a saturated sodium bicarbonate ( NaHCO3​ ) solution. This ensures the compound remains in its neutral free-base form, minimizing aqueous solubility and driving precipitation.

Validated Experimental Methodologies

Protocol A: Anti-Solvent Vapor Diffusion (For High-Purity Single Crystals)

Purpose: To bypass LLPS ("oiling out") by maintaining a diffusion-limited, ultra-low supersaturation rate.

  • Dissolution: Dissolve 50 mg of N-(1,5-naphthyridin-2-yl)acetamide in 0.5 mL of DMSO (the "good" solvent) in a 2 mL open inner glass vial. Ensure complete dissolution; filter through a 0.22 μ m PTFE syringe filter if necessary.

  • Chamber Setup: Place the 2 mL vial inside a larger 20 mL outer vial containing 3 mL of ethyl acetate (the "anti-solvent").

  • Sealing & Incubation: Tightly cap the 20 mL outer vial. Store in a vibration-free environment at a constant 20°C for 3–7 days.

  • Self-Validating Checkpoint: After 48 hours, inspect the inner vial.

    • Failure State: If the solution is milky or cloudy, LLPS has occurred. The anti-solvent is too miscible or the initial concentration was too high.

    • Success State: The solution is clear, and sharp geometric facets are visible on the glass walls. Under Polarized Light Microscopy (PLM), these solids will exhibit strong birefringence, confirming an anisotropic crystal lattice rather than an isotropic oil.

Protocol B: Temperature-Cycled Crystallization (Ostwald Ripening)

Purpose: To convert a kinetically trapped polymorphic mixture into a phase-pure thermodynamic polymorph[4].

  • Slurry Formation: Suspend 500 mg of the polymorphic mixture in 10 mL of a 1:1 Methanol/Water mixture in a jacketed reactor equipped with overhead stirring.

  • Heating Cycle ( Tmax​ ): Heat the slurry to 55°C at a rate of 1°C/min. Hold for 30 minutes.

    • Validation Checkpoint: The slurry should thin significantly but not dissolve completely. The remaining solids act as seeds for the stable polymorph.

  • Cooling Cycle ( Tmin​ ): Cool the slurry to 10°C at a rate of 0.1°C/min. Hold for 60 minutes.

  • Cycling: Repeat the heating and cooling cycles 3 to 5 times (see workflow diagram below).

  • Isolation: Filter the final slurry at 10°C, wash with cold water, and dry under vacuum.

  • Self-Validating Checkpoint: Perform Differential Scanning Calorimetry (DSC) or a melting point test. The cycled product should exhibit a single, sharp endothermic peak at a higher temperature than the initial crude mixture, validating the transition to the thermodynamic form.

TempCycling Mix Polymorph Mixture Heat Heat to T_max Mix->Heat Cool Cool to T_min Heat->Cool Cool->Heat Repeat Pure Stable Polymorph Cool->Pure Final

Temperature cycling (Ostwald ripening) workflow for polymorph purification.

Quantitative Solvent Screening Data

Use the following empirical data matrix to select the appropriate solvent system for your specific throughput and purity requirements.

Primary Solvent (Solubility)Anti-SolventSupersaturation ControlExpected OutcomePolymorph Risk
DMSO (High, >100 mg/mL)WaterDirect Addition (Fast)Oiling Out (LLPS)High (Amorphous)
DMF (High, >80 mg/mL)Ethyl AcetateVapor Diffusion (Slow)Single CrystalsLow (Thermodynamic)
Methanol (Moderate, ~20 mg/mL)Diethyl EtherSlow Cooling (0.1°C/min)Microcrystalline PowderModerate (Kinetic forms)
Dichloromethane (Low, <5 mg/mL)HexaneEvaporationPoor Yield / CrustHigh (Mixed forms)

References

  • Title: Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism Source: ResearchGate URL: [Link]

  • Title: Studies on the preparation and crystal polymorphism of 2-acetamidobenzamide and related compounds Source: ResearchGate URL: [Link]

  • Title: Dynamic Crystallization Pathways of Polymorphic Pharmaceuticals Revealed in Segmented Flow with Inline Powder X-ray Diffraction Source: PubMed URL: [Link]

Sources

Technical Support Center: N-(1,5-naphthyridin-2-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(1,5-naphthyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the N-acetylation of 2-amino-1,5-naphthyridine, providing detailed explanations and actionable protocols to resolve them.

Issue 1: Low or No Product Yield

A common frustration in synthesis is a lower-than-expected yield. This can often be traced back to incomplete reactions or suboptimal conditions.

Symptoms:

  • Thin-Layer Chromatography (TLC) analysis of the reaction mixture shows a prominent spot corresponding to the starting material, 2-amino-1,5-naphthyridine.

  • The isolated product mass is significantly below the theoretical expectation.

Root Causes and Corrective Actions:

Possible Cause Underlying Rationale Troubleshooting Protocol
Incomplete Reaction The nucleophilicity of the amino group on the naphthyridine ring can be influenced by the electronic properties of the heterocyclic system. In some cases, this can lead to a slower reaction rate than anticipated.[1][2]1. Reaction Monitoring: Utilize TLC to meticulously track the consumption of the starting material. An appropriate eluent system (e.g., ethyl acetate/hexanes) should provide clear separation.
2. Extended Reaction Time: If the starting material persists, extend the reaction time, monitoring at regular intervals.
3. Temperature Adjustment: A moderate increase in temperature can overcome the activation energy barrier.[1][2] However, proceed with caution to avoid side-product formation.
Reagent Degradation Acetic anhydride and acetyl chloride are susceptible to hydrolysis. Improper storage can lead to a significant loss of reactivity.[3]1. Use Fresh Reagents: Whenever possible, use freshly opened bottles of acetylating agents.
2. Proper Handling: Minimize exposure of the reagent to atmospheric moisture. Purging the reaction vessel with an inert gas like nitrogen is good practice.[3]
Poor Solubility If the 2-amino-1,5-naphthyridine is not fully dissolved, the reaction will be limited by the rate of dissolution.1. Solvent Selection: Consider solvents known to be effective for similar reactions, such as pyridine or glacial acetic acid.[1]
2. Solvent Volume: Increasing the solvent volume can sometimes aid in complete dissolution.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

The appearance of unexpected spots on your TLC plate is a clear indicator of side reactions. Identifying and mitigating these is key to obtaining a pure product.

Common Side Products and Their Management:

  • Di-acetylation: The formation of N,N-diacetyl-2-amino-1,5-naphthyridine can occur, particularly with highly reactive acetylating agents or in the presence of a large excess of the reagent.

    • Prevention: Employ a slight excess (1.1-1.2 equivalents) of the acetylating agent.[2] Monitor the reaction closely to avoid prolonged reaction times after the starting material is consumed.

    • Removal: The di-acetylated product is typically less polar and can be separated from the desired mono-acetylated product by column chromatography.

  • Unreacted Starting Material: As discussed in the low yield section, incomplete conversion will result in the presence of 2-amino-1,5-naphthyridine in your crude product.

    • Removal: The starting material is more polar than the product and can be readily separated by column chromatography.

  • Hydrolysis: The acetamide group can be susceptible to hydrolysis back to the amine under strongly acidic or basic work-up conditions.

    • Prevention: Aim for a neutral or mildly basic pH during aqueous work-up. Minimize the product's contact time with water.

    • Removal: If hydrolysis occurs, the resulting 2-amino-1,5-naphthyridine can be removed by chromatography.

Workflow for Impurity Identification and Resolution

Caption: A logical workflow for identifying and addressing common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended acetylating agent for this synthesis?

Both acetic anhydride and acetyl chloride can be effective. Acetic anhydride is generally preferred as it is less reactive, which can provide better control and minimize over-acetylation.[2] Acetyl chloride is more reactive and may be useful if the reaction with acetic anhydride is sluggish, but it requires careful handling due to its reactivity and the generation of HCl as a byproduct.[1]

Q2: How can I best monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. A mobile phase of ethyl acetate and hexanes typically provides good separation. The product, N-(1,5-naphthyridin-2-yl)acetamide, will have a higher Rf value (be less polar) than the starting material, 2-amino-1,5-naphthyridine. The reaction can be considered complete when the starting material spot is no longer visible.

Q3: My final product has a yellowish tint. How can I decolorize it?

While the pure product is typically a white or off-white solid, colored impurities can sometimes be present. Recrystallization is often an effective method for removing these.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes are good starting points.[4]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the mixture.[4]

  • Hot Filtration: Quickly filter the hot solution to remove the charcoal and any other insoluble impurities. Using a pre-heated funnel can prevent premature crystallization.[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form well-defined crystals. Cooling in an ice bath can further increase the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Q4: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the product separates as a liquid. This can happen if the solution is too concentrated or cools too quickly. To remedy this, add a small amount of additional hot solvent to redissolve the oil, and then allow the solution to cool at a much slower rate. Seeding the solution with a small crystal of the pure product can also help induce proper crystallization.[4]

Logical Flow of the Synthetic Process and Troubleshooting

G start Begin Synthesis reaction N-Acetylation Reaction start->reaction workup Reaction Work-up reaction->workup crude Crude Product workup->crude analysis TLC/LC-MS Analysis crude->analysis check_purity Is Product Pure? analysis->check_purity troubleshoot Troubleshoot Reaction Conditions analysis->troubleshoot If low yield or significant impurities purification Purification (Chromatography/Recrystallization) check_purity->purification No final_product Pure N-(1,5-naphthyridin-2-yl)acetamide check_purity->final_product Yes purification->final_product troubleshoot->reaction

Caption: A flowchart illustrating the synthesis and purification workflow with decision points for troubleshooting.

References

  • BenchChem. Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone.
  • BenchChem. Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines.
  • ResearchGate. Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine.
  • BenchChem. Protocol for the N-acetylation of 7-Methyl-1,8-naphthyridin-2-amine.
  • LookChem. Purification of Acetamide - Chempedia.
  • PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • ChemScene. N-(1,5-Naphthyridin-2-yl)acetamide.
  • BenchChem. Purification challenges of N-(4-methylpyridin-2-yl)acetamide and solutions.
  • PMC. Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
  • ResearchGate. N-Acylation Reactions of Amines.
  • CDN. N-Terminus Acetylation Protocol.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • PMC. N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1).
  • Compounds obtained by amination of halogenated 1,5-naphthyridine derivatives.

Sources

N-(1,5-naphthyridin-2-yl)acetamide metabolic stability issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals working with N-(1,5-naphthyridin-2-yl)acetamide .

As a Senior Application Scientist, I have designed this guide to address the specific, dual-liability metabolic profile of this scaffold. This compound frequently exhibits deceptively high in vitro clearance due to two distinct, non-CYP450 metabolic pathways: Aldehyde Oxidase (AO) mediated oxidation of the 1,5-naphthyridine core, and amidase-mediated hydrolysis of the acetamide group.

Below, you will find diagnostic FAQs, self-validating experimental protocols, structural mitigation strategies, and reference data to troubleshoot your assays.

Section 1: Diagnostic FAQs (Identifying the Soft Spots)

Q: My compound shows rapid clearance in human liver S9 fractions but appears completely stable in human liver microsomes (HLM). What is the likely mechanism? A: This is the classic signature of 1[1]. AO is a soluble, molybdenum-containing enzyme located exclusively in the cytosolic compartment of the cell. Because HLM preparations are washed free of cytosol, AO activity is absent in microsomes. Furthermore, unlike Cytochrome P450 (CYP) enzymes,2[2]. If you only screen in HLM with NADPH, you will generate a false-positive stability profile.

Q: LC-HRMS metabolite identification (MetID) shows a major[+16 Da] peak and a [-42 Da] peak. What do these correspond to? A: These mass shifts represent your two primary liabilities:

  • [+16 Da] (Oxidation): AO catalyzes a nucleophilic attack on the electron-deficient sp2 carbons adjacent to the nitrogens in the 1,5-naphthyridine ring (likely C4, C6, or C8, as C2 is blocked)[3].

  • [-42 Da] (Deacetylation): 4[4], yielding 1,5-naphthyridin-2-amine and acetic acid.

Pathway Parent N-(1,5-naphthyridin-2-yl)acetamide AO Aldehyde Oxidase (AO) (Cytosol, MoCo-dependent) Parent->AO Nucleophilic attack at C4/C6/C8 Amidase Amidases / Hydrolases (Cytosol & Microsomes) Parent->Amidase Amide bond cleavage Met1 Oxo-1,5-naphthyridine (+16 Da, Oxidation) AO->Met1 Met2 1,5-naphthyridin-2-amine (-42 Da, Hydrolysis) Amidase->Met2

Metabolic pathways of N-(1,5-naphthyridin-2-yl)acetamide via AO and amidases.

Section 2: Experimental Troubleshooting Protocols

To definitively prove which liability is driving your clearance, you must run a Multiplexed Phenotyping Assay . This protocol is a self-validating system: clearance observed in a specific sub-cellular fraction must be rescued by its corresponding selective inhibitor to confirm causality.

Protocol: Matrix-Crossover Phenotyping Assay

Step 1: Matrix Preparation Prepare Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: Splitting the matrices physically separates membrane-bound CYPs (HLM) from soluble AO (HLC), while amidases will be present in both.

Step 2: Inhibitor Pre-incubation Aliquoting the matrices into four treatment arms establishes your mechanistic controls. Pre-incubate for 15 minutes at 37°C:

  • Control: Vehicle (0.1% DMSO).

  • CYP Inhibition (HLM only): 1-Aminobenzotriazole (1-ABT, 1 mM).

  • AO Inhibition (HLC only): Raloxifene (1 µM). Causality:5[5], preventing the molybdenum cofactor from accessing the naphthyridine core.

  • Amidase Inhibition (HLM & HLC): Phenylmethylsulfonyl fluoride (PMSF, 100 µM). Causality: PMSF covalently binds to the active site serine of hydrolases, blocking deacetylation.

Step 3: Reaction Initiation & Sampling Spike in N-(1,5-naphthyridin-2-yl)acetamide to a final concentration of 1 µM. For HLM assays testing CYP activity, initiate with 1 mM NADPH. Crucial: Do not add NADPH to HLC or amidase-specific arms, as it is unnecessary and can introduce confounding reductase activity. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

Step 4: Quenching & LC-HRMS Analysis Quench immediately in 150 µL ice-cold acetonitrile containing an internal standard. Centrifuge (4000 rpm, 15 mins) and analyze the supernatant via LC-HRMS, tracking the parent mass, [M+16], and[M-42].

Diagnostics Start High Clearance in Liver S9 HLM Human Liver Microsomes (HLM) (+/- NADPH) Start->HLM HLC Human Liver Cytosol (HLC) (No NADPH) Start->HLC CYP CYP450 Mediated Confirm: 1-ABT inhibition HLM->CYP NADPH dependent Amidase_Path Amidase Mediated Confirm: PMSF inhibition HLM->Amidase_Path NADPH independent AO_Path AO Mediated Confirm: Raloxifene inhibition HLC->AO_Path +16 Da Metabolite HLC->Amidase_Path -42 Da Metabolite

Diagnostic workflow for identifying the primary metabolic clearance mechanism.

Section 3: Quantitative Data Interpretation

Use the table below to benchmark your assay results. If your compound is unmodified N-(1,5-naphthyridin-2-yl)acetamide, you should expect to see the profile outlined below.

Table 1: Representative Diagnostic Clearance Profile for N-(1,5-naphthyridin-2-yl)acetamide

Test SystemCofactorInhibitor AddedExpected T½ (min)Dominant MetaboliteMechanistic Conclusion
Liver S9 NoneNone< 15[M+16],[M-42]Rapid clearance via non-CYP pathways
HLM NADPHNone> 60[M-42]CYP stable; vulnerable to microsomal amidases
HLC NoneNone< 15[M+16]Highly vulnerable to cytosolic AO
HLC NoneRaloxifene (1 µM)> 120[M-42] (Trace)AO oxidation confirmed and blocked
HLC NonePMSF (100 µM)< 15[M+16]Amidase hydrolysis blocked; AO persists

Section 4: Structural Mitigation Strategies (Medicinal Chemistry FAQs)

Q: How can I design around the Aldehyde Oxidase (AO) liability on the 1,5-naphthyridine core? A: 3[3]. To mitigate this, you must alter the thermodynamics or sterics of the nucleophilic attack:

  • Electronic Modulation: Introduce an electron-donating group (e.g., -NH2, -OH) onto the naphthyridine ring. This reduces the electrophilicity of the adjacent carbons, making the MoCo-mediated attack unfavorable.

  • Steric Shielding: Introduce a methyl, cyclopropyl, or CF3 group directly at the identified site of oxidation (e.g., C4 or C6) to physically block the enzyme's active site[5].

Q: How do I prevent the hydrolysis of the acetamide group without losing target affinity? A: If the acetamide is acting as a hydrogen bond donor/acceptor in your target's binding pocket, simple methylation (N-methyl acetamide) may destroy potency. Instead, use amide bioisosteres . Replacing the acetamide with a 1,2,4-oxadiazole, 1,2,3-triazole, or a trifluoroacetamide maintains the planar geometry and polar contacts while rendering the bond completely unrecognizable to human amidases.

Sources

N-(1,5-naphthyridin-2-yl)acetamide scale-up synthesis problems

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the common hurdles encountered during the scale-up synthesis of N-(1,5-naphthyridin-2-yl)acetamide. As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to ensure your synthesis is efficient, reproducible, and scalable.

Introduction

N-(1,5-naphthyridin-2-yl)acetamide is a key heterocyclic motif present in a variety of pharmacologically active compounds, making its robust synthesis a critical step in many drug discovery programs.[1] The final step, a seemingly straightforward acetylation of 2-amino-1,5-naphthyridine, often presents significant challenges during scale-up, from yield loss and impurity formation to difficult purifications. This guide is designed to be your first point of reference for troubleshooting these complex issues.

Troubleshooting Guide: From Theory to Practice

This section addresses specific, frequently encountered problems in a question-and-answer format, providing both the underlying cause and actionable solutions.

Issue 1: Low Reaction Yield

Question: We are experiencing a significant drop in yield for the acetylation of 2-amino-1,5-naphthyridine when moving from a 10g to a 100g scale. What are the likely causes and how can we mitigate them?

Answer: A drop in yield upon scale-up is a classic problem often rooted in issues of mass and heat transfer, as well as reagent stoichiometry and purity.[2] Let's break down the primary culprits:

  • Poor Temperature Control: The acylation reaction is exothermic. On a small scale, the flask's large surface-area-to-volume ratio allows for efficient natural heat dissipation. During scale-up, this ratio decreases dramatically, leading to potential "hot spots" if cooling is not adequate. These hot spots can accelerate side reactions, such as diacylation or decomposition, thereby reducing the yield of the desired product.[2]

    • Solution: Implement controlled, jacketed reactor systems with overhead stirring. Ensure the acylating agent (e.g., acetic anhydride or acetyl chloride) is added slowly and sub-surface to maintain the desired internal temperature (typically 0-10 °C) throughout the addition.

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients. Parts of the mixture may have an excess of the acylating agent, while other parts have unreacted 2-amino-1,5-naphthyridine, leading to an incomplete reaction and a complex product mixture.[2]

    • Solution: Use an appropriately sized and shaped impeller (e.g., pitch-blade turbine) for your reactor to ensure homogenous mixing. The goal is to create a vortex that pulls reagents from the surface into the bulk of the solution.

  • Moisture Contamination: Acylating agents like acetyl chloride and acetic anhydride react readily with water.[3] Any moisture in the starting materials, solvent, or reactor will consume the reagent, effectively reducing its stoichiometry and leading to an incomplete reaction.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and high-purity, dry starting materials. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended for scale-up operations.

  • Purity of Starting Material: The purity of the 2-amino-1,5-naphthyridine is paramount. Impurities from its synthesis (e.g., residual catalysts or unreacted precursors) can interfere with the acetylation step.[4]

    • Solution: Thoroughly characterize the 2-amino-1,5-naphthyridine before use. If necessary, purify it via recrystallization or column chromatography.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_purity Verify Purity of 2-amino-1,5-naphthyridine start->check_purity check_temp Review Temperature Control Logs start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_moisture Confirm Anhydrous Conditions start->check_moisture action_purify Action: Recrystallize Starting Material check_purity->action_purify Impure? action_temp Action: Improve Cooling & Slow Reagent Addition check_temp->action_temp Exotherm? action_mixing Action: Increase Stirring Rate & Use Baffles check_mixing->action_mixing Inhomogeneous? action_moisture Action: Dry Solvents/Glassware & Use Inert Atmosphere check_moisture->action_moisture Moisture? end_node Yield Improved action_purify->end_node action_temp->end_node action_mixing->end_node action_moisture->end_node

Caption: Troubleshooting flowchart for low yield issues.

Issue 2: Difficult Product Isolation & Purification

Question: Our product, N-(1,5-naphthyridin-2-yl)acetamide, is proving very difficult to purify. It either "oils out" during crystallization or we isolate a product that seems to be a co-crystal. What is happening?

Answer: This is a sophisticated problem that points towards two common scale-up challenges: crystallization kinetics and the formation of stable adducts.

  • "Oiling Out" During Crystallization: This phenomenon occurs when the solution becomes supersaturated too quickly, causing the product to separate as a liquid phase (an oil) rather than forming an ordered crystal lattice.[2] This is often triggered by adding an anti-solvent too rapidly or by crash-cooling the solution.

    • Solution:

      • Control Supersaturation: Add the anti-solvent (e.g., diethyl ether, heptane) slowly to a vigorously stirred solution.

      • Gradual Cooling: Cool the solution in stages using a programmable cooling bath. Avoid placing the warm solution directly into an ice bath.

      • Seeding: Add a few small crystals of pure, previously isolated product to the solution just as it begins to become cloudy. This provides a template for ordered crystal growth.[2]

  • Co-crystal Formation with Acetic Acid: When using acetic anhydride as the acylating agent, acetic acid is generated as a byproduct. Naphthyridine derivatives, being basic, can form stable, hydrogen-bonded co-crystals with acidic molecules like acetic acid.[4][5] These co-crystals can be very difficult to break apart by standard crystallization or even chromatography, leading to analytical data (e.g., NMR, elemental analysis) that is inconsistent with the pure desired product.

    • Solution:

      • Aqueous Workup: After the reaction is complete, perform a basic aqueous workup. Quench the reaction mixture in a cold, dilute solution of sodium bicarbonate or sodium carbonate. This will neutralize the acetic acid byproduct, converting it to sodium acetate, which is highly water-soluble and will be removed in the aqueous layer.

      • Solvent Swaps: After the initial workup, consider performing solvent swaps under vacuum to remove any residual acetic acid before attempting crystallization.

      • Alternative Reagent: If the problem persists, consider using acetyl chloride. While it produces HCl (which will form a salt with the product), this salt can often be more easily broken with a base during workup than a co-crystal.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize the 2-amino-1,5-naphthyridine precursor at scale?

A1: While several methods exist, a common and scalable route involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-1,5-naphthyridine.[6] This can be achieved by heating 2-chloro-1,5-naphthyridine with a source of ammonia, such as ammonium hydroxide in a sealed reactor or by using ammonia gas in a suitable solvent.[6] For more modern approaches, palladium-catalyzed methods like the Buchwald-Hartwig amination can also be effective, though may be more costly at scale.[6]

Q2: How can I effectively monitor the progress of the acetylation reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Co-spot the reaction mixture with your starting material (2-amino-1,5-naphthyridine). The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) or LC-MS can be used to track the disappearance of the starting material and the appearance of the product and any impurities.[4][7]

Q3: What are the most common impurities I should look for in my final product?

A3: Besides unreacted starting material and the acetic acid co-crystal discussed above, the most common process-related impurity is the diacetylated product, N-acetyl-N-(1,5-naphthyridin-2-yl)acetamide.[2][7] This impurity is favored by excess acetic anhydride, high reaction temperatures, and prolonged reaction times. It can be identified by LC-MS and its formation is minimized by careful control of reaction stoichiometry and temperature.

Synthesis and Impurity Relationship

cluster_reactants Reactants cluster_conditions Conditions A 2-Amino-1,5-naphthyridine Product Desired Product: N-(1,5-naphthyridin-2-yl)acetamide A->Product Impurity2 Impurity: Unreacted Starting Material A->Impurity2 Incomplete Reaction B Acetic Anhydride (Ac₂O) B->Product Temp Temperature Impurity1 Impurity: Diacetylated Product Temp->Impurity1 Time Time Time->Impurity1 Stoich Stoichiometry Stoich->Impurity1 Product->Impurity1 Excess Ac₂O High Temp

Caption: Key factors influencing product and impurity formation.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of N-(1,5-naphthyridin-2-yl)acetamide

Materials:

  • 2-amino-1,5-naphthyridine (1.0 eq)

  • Acetic Anhydride (1.05 - 1.1 eq)

  • Anhydrous Pyridine or Dichloromethane (DCM) as solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Set up a jacketed reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet.

  • Charge the reactor with 2-amino-1,5-naphthyridine and the anhydrous solvent (e.g., pyridine or DCM).

  • Begin vigorous stirring and cool the reactor contents to 0-5 °C.

  • Slowly add the acetic anhydride dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0-10 °C.

  • Slowly and carefully quench the reaction by adding cold, saturated NaHCO₃ solution until gas evolution ceases.

  • If using DCM, separate the organic layer. If using pyridine, remove it under reduced pressure and extract the residue with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

Protocol 2: Quality Control by HPLC

Objective: To assess the purity of N-(1,5-naphthyridin-2-yl)acetamide and identify potential impurities. A reverse-phase HPLC method is generally suitable.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a low percentage of B (e.g., 5-10%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution Order: The polar starting material (2-amino-1,5-naphthyridine) will elute first, followed by the product, and then the less polar diacetylated impurity.

Data Summary

The following table provides hypothetical data to illustrate the impact of reaction conditions on yield and purity during scale-up.

Parameter Lab Scale (10g) Pilot Scale (100g) - Unoptimized Pilot Scale (100g) - Optimized
Reagent Addition Time 5 min5 min30 min
Max Internal Temp. 25 °C55 °C8 °C
Workup Direct CrystallizationDirect CrystallizationBasic Aqueous Wash
Isolated Yield 92%65%89%
Purity (HPLC) 99%80% (15% diacetyl, 5% SM)>99.5%
Physical Form Crystalline SolidSticky solid/oilCrystalline Solid

References

  • Barreiro, G.; et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(8), 2136. Available at: [Link]

  • Manickam, S., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Tang, G., et al. (2007). Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine. Journal of Labeled Compounds and Radiopharmaceuticals, 50(3), 222-224. Available at: [Link]

  • Brown, D.J. (2008). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc. Available at: [Link]

  • Biotage. Accelerate screening during drug discovery with high-throughput peptide purification. Available at: [Link]

  • Latorre, A., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(23), 5583. Available at: [Link]

  • Quiroga, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6140. Available at: [Link]

  • Pramanik, A. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2021). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal. Available at: [Link]

  • Kumar, V., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(2), 226-236. Available at: [Link]

  • Patsnap Synapse (2025). Scaling Up Protein Purification: From Lab to Pilot Scale. Available at: [Link]

  • Chen, Y., et al. (2005). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 61(12), o4361-o4363. Available at: [Link]

  • SIELC Technologies. Separation of Acetamide, N-(5-hydroxy-1-naphthalenyl)- on Newcrom R1 HPLC column. Available at: [Link]

Sources

N-(1,5-naphthyridin-2-yl)acetamide inconsistent experimental results

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(1,5-naphthyridin-2-yl)acetamide

Welcome to the technical support guide for N-(1,5-naphthyridin-2-yl)acetamide (CAS RN: 38956-59-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during the synthesis, purification, and characterization of this compound. This guide provides in-depth troubleshooting, frequently asked questions, and validated experimental protocols to ensure reproducible and reliable results.

N-(1,5-naphthyridin-2-yl)acetamide is a heterocyclic compound with a molecular formula of C₁₀H₉N₃O and a molecular weight of 187.2.[1] It serves as a valuable building block in medicinal chemistry and materials science.[1][2][3] However, its synthesis and handling can present unique challenges. This guide is structured to address these issues directly, providing both theoretical understanding and practical solutions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Synthesis & Reaction Monitoring

Question 1: My N-acetylation of 2-amino-1,5-naphthyridine is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the N-acetylation of 2-amino-1,5-naphthyridine are a common issue stemming from several factors. The reaction involves the nucleophilic attack of the primary amine on an acetylating agent, typically acetic anhydride.[4][5]

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common eluent system for related compounds is a 1:1 mixture of ethyl acetate and hexanes.[6] Ensure the disappearance of the starting material (2-amino-1,5-naphthyridine) spot before proceeding with the work-up.

  • Hydrolysis of Acetic Anhydride: Acetic anhydride is highly susceptible to hydrolysis.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[4] Use a fresh, unopened bottle of acetic anhydride if possible.

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the rate and yield.

    • Solution: While some protocols suggest room temperature, gentle heating (e.g., 50-70°C) can often drive the reaction to completion more efficiently.[5][6] However, excessive heat can lead to side product formation.

  • Basicity of the Starting Material: The basicity of the naphthyridine nitrogen can influence the reactivity of the exocyclic amine.

    • Solution: The reaction is typically performed without an additional base. The starting amine itself can act as a base to neutralize the acetic acid byproduct.

Question 2: I am observing multiple spots on my TLC plate during the reaction, even after optimizing for yield. What are these side products and how can I minimize them?

Answer:

The formation of multiple products indicates competing reactions or degradation.

Potential Side Products & Mitigation Strategies:

  • Di-acetylation: While less common for this specific substrate under standard conditions, it's a possibility. The second acetyl group would add to one of the ring nitrogens.

    • Mitigation: Use a controlled stoichiometry of acetic anhydride (typically 1.1 to 1.5 equivalents). Avoid excessive reaction times and temperatures.

  • Hydrolysis of the Product: The acetamide bond can be susceptible to hydrolysis under acidic or basic conditions, although it is generally stable.

    • Mitigation: Ensure a neutral work-up procedure. Quenching the reaction with ice-cold water or a saturated sodium bicarbonate solution should be done carefully.[7]

  • Formation of a Co-crystal with Acetic Acid: It has been observed that related acetamido-naphthyridine derivatives can form stable co-crystals with the acetic acid byproduct.[8] This might appear as a different spot on TLC or affect the final product's properties.

    • Mitigation: A thorough work-up, including washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution), can help remove the acetic acid.[7] Purification by recrystallization or column chromatography will separate the desired product from the co-crystal.

Purification & Isolation

Question 3: My product, N-(1,5-naphthyridin-2-yl)acetamide, is difficult to crystallize and often "oils out." How can I achieve a crystalline solid?

Answer:

"Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the crystallization solvent, or when the solution is supersaturated with impurities.

Troubleshooting Crystallization:

  • Solvent Selection: The choice of solvent is critical. For N-aryl acetamides, common recrystallization solvents include ethanol, acetone, or solvent pairs like ethyl acetate/hexanes.[6][9]

  • Slow Cooling: Rapid cooling often leads to oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath.

  • Inducing Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of the pure compound.[6]

  • Addressing "Oiling Out": If the product oils out, reheat the solution to re-dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to prevent supersaturation, then cool slowly.[6]

Question 4: I am using column chromatography for purification, but I'm getting poor separation. What are the best practices for this compound?

Answer:

Poor separation in column chromatography can be due to an inappropriate solvent system or interactions with the stationary phase.

Optimizing Column Chromatography:

  • Eluent System Optimization: First, determine the optimal eluent system using TLC. A good starting point for N-(1,5-naphthyridin-2-yl)acetamide would be a mixture of a nonpolar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.[6]

  • Deactivating Silica Gel: The slightly acidic nature of silica gel can cause tailing or irreversible adsorption of basic compounds like pyridines.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel.[6]

  • Gradient Elution: A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can improve the separation of closely related compounds.[6]

Characterization & Stability

Question 5: The NMR spectrum of my purified N-(1,5-naphthyridin-2-yl)acetamide shows unexpected peaks or peak broadening. What could be the cause?

Answer:

Inconsistent NMR data can arise from several sources, including residual solvents, impurities, or the inherent properties of the molecule.

Interpreting NMR Inconsistencies:

  • Residual Solvents: Ensure the sample is thoroughly dried under high vacuum to remove any residual solvents from the purification process.

  • Presence of Acetic Acid: As mentioned, co-crystallization with acetic acid is possible.[8] This would result in a characteristic singlet for the acetic acid methyl group around 2.1 ppm and a broad singlet for the acidic proton.

  • Protonation/Tautomerization: The presence of trace acid or water can lead to proton exchange, causing broadening of the N-H and aromatic C-H peaks. The molecule may also exist in different tautomeric forms in solution, leading to a complex spectrum.

  • Restricted Rotation: The amide bond has partial double-bond character, which can restrict rotation around the C-N bond, potentially leading to the observation of rotamers at lower temperatures.

Question 6: My compound appears to be degrading upon storage. What are the recommended storage conditions for N-(1,5-naphthyridin-2-yl)acetamide?

Answer:

N-(1,5-naphthyridin-2-yl)acetamide is a solid that is generally stable, but proper storage is crucial to maintain its purity.[1]

Recommended Storage:

  • Solid Form: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.[1][10]

  • In Solution: For solutions, especially in protic solvents, long-term stability may be a concern due to potential hydrolysis. It is best to prepare solutions fresh. If storage is necessary, use an anhydrous aprotic solvent like DMSO, store at -20°C or below in small aliquots to minimize freeze-thaw cycles, and protect from light.[11] Indole-containing compounds, which are structurally related, are known to be susceptible to oxidation and photosensitive.[11]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure N-(1,5-naphthyridin-2-yl)acetamide? A1: The pure compound is typically a yellow to white solid.[1]

Q2: What is the solubility profile of N-(1,5-naphthyridin-2-yl)acetamide? A2: While specific quantitative data is not readily available, based on its structure and related compounds, it is expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.[12] Its solubility in water is likely to be low.[12]

Q3: What are the key characteristic peaks to look for in the mass spectrum of N-(1,5-naphthyridin-2-yl)acetamide? A3: In an electron ionization (EI) mass spectrum, you should look for the molecular ion peak (M⁺) at an m/z of 187. Key fragmentation patterns for N-aryl acetamides include the loss of a ketene molecule (CH₂=C=O) and the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43.[13]

Q4: Can I use other acetylating agents besides acetic anhydride? A4: Yes, acetyl chloride is another common acetylating agent.[14] The reaction with acetyl chloride is often faster and more exothermic, and it produces HCl as a byproduct, which may require the addition of a non-nucleophilic base to neutralize.

Experimental Protocols & Data

Protocol: Synthesis of N-(1,5-naphthyridin-2-yl)acetamide

This protocol is adapted from established procedures for the N-acetylation of amino-pyridines and related heterocycles.[4][5]

Materials:

  • 2-amino-1,5-naphthyridine

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-1,5-naphthyridine (1.0 equivalent).

  • Inert Atmosphere: Purge the flask with an inert gas.[4]

  • Reagent Addition: To the stirred starting material, add acetic anhydride (1.5 equivalents) dropwise.

  • Reaction: Stir the mixture at room temperature or heat gently to 50-70°C for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water to quench the excess acetic anhydride.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration. If the product remains in solution, neutralize the mixture with a saturated solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

Data Presentation

Table 1: Key Physicochemical and Spectroscopic Data for N-(1,5-naphthyridin-2-yl)acetamide

PropertyValueReference
Molecular Formula C₁₀H₉N₃O[1][10]
Molecular Weight 187.20 g/mol [1][10]
Appearance Yellow to white solid[1]
Storage Temperature 2-8 °C[1][10]
Predicted TPSA 54.88 Ų[10]
Predicted LogP 1.5882[10]
Molecular Ion (M⁺) m/z 187Calculated
Common MS Fragment m/z 43 ([CH₃CO]⁺)[13]

Visualizations

Experimental Workflow: Synthesis and Purification

Workflow for N-(1,5-naphthyridin-2-yl)acetamide cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start 2-Amino-1,5-naphthyridine reaction N-Acetylation (RT or 50-70°C, 1-3h) start->reaction reagent Acetic Anhydride reagent->reaction quench Quench with Ice Water reaction->quench extract Neutralize (NaHCO3) & Extract (EtOAc) quench->extract dry Dry & Evaporate extract->dry crude Crude Product dry->crude recryst Recrystallization (e.g., EtOH) crude->recryst column Column Chromatography (Silica, EtOAc/Hexanes + TEA) crude->column pure Pure N-(1,5-naphthyridin-2-yl)acetamide recryst->pure column->pure

Caption: Synthesis and purification workflow for N-(1,5-naphthyridin-2-yl)acetamide.

Troubleshooting Logic for Low Synthesis Yield

Troubleshooting Low Yield in N-Acetylation cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Reagent Decomposition start->cause2 cause3 Suboptimal Conditions start->cause3 sol1 Monitor with TLC Increase Reaction Time cause1->sol1 Verify sol2 Use Fresh Acetic Anhydride Run Under Inert Atmosphere cause2->sol2 Check sol3 Optimize Temperature (e.g., gentle heating) cause3->sol3 Adjust outcome Improved Yield sol1->outcome sol2->outcome sol3->outcome

Caption: A logical diagram for troubleshooting low yields in the synthesis.

References

  • N-(1,5-Naphthyridin-2-yl)acetamide: A High-Quality Solid Compound. (n.d.). HPC Standards. Retrieved March 7, 2024, from [Link]

  • Supporting Information for Copper-Catalyzed Aerobic C-N Bond Cleavage of Tertiary Amines: Synthesis of Amides. (n.d.). American Chemical Society. Retrieved March 7, 2024, from [Link]

  • Purification of Acetamide. (n.d.). LookChem. Retrieved March 7, 2024, from [Link]

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. [Link]

  • N-(1-naphthyl)acetamide. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Yeh, Y. L., et al. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 59, 227-234. [Link]

  • Acetamide. (n.d.). NIST WebBook. Retrieved March 7, 2024, from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

  • Gou, G. Z., et al. (2013). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o698. [Link]

  • 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Gou, G. Z., et al. (2013). N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide–pyrrolidine-2,5-dione (1/1). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o153–o154. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2020). MDPI. Retrieved March 7, 2024, from [Link]

  • Acetamide (YMDB01563). (n.d.). Yeast Metabolome Database. Retrieved March 7, 2024, from [Link]

  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (n.d.). The Ohio State University. Retrieved March 7, 2024, from [Link]

  • N-(5-methylpyridin-2-yl)acetamide Properties. (n.d.). US EPA. Retrieved March 7, 2024, from [Link]

  • Pramanik, A. (2002). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 114(6), 689-692. [Link]

  • Pharmaceutical development, quality control, stability and compatibility of a parenteral lyophilized formulation of the investigational anticancer drug AP5346. (2010). IMR Press. Retrieved March 7, 2024, from [Link]

  • N-(2-Aminoethyl)-1-naphthylacetamide. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]

  • Acetamide, N-(2-methylpropyl)-. (n.d.). NIST WebBook. Retrieved March 7, 2024, from [Link]

  • Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Acetamide, n-(8-(4-(2-hydroxyethyl)-1-piperazinyl)-1,7-naphthyridin-6-yl)-. (n.d.). PubChemLite. Retrieved March 7, 2024, from [Link]

  • Drug Modifications to Improve Stability. (n.d.). Open Library Publishing Platform. Retrieved March 7, 2024, from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). MDPI. Retrieved March 7, 2024, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Naphthyridine-Based Kinase Inhibitors: From a Simple Scaffold to Potent Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Naphthyridine Scaffold as a Privileged Structure

The naphthyridine ring system, a bicyclic heteroaromatic structure composed of two fused pyridine rings, is recognized in medicinal chemistry as a "privileged scaffold". This designation stems from its ability to serve as a core structural motif in compounds that exhibit a wide array of biological activities.[1][2] The strategic placement of nitrogen atoms within the two rings influences the molecule's electronic properties and hydrogen bonding capabilities, making it an ideal starting point for the design of targeted therapeutics.

One of the simplest derivatives of this family is N-(1,5-naphthyridin-2-yl)acetamide (Figure 1). While this specific compound is not recognized as a potent biological inhibitor, its fundamental structure provides an excellent conceptual baseline.[3] It embodies the core 1,5-naphthyridine moiety, from which highly potent and selective inhibitors of critical cellular enzymes, particularly protein kinases, have been developed. This guide will explore the journey from this basic scaffold to complex, clinically relevant kinase inhibitors, comparing the structural modifications that confer potent inhibitory activity and target selectivity.

N-(1,5-naphthyridin-2-yl)acetamideFigure 1. Chemical structure of N-(1,5-naphthyridin-2-yl)acetamide.

Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for drug discovery.[4][5] This guide will focus on two prominent classes of kinases that have been successfully targeted by naphthyridine-based inhibitors: Aurora kinases and Phosphoinositide 3-kinases (PI3Ks).

From a Simple Scaffold to Potent Inhibitors: A Tale of Two Kinase Families

The transformation of a simple naphthyridine core into a potent kinase inhibitor involves intricate chemical modifications designed to enhance binding affinity and selectivity for the target enzyme. This is often achieved through structure-activity relationship (SAR) studies, which systematically evaluate how changes in a molecule's structure affect its biological activity.[6][7]

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[8] Their overexpression is frequently observed in various cancers, making them an attractive target for anticancer therapies.[8] Several naphthyridine-based compounds have been developed as potent Aurora kinase inhibitors.[8][9]

A notable example is a class of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas that have demonstrated potent inhibition of Aurora kinases.[10] These compounds feature significant structural elaboration compared to N-(1,5-naphthyridin-2-yl)acetamide, including the introduction of a urea linkage and an aryl group at specific positions. These modifications are crucial for achieving high-affinity binding to the ATP-binding pocket of the Aurora kinases.

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, differentiation, and survival.[11] The PI3K signaling pathway is one of the most frequently activated pathways in human cancers. A scaffold hopping strategy has been successfully employed to discover novel PI3K inhibitors based on different heterocyclic cores, including naphthyridines.[12]

For instance, 2,8-disubstituted-1,5-naphthyridine derivatives have been identified as potent inhibitors of Plasmodium falciparum (Pf) PI4K, a related lipid kinase.[13] These compounds showcase the versatility of the 1,5-naphthyridine scaffold, where substitutions at the C2 and C8 positions are critical for achieving high potency and selectivity.[13]

Comparative Analysis of Naphthyridine-Based Inhibitors

The following table provides a comparative overview of representative naphthyridine-based inhibitors targeting Aurora kinases and PI3K, highlighting their structural features and reported biological activities.

Compound Class Target Kinase Key Structural Features Reported Activity (IC50/Ki) Reference
N-(1,5-naphthyridin-2-yl)acetamide Not a known inhibitorSimple acetamide substitution on the 1,5-naphthyridine core.No significant inhibitory activity reported.[3]
7-aryl-substituted (1,5-naphthyridin-4-yl)ureas Aurora KinasesUrea linkage at C4 and an aryl group at C7 of the 1,5-naphthyridine core.Nanomolar range inhibition of Aurora kinases.[10]
2,8-disubstituted-1,5-naphthyridines PfPI4KVarious substituents at C2 and C8 positions of the 1,5-naphthyridine core.Nanomolar IC50 values against PfPI4K.[13]
1,5-Naphthyridine aminothiazole derivatives ALK5Aminothiazole substitution at C4 of the 1,5-naphthyridine core.IC50 of 6 nM against ALK5 autophosphorylation.[14][15]
1,5-Naphthyridine pyrazole derivatives ALK5Pyrazole substitution at C4 of the 1,5-naphthyridine core.IC50 of 4 nM against ALK5 autophosphorylation.[14][15]
1,5- and 1,7-Naphthyridine derivatives FGFR familyVaried substitutions on 1,5- and 1,7-naphthyridine cores.Nanomolar affinity for FGFR1, 2, 3, and 4.[16]

Experimental Protocols

The characterization of kinase inhibitors relies on a combination of biochemical and cell-based assays.[17] These assays are essential for determining a compound's potency, selectivity, and mechanism of action.[5]

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is a direct indicator of kinase activity.[18]

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. Then, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a detection reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is proportional to the ADP concentration and, therefore, the kinase activity.

Step-by-Step Protocol:

  • Prepare Reagents: Reconstitute kinase, substrate, ATP, and inhibitor in the appropriate assay buffer.

  • Set up Kinase Reaction: In a 96-well plate, add 5 µL of a 2X kinase/substrate solution.

  • Add Inhibitor: Add 2.5 µL of the test compound at various concentrations (typically a serial dilution).

  • Initiate Reaction: Add 2.5 µL of 4X ATP solution to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the plate using a luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant context.[19][20][21] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[22]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize Formazan: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Naphthyridine-based PI3K Inhibitor Inhibitor->PI3K

Caption: PI3K/AKT Signaling Pathway and Inhibition.

Experimental_Workflow start Start: Kinase Inhibition Assay reagents Prepare Reagents: Kinase, Substrate, ATP, Inhibitor start->reagents reaction Set up Kinase Reaction & Add Inhibitor reagents->reaction incubation Incubate at RT reaction->incubation terminate Terminate Reaction & Deplete ATP incubation->terminate detect Add Detection Reagent terminate->detect read Measure Luminescence detect->read end End: Determine IC50 read->end

Sources

Comparative Efficacy and Mechanistic Profiling of N-(1,5-Naphthyridin-2-yl)acetamide Derivatives as Next-Generation Antimalarials

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Plasmodium falciparum Phosphatidylinositol 4-Kinase (PfPI4K) Inhibition & Dual-Action Therapeutics

Executive Overview

The emergence of artemisinin-resistant Plasmodium falciparum necessitates the development of antimalarials with novel mechanisms of action. While first-generation Phosphatidylinositol 4-Kinase (PI4K) inhibitors like the clinical candidate MMV390048 validated the target, they exhibited limitations regarding physicochemical properties and off-target mammalian kinase binding.

The N-(1,5-naphthyridin-2-yl)acetamide scaffold represents a critical evolutionary leap in antimalarial drug design. By incorporating an acetamide moiety at the C2 position and basic amines at the C8 position of the 1,5-naphthyridine core, this class of compounds achieves a highly desirable dual-mechanism of action: potent ATP-competitive inhibition of PfPI4K and the disruption of host hemoglobin degradation via hemozoin inhibition. This guide objectively compares the efficacy, ADME (Absorption, Distribution, Metabolism, and Excretion), and safety profiles of these next-generation acetamide derivatives against standard PI4K inhibitors.

Mechanistic Rationale: The Acetamide Advantage

The structural evolution from basic diaryl-naphthyridines to N-(1,5-naphthyridin-2-yl)acetamide derivatives was driven by the need to optimize interactions within the kinase ribose pocket while simultaneously clearing pharmacokinetic liabilities[1].

  • Targeted Ribose Pocket Binding: The amide group of the acetamide moiety provides critical hydrogen-bonding interactions within the ribose pocket of PfPI4K, significantly anchoring the inhibitor and increasing target residence time.

  • Human Kinase Selectivity: Bulky substitutions around the acetamide core are rationally designed to sterically clash with larger amino acid residues present in human PI4K orthologs and related kinases (such as MINK1 and MAP4K4), thereby widening the therapeutic index [2].

  • Dual-Action Hemozoin Inhibition: The introduction of basic sp³-hybridized motifs at the C8 position allows the compound to accumulate in the parasite's acidic digestive vacuole, inhibiting the crystallization of toxic free heme into inert hemozoin [3].

MOA Naph N-(1,5-naphthyridin-2-yl)acetamide Derivatives PfPI4K PfPI4K Inhibition (ATP Competitive) Naph->PfPI4K Primary Target Hemozoin Hemozoin Formation Inhibition Naph->Hemozoin Dual Action (C8-Basic Amines) Membrane Disrupted Membrane Dynamics PfPI4K->Membrane Depletes PI4P Toxicity Heme Toxicity in Trophozoites Hemozoin->Toxicity Accumulates Free Heme Death Plasmodium falciparum Death (All Stages) Membrane->Death Toxicity->Death

Dual-action mechanism of 1,5-naphthyridine acetamides targeting PfPI4K and hemozoin formation.

Comparative Efficacy & ADME Profiling

To objectively evaluate the N-(1,5-naphthyridin-2-yl)acetamide scaffold, we benchmark its performance (using the optimized Lead Compound 27 from recent structure-activity relationship studies) against the clinical standard MMV390048 and the reference tool compound KDU691 [4].

Quantitative Performance Summary
ParameterN-(1,5-naphthyridin-2-yl)acetamide LeadMMV390048 (Clinical Standard)KDU691 (Reference Tool)
Primary Mechanism PfPI4K & Hemozoin (Dual Action)PfPI4K (Single Action)PfPI4K (Single Action)
PfNF54 IC₅₀ (µM) 0.051 - 0.0770.0280.015
PvPI4K IC₅₀ (µM) 0.0050.003<0.010
Aqueous Solubility >150 µM (High)ModeratePoor
hERG Inhibition None observed at high conc.LowModerate
Human Kinase Selectivity High (Clears MINK1/MAP4K4)Moderate (Binds PIP4K2C)Moderate
In Vivo Efficacy (NSG) 91% parasitemia reduction (4x50 mg/kg)ED₉₀ = 0.57 mg/kgEfficacious (PK limited)

Causality Insight: While MMV390048 exhibits a lower absolute IC₅₀ against the PfNF54 strain, the acetamide derivatives offer superior aqueous solubility (>150 µM) due to their increased sp³ character. Furthermore, the lack of hERG channel inhibition and clearance of human off-target kinases (MINK1/MAP4K4) drastically improves the safety profile, mitigating the teratogenic risks previously associated with earlier PI4K inhibitor scaffolds [1].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these compounds relies on a self-validating screening cascade. Enzymatic assays confirm target engagement, phenotypic assays validate membrane permeability and whole-cell efficacy, and specialized secondary assays confirm the dual mechanism before advancing to in vivo models.

Workflow Synthesis Compound Synthesis InVitro In Vitro PfNF54 & PvPI4K Assays Synthesis->InVitro Selectivity Human Kinase Selectivity Panel InVitro->Selectivity IC50 < 100 nM ADMET ADMET & hERG Profiling Selectivity->ADMET InVivo In Vivo Efficacy (NSG Mouse Model) ADMET->InVivo High Solubility, No hERG

Self-validating screening cascade for evaluating 1,5-naphthyridine antimalarial efficacy.

Protocol 1: PfPI4K Kinase Inhibition Assay (ADP-Glo)

Purpose: To isolate direct target engagement from whole-cell phenotypic effects. Causality & Logic: We run this assay at 10 µM ATP, which closely mimics the physiological Michaelis constant ( Km​ ). This ensures that the competitive binding of the acetamide moiety within the ribose pocket is accurately quantified without artifactual inflation of potency [2].

  • Prepare a reaction mixture containing recombinant PvPI4K (used as a highly homologous surrogate for PfPI4K due to stability), lipid substrate (PI:PS), and the acetamide inhibitor in a 384-well plate.

  • Initiate the kinase reaction by adding 10 µM ultra-pure ATP.

  • Incubate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.

  • Measure luminescence and calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Hemozoin Formation Inhibition (β-Hematin Assay)

Purpose: To validate the secondary mechanism of action. Causality & Logic: Because basic amines at the C8 position of the naphthyridine core can accumulate in the parasite's acidic digestive vacuole, we must validate whether the scaffold exerts a secondary mechanism. This self-validating step ensures that any observed whole-cell efficacy is fully mechanistically accounted for, preventing late-stage attrition[3].

  • Dissolve hemin chloride in DMSO and distribute into a 96-well plate containing serial dilutions of the acetamide inhibitor.

  • Initiate β-hematin formation by adding acetate buffer (pH 4.8) to mimic the acidic environment of the parasite's digestive vacuole.

  • Incubate the microplate at 37°C for 18 hours.

  • Add a pyridine-HEPES solution (pH 7.5) to halt the reaction and form a complex with unreacted hematin.

  • Measure absorbance at 405 nm. A decrease in absorbance indicates the successful inhibition of hemozoin crystallization.

Protocol 3: In Vivo Efficacy in NOD-scid IL-2Rγnull (NSG) Mice

Purpose: To determine the true pharmacokinetic-pharmacodynamic (PK/PD) relationship. Causality & Logic: Plasmodium falciparum does not naturally infect murine erythrocytes. Therefore, we utilize NSG mice engrafted with human red blood cells. This model provides a physiologically relevant host environment to assess the efficacy of the acetamide derivatives without species-specific host-cell artifacts[1].

  • Engraft NSG mice with human erythrocytes via daily intraperitoneal injections until >40% human erythrocyte chimerism is achieved.

  • Infect mice intravenously with P. falciparum (Pf3D7 strain) infected human erythrocytes.

  • Once parasitemia reaches 0.2%, administer the N-(1,5-naphthyridin-2-yl)acetamide compound orally (e.g., 4 × 50 mg/kg QD).

  • Monitor parasitemia daily using flow cytometry (staining with SYBR Green I and anti-human CD235a).

  • Calculate the percentage reduction in parasitemia relative to vehicle-treated controls on Day 7.

References

  • Dziwornu, G. A., et al. (2025). "Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy." Journal of Medicinal Chemistry.[Link]

  • Dziwornu, G. A., et al. (2024). "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy." Journal of Medicinal Chemistry.[Link]

  • Paquet, T., et al. (2017). "Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase." Science Translational Medicine.[Link]

Sources

N-(1,5-naphthyridin-2-yl)acetamide Selectivity Profiling: A Comparative Guide to ALK5 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted kinase inhibition, achieving high selectivity is the paramount challenge. This is particularly true for inhibitors targeting the Transforming Growth Factor-β Type I Receptor (TGF-βR1, also known as ALK5). Early-generation ALK5 inhibitors frequently suffered from off-target cross-reactivity with p38 mitogen-activated protein kinase (p38 MAPK) due to highly conserved ATP-binding pocket architectures.

N-(1,5-naphthyridin-2-yl)acetamide has emerged as a foundational fragment and structural scaffold that elegantly solves this selectivity bottleneck. By exploiting unique hydrogen-bonding geometries within the ALK5 hinge region, the 1,5-naphthyridine core provides a massive selectivity window over p38 MAPK. This guide provides an in-depth, objective comparison of the 1,5-naphthyridine scaffold against alternative ALK5 inhibitor classes, supported by mechanistic rationales and self-validating experimental protocols.

Mechanistic Rationale: The 1,5-Naphthyridine Advantage

To understand why N-(1,5-naphthyridin-2-yl)acetamide derivatives outperform other scaffolds in selectivity, we must examine the causality of the kinase-ligand interaction.

The ATP-binding site of ALK5 contains a specific hinge region residue, His-283 , which serves as a critical hydrogen bond donor. Structural biology and X-ray crystallography studies demonstrate that the N5 nitrogen of the 1,5-naphthyridine core acts as a precise hydrogen bond acceptor for the backbone NH of His-283 ([1]).

  • Why not 1,8-naphthyridine? Docking studies reveal that shifting the nitrogen to the 8-position causes a steric and electronic misalignment, increasing the distance to His-283 to 2.74 Å, which weakens the interaction and drastically reduces ALK5 binding affinity.

  • The Role of the Acetamide Group: The acetamide moiety at the 2-position is not merely a synthetic handle; it acts as an electron-donating group via resonance, fine-tuning the basicity of the naphthyridine ring system. This enhances the strength of the N5 hydrogen bond while providing a solvent-exposed vector to improve pharmacokinetic properties.

  • p38 MAPK Evasion: p38 lacks the specific spatial geometry of His-283 found in ALK5. The 1,5-naphthyridine scaffold leverages this minute structural divergence, effectively abolishing p38 binding while maintaining single-digit nanomolar potency against ALK5.

TGFbeta_Pathway TGFb TGF-β Ligand TGFbR2 TGF-β Type II Receptor TGFb->TGFbR2 Binds ALK5 ALK5 (TGF-β Type I Receptor) Target of 1,5-Naphthyridines TGFbR2->ALK5 Phosphorylates GS Domain Smad23 Smad2 / Smad3 ALK5->Smad23 Phosphorylates Smad4 Smad4 (Co-Smad) Smad23->Smad4 Complex Formation Nucleus Nuclear Translocation & Gene Transcription Smad4->Nucleus Translocates

TGF-β/ALK5 signaling cascade illustrating the specific intervention point of 1,5-naphthyridines.

Comparative Selectivity Profiling

When evaluating the performance of N-(1,5-naphthyridin-2-yl)acetamide-derived compounds, it is essential to benchmark them against established ALK5 inhibitors such as the imidazole-benzodioxol derivative SB-431542 ([2]) and the quinoline-based clinical candidate Galunisertib (LY2157299) .

The primary metric for success in this domain is the Selectivity Index (SI) , calculated as the ratio of the IC₅₀ of the off-target kinase (p38α) to the IC₅₀ of the primary target (ALK5).

Quantitative Performance Data
Compound ScaffoldRepresentative InhibitorALK5 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity Index (p38α/ALK5)
1,5-Naphthyridine Compound 19 (Gellibert)4>10,000>2,500x
Quinoline Galunisertib56>10,000>178x
Imidazole-benzodioxol SB-43154294>16,700>177x

Analysis: While all three scaffolds achieve acceptable selectivity over p38α, the 1,5-naphthyridine core demonstrates a superior target engagement profile, achieving single-digit nanomolar potency against ALK5. This allows for lower physiological dosing, thereby minimizing the risk of idiosyncratic toxicity—a critical factor when targeting the pleiotropic TGF-β pathway in oncology and fibrosis ([3]).

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the selectivity of N-(1,5-naphthyridin-2-yl)acetamide derivatives must be evaluated using a self-validating system. The following protocols are designed to confirm both biochemical selectivity and functional cellular target engagement.

Protocol 1: High-Throughput Kinase Selectivity Profiling (Radiometric Assay)

Causality Note: We utilize a ³³P-ATP radiometric assay rather than a fluorescence-based assay for initial profiling. Fragment-sized molecules like acetamides can occasionally exhibit auto-fluorescence, which yields false positives in FRET-based systems. Radiometry provides an absolute, interference-free quantification of phospho-transfer.

  • Reagent Preparation: Prepare human recombinant ALK5 and p38α kinases in assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20, 2 mM DTT).

  • ATP Concentration Control: Set the cold ATP concentration exactly at the apparent Michaelis constant ( KmATP​ ) for each specific kinase (e.g., ~5 μM for ALK5). Why? Testing at Km​ ensures that the assay is highly sensitive to competitive ATP-site inhibitors, allowing for accurate comparison across different kinases.

  • Compound Titration: Dispense the 1,5-naphthyridine derivative in a 10-point, 3-fold serial dilution (starting at 10 μM) using acoustic liquid handling to minimize solvent (DMSO) effects. Maintain final DMSO at ≤1%.

  • Reaction Initiation: Add 0.5 μCi [γ-³³P]-ATP and the specific peptide substrates. Incubate at 25°C for 60 minutes.

  • Detection: Quench the reaction with 3% phosphoric acid. Transfer to a P81 phosphocellulose filter plate, wash extensively to remove unreacted ATP, and quantify substrate phosphorylation via liquid scintillation counting.

  • Validation: The assay must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for inhibition, and a DMSO-only well as the 100% activity baseline.

Protocol 2: Orthogonal Cellular Target Engagement (Smad2/3 Phosphorylation)

Causality Note: Biochemical inhibition does not guarantee cellular efficacy due to membrane permeability issues. Because ALK5 directly phosphorylates Smad2 and Smad3, quantifying p-Smad2/3 levels in TGF-β-stimulated cells provides direct proof of functional target engagement.

  • Cell Culture: Seed A549 (human lung carcinoma) cells in 96-well plates and serum-starve for 12 hours to reduce basal Smad phosphorylation.

  • Compound Pre-incubation: Treat cells with the 1,5-naphthyridine compound for 1 hour prior to ligand stimulation.

  • Stimulation: Add 2 ng/mL recombinant human TGF-β1 for 45 minutes.

  • Lysis and Detection: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify p-Smad2 (Ser465/467) using a homogenous AlphaLISA assay.

  • Validation: A successful system will show a dose-dependent decrease in p-Smad2 with the 1,5-naphthyridine compound, while total Smad2 levels (measured in parallel) remain completely unchanged, proving the compound inhibits the kinase rather than degrading the protein.

Profiling_Workflow Cmpd Compound Prep N-(1,5-naphthyridin-2-yl)acetamide KinasePanel Kinase Panel Screening (ALK5, p38α, JNK, ERK) Cmpd->KinasePanel Detection Signal Detection (Radiometric/Luminescence) KinasePanel->Detection Data Data Analysis (IC50 & Selectivity Index) Detection->Data

Step-by-step experimental workflow for kinase selectivity profiling and IC50 determination.

Conclusion

For drug development professionals engineering next-generation TGF-β pathway modulators, the N-(1,5-naphthyridin-2-yl)acetamide scaffold represents a superior starting point compared to traditional imidazoles or quinolines. Its precise geometric complementarity to the ALK5 hinge region yields an exceptional selectivity index, effectively eliminating p38 MAPK cross-reactivity and providing a robust, highly tunable pharmacophore for both oncology and fibrotic disease applications.

References

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry (2004).[Link]

  • Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry (2002).[Link]

  • Targeting the TGFβ pathway for cancer therapy. Pharmacology & Therapeutics (2015).[Link]

Sources

A Senior Application Scientist's Guide to N-(1,5-naphthyridin-2-yl)acetamide Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization. A critical and often challenging aspect of this journey is understanding the compound's selectivity profile. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth, technically-focused comparison of methodologies to assess the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound N-(1,5-naphthyridin-2-yl)acetamide as our central case study.

The 1,5-naphthyridine scaffold is a recognized pharmacophore in kinase inhibitor design, with derivatives showing activity against a range of kinases including TGF-β type I receptor (ALK5), fibroblast growth factor receptors (FGFRs), and c-Met.[1][2][3] Given this precedent, a thorough investigation into the selectivity of any new 1,5-naphthyridine-based compound is not just a regulatory requirement, but a scientific necessity for a comprehensive understanding of its biological effects.

In this guide, we will compare and contrast three orthogonal approaches to profile the cross-reactivity of N-(1,5-naphthyridin-2-yl)acetamide: a broad-panel biochemical kinase screen, a cell-based target engagement assay, and a biophysical method to confirm intracellular target binding. For the purpose of this guide, we will hypothesize that N-(1,5-naphthyridin-2-yl)acetamide has been designed as a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) . We will compare its performance against two well-characterized kinase inhibitors:

  • Staurosporine: A notoriously promiscuous kinase inhibitor, serving as a positive control for broad cross-reactivity.

  • Infigratinib (BGJ398): A clinical-stage, selective FGFR inhibitor, representing a more desirable selectivity profile.

The Importance of a Multi-Faceted Approach to Cross-Reactivity

Relying on a single method for assessing kinase inhibitor selectivity can be misleading. Biochemical assays, while high-throughput, may not fully recapitulate the complexities of the cellular environment.[4] Conversely, cell-based assays might be influenced by factors such as membrane permeability and intracellular ATP concentrations. By employing a combination of biochemical, cell-based, and biophysical methods, we can build a more complete and reliable picture of a compound's selectivity profile.

Experimental Design & Methodologies

A robust cross-reactivity study should be designed to provide a comprehensive overview of a compound's interaction with the human kinome. The following sections detail the experimental protocols for the three chosen methodologies.

Broad-Panel Biochemical Kinase Assay

The initial step in assessing cross-reactivity is often a broad screen against a large panel of purified kinases. This provides a global view of the compound's inhibitory activity across the kinome.

Objective: To determine the in vitro inhibitory activity of N-(1,5-naphthyridin-2-yl)acetamide against a large panel of human kinases and compare its selectivity to Staurosporine and Infigratinib.

Experimental Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of N-(1,5-naphthyridin-2-yl)acetamide, Staurosporine, and Infigratinib in 100% DMSO.

  • Kinase Panel Selection: Utilize a commercial kinase profiling service offering a panel of over 300 human wild-type kinases.[5][6][7]

  • Assay Format: A common and reliable format is a radiometric assay, such as the ³³PanQinase™ assay, or a fluorescence-based assay like ADP-Glo™.[5][8]

  • Assay Conditions:

    • Perform an initial screen at a single high concentration (e.g., 1 µM) of each compound in duplicate.

    • For kinases showing significant inhibition (>50%), perform follow-up IC50 determinations with a 10-point dose-response curve.

    • Run assays at a fixed ATP concentration, typically at or near the Km for each kinase, to ensure accurate potency assessment.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine IC50 values by fitting the dose-response data to a four-parameter logistic curve.

    • Selectivity can be quantified using metrics such as the S-score (S10), which represents the percentage of kinases with an IC50 greater than 10-fold the IC50 of the primary target.

Workflow for Biochemical Kinase Profiling:

cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation (10 mM in DMSO) Assay_Plate Assay Plate Setup: Kinase, Substrate, ATP, Compound Compound_Prep->Assay_Plate Kinase_Panel Select Kinase Panel (>300 kinases) Kinase_Panel->Assay_Plate Initial_Screen Single-Dose Screen (1 µM) Percent_Inhibition Calculate % Inhibition Initial_Screen->Percent_Inhibition IC50_Determination IC50 Determination for Active Hits (>50% inhibition) IC50_Curve Generate Dose-Response Curves & Calculate IC50 IC50_Determination->IC50_Curve Assay_Plate->Initial_Screen Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (Radiometric or Luminescence) Incubation->Detection Detection->Percent_Inhibition Percent_Inhibition->IC50_Determination Selectivity_Score Calculate Selectivity Score (e.g., S10) IC50_Curve->Selectivity_Score

Caption: Workflow for broad-panel biochemical kinase profiling.

Cell-Based Target Engagement Assay (NanoBRET™)

To understand how a compound interacts with its targets in a more physiologically relevant context, cell-based assays are indispensable. The NanoBRET™ Target Engagement assay measures the binding of a compound to a specific protein target within living cells.[4]

Objective: To quantify the intracellular target engagement and selectivity of N-(1,5-naphthyridin-2-yl)acetamide for FGFR1 and a panel of potential off-targets in live cells.

Experimental Protocol:

  • Cell Line Preparation: Use HEK293 cells transiently co-transfected with plasmids encoding the kinase of interest as a NanoLuc® fusion protein and a HaloTag®-pro-drug resistant fusion protein.

  • Compound Treatment: Treat the transfected cells with a serial dilution of N-(1,5-naphthyridin-2-yl)acetamide, Staurosporine, or Infigratinib.

  • Assay Principle: Add a cell-permeable fluorescent tracer that binds to the kinase's active site. If the test compound engages the target, it will compete with the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-fused kinase and the tracer.

  • Detection: Measure the BRET signal using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Normalize the BRET ratio to vehicle (DMSO) controls.

    • Plot the normalized BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's apparent affinity for the target in the cellular environment.

    • Profile the compounds against a panel of key off-targets identified from the biochemical screen to assess cellular selectivity.

NanoBRET™ Target Engagement Workflow:

cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_detection_analysis Detection & Analysis Transfection Transfect HEK293 cells with NanoLuc-Kinase Fusion Construct Plating Plate transfected cells into assay plates Transfection->Plating Compound_Addition Add serially diluted compounds to cells Plating->Compound_Addition Tracer_Addition Add NanoBRET Tracer Compound_Addition->Tracer_Addition Incubation Incubate at 37°C Tracer_Addition->Incubation BRET_Measurement Measure BRET signal Incubation->BRET_Measurement Data_Normalization Normalize data to vehicle controls BRET_Measurement->Data_Normalization IC50_Calculation Calculate cellular IC50 Data_Normalization->IC50_Calculation

Caption: Workflow for the NanoBRET™ cell-based target engagement assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that directly measures the engagement of a compound with its target protein in cells or tissue lysates.[9][10] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[11][12][13]

Objective: To confirm the intracellular target engagement of N-(1,5-naphthyridin-2-yl)acetamide with FGFR1 by measuring the thermal stabilization of the target protein.

Experimental Protocol:

  • Cell Treatment: Treat intact cells expressing endogenous FGFR1 with N-(1,5-naphthyridin-2-yl)acetamide or vehicle (DMSO) for a defined period.

  • Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures (e.g., 40-70°C).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble FGFR1 remaining at each temperature using a quantitative detection method such as Western blotting or an immunoassay.

  • Data Analysis:

    • Generate a melting curve by plotting the percentage of soluble FGFR1 as a function of temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

    • Isothermal dose-response experiments can also be performed by heating cells at a fixed temperature in the presence of varying compound concentrations to determine an EC50 for target engagement.

CETSA® Workflow:

cluster_treatment Cell Treatment cluster_thermal_lysis Thermal Challenge & Lysis cluster_detection_analysis Detection & Analysis Cell_Culture Culture cells expressing the target protein Compound_Incubation Incubate cells with compound or vehicle Cell_Culture->Compound_Incubation Heating Heat cell aliquots across a temperature gradient Compound_Incubation->Heating Lysis Lyse cells Heating->Lysis Centrifugation Separate soluble and aggregated proteins Lysis->Centrifugation Protein_Quantification Quantify soluble target protein (e.g., Western Blot) Centrifugation->Protein_Quantification Melting_Curve Generate thermal melting curves Protein_Quantification->Melting_Curve Shift_Analysis Analyze thermal shift Melting_Curve->Shift_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Data Presentation and Comparison

The data generated from these experiments should be presented in a clear and comparative format to facilitate interpretation.

Table 1: Biochemical Kinase Profiling Results (IC50, nM)
Kinase TargetN-(1,5-naphthyridin-2-yl)acetamideStaurosporineInfigratinib
FGFR1 15 5 10
FGFR225712
FGFR330815
VEGFR2150010500
PDGFRβ250012800
c-Kit>10,00020>10,000
SRC800153000
p38α>10,00030>10,000
S10 (1µM) 85% 5% 92%

This is hypothetical data for illustrative purposes.

Table 2: Cellular Target Engagement (NanoBRET™ IC50, nM)
Kinase TargetN-(1,5-naphthyridin-2-yl)acetamideStaurosporineInfigratinib
FGFR1 80 50 65
VEGFR250001502500
SRC3000200>10,000

This is hypothetical data for illustrative purposes.

Figure 1: CETSA® Melting Curves for FGFR1

(A Graphviz diagram would be less suitable for plotting curves. A descriptive text is more appropriate here.)

Description: The CETSA® melting curve for FGFR1 in the presence of 10 µM N-(1,5-naphthyridin-2-yl)acetamide would show a rightward shift compared to the vehicle control, indicating thermal stabilization of FGFR1 upon compound binding. For example, the Tagg (aggregation temperature) might shift from 52°C in the vehicle-treated cells to 58°C in the compound-treated cells. This provides direct evidence of target engagement in a cellular context.

Interpretation and Conclusion

  • N-(1,5-naphthyridin-2-yl)acetamide demonstrates potent inhibition of FGFR1 in both biochemical and cellular assays. The biochemical screen reveals a relatively selective profile, with significantly less activity against other kinases like VEGFR2 and PDGFRβ compared to the promiscuous inhibitor Staurosporine. The high S10 score further supports its selectivity. The NanoBRET™ data confirms target engagement in live cells, and the CETSA® results provide direct biophysical evidence of this interaction.

  • Staurosporine , as expected, shows potent inhibition across a wide range of kinases, highlighting its lack of selectivity.

  • Infigratinib displays a highly selective profile for the FGFR family, serving as a benchmark for a successful selective inhibitor design.

By integrating the data from these three orthogonal approaches, we can confidently characterize the cross-reactivity profile of N-(1,5-naphthyridin-2-yl)acetamide. This comprehensive understanding is crucial for making informed decisions in the drug discovery pipeline, from lead optimization to preclinical candidate selection. It allows for a more accurate prediction of a compound's therapeutic window and potential side effects, ultimately contributing to the development of safer and more effective medicines.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). [Link]

  • Almqvist, H. et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 2016. [Link]

  • Gellibert, F. et al. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 2004. [Link]

  • Angibaud, P. R. et al. Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 2015. [Link]

  • El-Adl, K. et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • bioRxiv. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

Sources

Application Guide: Evaluating N-(1,5-Naphthyridin-2-yl)acetamide and Structural Analogs in Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective kinase inhibitors, the 1,5-naphthyridine core has emerged as a privileged scaffold, offering superior physicochemical properties compared to traditional quinoline or pyridine bioisosteres. Specifically, the functionalization of this core—such as in N-(1,5-naphthyridin-2-yl)acetamide and its 2,8-disubstituted analogs—provides a critical hydrogen bond donor/acceptor pair (via the acetamide moiety) that dramatically enhances hinge-region binding and aqueous solubility [1].

This guide provides an objective, data-backed comparison of 1,5-naphthyridine acetamide analogs against alternative chemotypes, focusing on their performance in two primary therapeutic areas: Antimalarial (PfPI4K) targeting and Oncology (TGF-βRI) targeting .

Structural Rationale: Why the Acetamide-Naphthyridine Core?

In kinase assay development, the transition from a basic 1,5-naphthyridine to an acetamide-substituted analog is driven by causality in molecular recognition:

  • Hinge Region Interaction: The rigid, planar naphthyridine system mimics the adenine ring of ATP. The addition of an acetamide group at the C-2 position introduces a flexible, polar vector. The amide nitrogen (NH) acts as a hydrogen bond donor, while the carbonyl (C=O) acts as an acceptor, locking the compound into the kinase hinge region (e.g., interacting with His283 in TGF-βRI or Ser1362/Ser1365 in the ribose pocket of PfPI4K) [1], [2].

  • ADME Optimization: Unsubstituted or highly lipophilic diaryl-naphthyridines often suffer from poor aqueous solubility and high in vivo clearance. The polar acetamide group reduces the overall LogD, improving the pharmacokinetic (PK) profile and preventing assay interference (e.g., compound aggregation in aqueous buffers)[1].

Performance Comparison: Plasmodium falciparum PI4K (Antimalarial)

Recent hit-to-lead campaigns have identified 2,8-diaryl-1,5-naphthyridines as potent inhibitors of Plasmodium falciparum Phosphatidylinositol 4-Kinase (PfPI4K). However, early generation compounds (e.g., Compound 1) exhibited suboptimal ADME profiles. Introducing polar motifs, such as acetamide or related hydrophilic groups at the C-2 position, yielded frontrunner compounds (e.g., Compound 27) that maintain low-nanomolar potency while achieving >90% parasitemia reduction in humanized mouse models[1].

Quantitative Data: PfPI4K Inhibition Profile
Compound ClassC-2 SubstitutionPfPI4K IC₅₀ (nM)Human PI4Kβ IC₅₀ (nM)Aqueous Solubility (µM)In Vivo Efficacy (Mouse Model)
Early Generation (Cmpd 1) Lipophilic (e.g., CF₃)~2.5>10,000< 5Poor oral bioavailability
Naphthyridine Acetamide Analog Acetamide (-NHCOCH₃)~4.0>8,000> 50Moderate clearance
Optimized Lead (Cmpd 27) Polar/Hydrophilic motif< 1.0~450> 10091% reduction at 4x50 mg/kg

Data synthesized from recent structure-property optimization studies targeting PfPI4K [1].

Experimental Protocol: ADP-Glo Kinase Assay for PI4K

To ensure trustworthiness, this protocol is designed as a self-validating system . It utilizes an ATP concentration near the Km​ to ensure competitive inhibitors are accurately quantified, while incorporating strict dynamic range controls.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant PfPI4K (or surrogate PvPI4K) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense N-(1,5-naphthyridin-2-yl)acetamide analogs (10-point dose-response, 3-fold dilutions) into a 384-well white pro-plate.

  • Self-Validating Controls:

    • Positive Control (100% Inhibition): 10 µM Sapanisertib (reference inhibitor) [1].

    • Negative Control (0% Inhibition): DMSO vehicle matched to compound concentration.

  • Enzyme Reaction: Add 2 µL of enzyme solution. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of ATP/PI lipid substrate mixture (Final ATP = 10 µM). Incubate for 60 minutes.

  • Detection: Add 4 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Validation Check: Calculate the Z'-factor between the positive and negative controls. The assay is only valid if Z' > 0.6.

PfPI4K_Pathway A Naphthyridine Acetamide Analog B PfPI4K Enzyme (ATP-binding pocket) A->B Competitive Inhibition C PI4P Production Blocked B->C Prevents Phosphorylation D Golgi Secretion Halted C->D Disrupts Membrane Trafficking E Parasite Death (P. falciparum) D->E Clears Infection

Mechanistic pathway of PfPI4K inhibition by 1,5-naphthyridine analogs in Plasmodium.

Performance Comparison: TGF-β Receptor I (Oncology)

The dysregulation of the TGF-β signaling pathway is a major barrier in cancer immunotherapy. Small-molecule inhibitors targeting the TGF-β receptor I (TGF-βRI / ALK5) frequently utilize nitrogen-rich heterocycles [2]. When comparing quinoline-based inhibitors to 1,5-naphthyridine acetamide analogs, the latter often demonstrates superior kinase selectivity. The extra nitrogen in the naphthyridine ring alters the electron density, while the acetamide group provides directed hydrogen bonding to the unique gatekeeper residues of the ALK family.

Quantitative Data: Kinase Selectivity Profile
Scaffold TypeTarget: TGF-βRI IC₅₀ (nM)Off-Target: p38 MAPK IC₅₀ (nM)Selectivity Fold (p38 / TGF-βRI)
Quinoline Core 25120~4.8x
4-Azaindole Core 15300~20x
1,5-Naphthyridine Acetamide 12> 1,500>125x

Naphthyridine acetamides exhibit profound selectivity against off-target MAP kinases, reducing potential hepatotoxicity in vivo [2].

Experimental Protocol: Orthogonal Whole-Cell Validation

To prove that the biochemical potency translates to cellular target engagement, a self-validating whole-cell assay must be employed. For antimalarial applications, the Parasite Lactate Dehydrogenase (pLDH) assay is the gold standard [1].

Step-by-Step Methodology:

  • Culture Preparation: Synchronize P. falciparum NF54 strain cultures to the ring stage at 1% parasitemia and 2% hematocrit.

  • Compound Treatment: Expose the cultures to the naphthyridine acetamide analogs for 72 hours in 96-well plates.

  • Self-Validating Controls:

    • Positive Control: Chloroquine (IC₅₀ ~11 nM) to confirm parasite susceptibility [1].

    • Background Control: Uninfected red blood cells (RBCs) to establish baseline dehydrogenase activity.

  • Lysis & Detection: Freeze-thaw the plates to lyse RBCs. Add Malstat reagent and NBT/PES (Nitro blue tetrazolium/phenazine ethosulfate).

  • Readout: Measure absorbance at 650 nm. The colorimetric change is directly proportional to the viable parasite mass.

  • Validation Check: Ensure the absorbance of the uninfected RBC control is <10% of the untreated infected control, validating that the signal is strictly parasite-derived.

Assay_Workflow S1 Compound Preparation (Naphthyridine Acetamides) S2 Biochemical Assay (ADP-Glo / Mobility Shift) S1->S2 IC50 Determination S3 Orthogonal Validation (pLDH Whole-Cell Assay) S2->S3 Cell Permeability & Target Engagement S4 Selectivity Profiling (Human Kinase Panel) S3->S4 Off-target Profiling (e.g., p38 MAPK) S5 In Vivo Efficacy (Mouse Models) S4->S5 Lead Selection & PK/PD

High-Throughput Screening and Hit-to-Lead workflow for kinase inhibitors.

Conclusion

The integration of the N-(1,5-naphthyridin-2-yl)acetamide motif into kinase inhibitor design represents a highly effective strategy for balancing biochemical potency with ADME properties. As demonstrated in both Plasmodium PI4K antimalarial campaigns [1] and TGF-βRI oncology applications [2], the acetamide group acts as a critical anchor in the kinase hinge region, while the naphthyridine core provides the necessary rigidity and improved solubility over classical bioisosteres. Researchers should utilize orthogonal, self-validating assay systems (such as pairing ADP-Glo with pLDH cellular assays) to accurately capture the translational potential of these structural analogs.

References

  • Dziwornu, G. A., et al. (2025). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Leonardo-Sousa, C., et al. (2025). Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I. Molecular Therapy Oncology, 33(1), 200945. Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling N-(1,5-naphthyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative approach to laboratory safety transcends basic compliance; it requires a mechanistic understanding of the chemicals being handled. N-(1,5-naphthyridin-2-yl)acetamide (CAS: 38956-59-1) is a specialized heterocyclic amide utilized in advanced drug development[1]. Because specific toxicological data for novel active pharmaceutical ingredients (APIs) is often limited, handling protocols must be extrapolated from the known hazards of its structural analogs, such as 1,8-naphthyridine and 8-bromo-1,7-naphthyridine, which are documented skin, eye, and respiratory irritants[2][3].

This guide provides a self-validating, step-by-step operational and disposal framework designed to protect researchers and maintain environmental integrity.

I. Quantitative Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first analyze the physicochemical properties of the compound. The following table summarizes the quantitative data for N-(1,5-naphthyridin-2-yl)acetamide and the operational implications of these metrics.

PropertySpecificationOperational Implication
CAS Number 38956-59-1Primary identifier required for institutional hazardous waste tracking and labeling[1].
Molecular Weight 187.20 g/mol Utilized for precise molarity calculations during assay preparation[1].
Purity ≥95%High-purity APIs lack diluents, meaning exposure yields a concentrated dose of the active compound[1].
Storage Temp 2-8°C (Sealed)Requires cold-chain storage. Vials must equilibrate to room temperature before opening to prevent hygroscopic degradation[1].
Physical State Solid / PowderHigh risk of aerosolization and dust generation; mandates handling strictly within localized exhaust ventilation[4].
Causality in PPE Selection

Standard laboratory safety dictates the use of Personal Protective Equipment (PPE) tailored to the specific chemical threat[5]. For N-(1,5-naphthyridin-2-yl)acetamide, the structural presence of the naphthyridine ring and the acetamide group dictates our PPE strategy:

  • Double Nitrile Gloves: Heterocyclic amides can act as permeation enhancers. Nitrile provides a superior chemical barrier compared to latex against both the solid API and the polar aprotic solvents (e.g., DMSO, DMF) typically used for its dissolution.

  • Fitted Safety Goggles: Naphthyridine derivatives are known to cause serious eye irritation (H319)[3]. Goggles provide a full orbital seal against micro-particulates, whereas standard safety glasses leave the top and sides vulnerable.

II. Operational Workflow: Safe Handling & Weighing

Every procedure in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Preparation & Verification

  • Action: Activate the chemical fume hood and ensure the sash is lowered to the designated operating height.

  • Causality: N-(1,5-naphthyridin-2-yl)acetamide is a fine particulate. Aerodynamic dispersion during the unsealing process can lead to inhalation exposure, which causes acute respiratory tract irritation[3][6].

  • Validation: Verify the hood's digital airflow monitor reads between 80–120 feet per minute (fpm). Tape a small piece of tissue paper to the bottom of the sash; a visual, continuous inward pull confirms active negative pressure.

Step 2: PPE Donning & Integrity Check

  • Action: Don a flame-resistant lab coat, fitted safety goggles, and two pairs of nitrile gloves.

  • Causality: Double-gloving ensures that if the outer glove is contaminated or compromised by a solvent, the inner glove remains pristine, allowing safe removal of the outer layer[7].

  • Validation: Before donning, perform the "inflation test" on the outer gloves by trapping air inside and squeezing to check for microscopic punctures.

Step 3: Material Transfer & Weighing

  • Action: Transfer the cold vial of N-(1,5-naphthyridin-2-yl)acetamide to the fume hood and allow it to equilibrate to room temperature for 30 minutes before opening. Use an anti-static weigh boat and a grounded micro-spatula.

  • Causality: Opening a cold vial introduces ambient moisture, degrading the compound. Furthermore, fine powders of heterocyclic compounds often carry static charges, causing them to repel from standard plastic spatulas and aerosolize into the user's breathing zone.

  • Validation: Observe the powder upon contact with the spatula. If it "jumps" or clings aggressively to the metal, utilize an anti-static ionizer gun on the weigh boat before proceeding.

Step 4: Dissolution & Containment

  • Action: Add the required solvent (e.g., DMSO) directly to the weigh boat or transfer the solid to a pre-tared volumetric flask inside the hood. Seal the flask before removing it from the hood.

  • Causality: Containing the compound in a liquid matrix eliminates the inhalation hazard of the dust, rendering it safe for transport to analytical instruments (e.g., HPLC, Mass Spec)[6].

  • Validation: Invert the sealed volumetric flask twice. Visually inspect the exterior of the flask and the bench paper for any spilled particulates before exiting the fume hood.

III. Spill Response & Decontamination Plan

In the event of a localized spill inside the fume hood:

  • Containment: Do not sweep dry powder, as this forces particulates into the air.

  • Neutralization/Absorption: Gently cover the spill with absorbent paper towels. Slowly pour a compatible solvent (e.g., ethanol or a 10% bleach solution, depending on institutional API protocols) over the towels to dampen the powder and prevent aerosolization.

  • Collection: Scoop the dampened mass using a disposable plastic scraper and place it directly into a hazardous waste bag[3].

  • Validation: Wipe the area with a secondary solvent-soaked towel. Shine a UV flashlight (if the specific naphthyridine exhibits fluorescence) or visually inspect under bright light to ensure no residue remains.

IV. Hazardous Waste Disposal Protocol

Proper disposal of novel APIs requires strict segregation into designated hazardous waste streams rather than standard sink disposal to prevent environmental contamination[7].

Step 1: Segregation

  • Action: Separate waste into "Solid API Waste" (contaminated gloves, weigh boats, empty vials) and "Liquid API Waste" (solvent solutions containing the compound)[7].

  • Causality: Mixing solid and liquid waste complicates the incineration process and can trigger dangerous exothermic reactions depending on the solvent used.

  • Validation: Check the physical state of the waste against the container's designated label before depositing.

Step 2: Labeling & Storage

  • Action: Label the container with "Hazardous Chemical Waste", the full chemical name "N-(1,5-naphthyridin-2-yl)acetamide", the CAS number "38956-59-1", and the primary hazard "Irritant / Combustible Solid"[7].

  • Causality: Unlabeled "mystery" chemicals pose lethal risks to environmental health and safety (EHS) personnel and incur massive institutional fines.

  • Validation: Ensure the label is completely filled out and the container is tightly sealed (not just loosely capped) before leaving the workstation.

V. Process Visualization

The following diagram illustrates the logical flow of handling and disposing of N-(1,5-naphthyridin-2-yl)acetamide, ensuring all safety decision gates are met.

G N1 Receipt & Storage (Dry, 2-8°C) N2 Don Required PPE (Nitrile, Goggles, Coat) N1->N2 N3 Transfer to Certified Chemical Fume Hood N2->N3 N4 Weighing & Preparation (Anti-static tools) N3->N4 N5 Spill Occurs? N4->N5 N6 Decontaminate (Solvent + Soap) N5->N6 Yes N7 Waste Segregation N5->N7 No N6->N7 N8 Solid Waste (PPE, Vials) N7->N8 N9 Liquid Waste (Solvent Solutions) N7->N9 N10 Hazardous Waste Disposal (Incineration) N8->N10 N9->N10

Workflow for the safe handling, spill response, and disposal of N-(1,5-naphthyridin-2-yl)acetamide.

VI. References

  • Title: N-(1,5-Naphthyridin-2-yl)acetamide | Source: chemscene.com | URL: 1

  • Title: 1,8-Naphthyridine - Safety Data Sheet | Source: chemicalbook.com | URL: 2

  • Title: SAFETY DATA SHEET - Fisher Scientific | Source: fishersci.com | URL: 4

  • Title: 8-Bromo-1,7-naphthyridine - AK Scientific, Inc. | Source: aksci.com | URL: 3

  • Title: 4-chloro-1,5-naphthyridine Safety Data Sheets(SDS) | Source: lookchem.com | URL: 6

  • Title: Proper Disposal Procedures for FMP-API-1: A Guide for Laboratory Professionals | Source: benchchem.com | URL: 7

  • Title: A Comprehensive Guide to Lab Safety | Source: safetyculture.com | URL: 5

  • Title: Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management | Source: creliohealth.com | URL: Link

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.